molecular formula C142H237N43O40 B12352124 des-Gln14-Ghrelin

des-Gln14-Ghrelin

Cat. No.: B12352124
M. Wt: 3186.7 g/mol
InChI Key: GKDHXLGLEXRRSB-MVILVGDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-Gln14-Ghrelin is a useful research compound. Its molecular formula is C142H237N43O40 and its molecular weight is 3186.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality des-Gln14-Ghrelin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about des-Gln14-Ghrelin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C142H237N43O40

Molecular Weight

3186.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1

InChI Key

GKDHXLGLEXRRSB-MVILVGDSSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Topic: A Structural and Functional Dissection of Ghrelin and its Splice Variant, des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ghrelin, a 28-amino acid peptide hormone predominantly synthesized in the stomach, is a critical regulator of energy homeostasis and growth hormone secretion.[1][2] Its discovery as the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a) unveiled a complex system of gut-brain communication.[3] The biological activity of ghrelin is famously dependent on a unique post-translational modification: the attachment of an n-octanoyl group to its third serine residue, a process catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[1][3]

However, the ghrelin system is not monolithic. Alternative splicing of the ghrelin gene gives rise to isoforms, most notably des-Gln14-ghrelin.[4][5] This variant, identical to ghrelin save for a single amino acid deletion, presents a fascinating case study in how subtle structural changes can lead to distinct functional profiles. This guide provides a detailed technical analysis of the structural differences between ghrelin and des-Gln14-ghrelin, explores the resulting functional consequences, and outlines key methodologies for their study.

Part 1: The Core Structural Distinction

The fundamental difference between the two peptides lies in their primary amino acid sequence, a direct result of alternative mRNA splicing.

Canonical Ghrelin: The Acylated Standard

Ghrelin is a 28-amino acid peptide.[3][6] Its defining characteristic is the n-octanoylation of the serine residue at position 3 (Ser3), which is indispensable for its canonical activity at the GHS-R1a receptor.[4][6][7]

  • Human Ghrelin Amino Acid Sequence: GSSFLSPEHQRVQQRKESKKPPAKLQPR The acyl group is attached to the Ser3 residue.

des-Gln14-Ghrelin: The Splice Variant

In the ghrelin gene, the codon for Glutamine-14 (Gln14) can be recognized as an alternative splice acceptor site.[8] This event leads to the production of an mRNA that, when translated, yields a 27-amino acid peptide identical to ghrelin but specifically lacking the Gln14 residue.[4][8] This isoform, named des-Gln14-ghrelin, also undergoes the same n-octanoylation at Ser3.[4][8]

  • Human des-Gln14-Ghrelin Amino Acid Sequence: GSSFLSPEHQRVQRKESKKPPAKLQPR (Note the absence of the second 'Q' at position 14 compared to the ghrelin sequence).

Structural Comparison Summary

The distinction, while seemingly minor, is critical for understanding the subsequent functional divergence.

FeatureGhrelindes-Gln14-Ghrelin
Origin Standard mRNA transcriptAlternative splicing of the ghrelin gene[4]
Amino Acid Length 28 residues[6]27 residues[4]
Defining Feature Contains Glutamine (Gln) at position 14Deletion of Glutamine (Gln) at position 14[8][9]
Acylation n-octanoylation at Serine-3[6]n-octanoylation at Serine-3[4][8]

Caption: Amino acid sequence comparison highlighting the Gln14 deletion.

Part 2: Functional Divergence and Mechanistic Insights

The deletion of a single, uncharged amino acid residue profoundly impacts the peptide's interaction with its receptor and its resulting physiological activities.

Receptor Binding and Activation: A Complex Interaction

The primary receptor for acylated ghrelin is GHS-R1a, a G protein-coupled receptor. The interaction between des-Gln14-ghrelin and this receptor is a key point of divergence.

  • Ghrelin: Binds to GHS-R1a with high affinity, potently stimulating downstream signaling pathways, such as intracellular calcium mobilization, leading to effects like growth hormone release and appetite stimulation.[2]

  • des-Gln14-Ghrelin: This isoform is also an active ligand for the GHS-R1a.[4][9] Studies have shown that it potently stimulates intracellular calcium release in cells expressing the ghrelin receptor, with one report indicating an EC₅₀ of 2.4 nM.[10] It also stimulates growth hormone release when administered in vivo.[4] Some research suggests that ghrelin and des-Gln14-ghrelin have similar activities and potency.[8]

Beyond the canonical GHS-R1a, both acylated ghrelin and its non-acylated form (des-acyl ghrelin) are known to have biological effects that are independent of GHS-R1a, suggesting the existence of other, yet-to-be-identified receptors.[3] Des-Gln14-ghrelin may also interact with these alternative receptors, contributing to its diverse physiological profile, such as its observed cardiovascular effects.[2][11]

G cluster_ligands Ligands cluster_receptors Receptors cluster_effects Downstream Effects Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a High Potency UnknownR Alternative Receptor(s) (Hypothesized) Ghrelin->UnknownR desGln14 des-Gln14-Ghrelin desGln14->GHSR1a Potent desGln14->UnknownR GH_Appetite GH Release & Appetite Stimulation GHSR1a->GH_Appetite Cardio_Meta Cardiovascular & Metabolic Effects UnknownR->Cardio_Meta

Caption: Receptor activation pathways for Ghrelin and des-Gln14-Ghrelin.

Comparative Physiological Roles

While both peptides can stimulate growth hormone release, their broader physiological roles show important distinctions.

Physiological DomainGhrelindes-Gln14-Ghrelin
Endocrine Potent stimulator of Growth Hormone (GH) release.[2]Also stimulates GH release in vivo.[4]
Metabolism Strong orexigenic (appetite-stimulating) effects.[1]May also influence appetite, though its primary role is less defined.
Cardiovascular Exerts various cardiovascular actions.[2]Shows a direct negative inotropic effect on papillary muscle, independent of GH release.[11]

Part 3: Methodologies for Study and Differentiation

The structural similarity and rapid degradation of ghrelin isoforms in circulation necessitate rigorous and validated experimental protocols.

Peptide Synthesis and Analysis
  • Synthesis: Both peptides are typically produced for research via solid-phase peptide synthesis (SPPS). The causality behind this choice is its efficiency and ability to control the precise amino acid sequence. A critical, self-validating step is the specific acylation of the Ser3 residue with n-octanoic acid, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

  • Characterization: The definitive validation of the synthesized peptide's identity is achieved through mass spectrometry, which confirms the correct molecular weight corresponding to either the 28-amino acid ghrelin or the 27-amino acid des-Gln14-ghrelin, including the mass of the acyl group.

Functional Assays: Quantifying Bioactivity

To differentiate the functional potency of the two isoforms, cell-based assays are indispensable. The choice of a cell line stably expressing the human GHS-R1a is the foundational step.

  • Protocol: Intracellular Calcium Mobilization Assay

    • Cell Plating: Seed GHS-R1a-expressing cells (e.g., HEK293 or CHO cells) into a 96-well black-walled, clear-bottom plate. Allow cells to adhere and grow to ~90% confluency. Causality: A confluent monolayer ensures a robust and uniform fluorescent signal.

    • Dye Loading: Wash cells with a buffered salt solution and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark. Causality: The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside the cell.

    • Compound Addition: Utilize a fluorescence imaging plate reader (e.g., FLIPR) to measure baseline fluorescence. The instrument then adds serial dilutions of the test peptides (Ghrelin or des-Gln14-Ghrelin) to the wells.

    • Signal Detection: Immediately following compound addition, continuously record the fluorescence intensity. Activation of the Gq-coupled GHS-R1a leads to IP₃-mediated calcium release from the endoplasmic reticulum, causing a sharp increase in fluorescence.

    • Data Analysis: Plot the peak fluorescence response against the peptide concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). This provides a quantitative measure of potency for each peptide.

Caption: Experimental workflow for a calcium mobilization assay.

Quantification in Biological Matrices

Measuring endogenous levels of these isoforms is challenging due to their low concentration and the rapid de-acylation of the active forms by plasma esterases.

  • Sample Collection: The protocol must be self-validating by preventing degradation from the moment of collection. Best practices strongly recommend collecting blood in tubes containing EDTA and a protease inhibitor like aprotinin, keeping the samples on ice, and centrifuging as soon as possible.[12][13]

  • Sample Processing: For maximal preservation of the acylated form, acidification of the plasma (e.g., to a final concentration of 0.1 N HCl) immediately after centrifugation is critical before freezing and storage.[12][13] This step inhibits esterase activity, ensuring the measured ratio of acylated to des-acylated ghrelin is accurate.

  • Immunoassays: Use of specific and sensitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) is required. It is crucial to use assays that can specifically distinguish between ghrelin, des-Gln14-ghrelin, and their des-acyl counterparts, although commercial kits distinguishing ghrelin from des-Gln14-ghrelin are not widely available, often leading to their combined measurement.

Conclusion

The distinction between ghrelin and des-Gln14-ghrelin is a prime example of the functional diversity generated by alternative splicing. Far from being an inactive or minor variant, des-Gln14-ghrelin is an endogenous, acylated peptide with potent biological activity at the GHS-R1a and likely other receptors.[4][11] For researchers in endocrinology, metabolism, and drug development, recognizing this distinction is paramount. The choice of peptide for in vitro and in vivo studies, the interpretation of functional data, and the methods used for quantification all depend on a clear understanding of the subtle yet significant structural difference: the single glutamine residue at position 14. Future research clarifying the unique physiological roles and potential therapeutic applications of des-Gln14-ghrelin will depend on the continued application of these rigorous and specific methodologies.

References

  • Kojima, M., & Kangawa, K. (2010). Structure, regulation and function of ghrelin. The Journal of Biochemistry. Available at: [Link]

  • Kojima, M., & Kangawa, K. (2005). Ghrelin: Structure and Function. Physiological Reviews, 85(2), 495-522. Available at: [Link]

  • Hosoda, H., Kojima, M., Matsuo, H., & Kangawa, K. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor. The Journal of Biological Chemistry, 275(29), 21995-22000. Available at: [Link]

  • El-Sedeek, M. (2020). Structure and Physiological Functions of Ghrelin. Biomedical Journal of Scientific & Technical Research, 31(2). Available at: [Link]

  • Delporte, C. (2013). Structure and Physiological Actions of Ghrelin. International Journal of Peptides. Available at: [Link]

  • Al Massadi, O., et al. (2021). Toward a consensus nomenclature for ghrelin, its non-acylated form, liver expressed antimicrobial peptide 2 and growth hormone secretagogue receptor. Journal of Neuroendocrinology, 33(10). Available at: [Link]

  • Wikipedia. (n.d.). Ghrelin. Retrieved from Wikipedia. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [des-Gln¹⁴]ghrelin. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Zizzari, P., et al. (2021). Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Poher, A. L., & Tschöp, M. H. (2017). Ghrelin – Physiological Functions and Regulation. TouchREVIEWS in Endocrinology. Available at: [Link]

  • Zizzari, P., et al. (2021). Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa. ResearchGate. Available at: [Link]

  • van der Lely, A. J., et al. (2004). Biological, Physiological, Pathophysiological, and Pharmacological Aspects of Ghrelin. Endocrine Reviews, 25(3), 426-457. Available at: [Link]

  • Delporte, C. (2013). Structure and Physiological Actions of Ghrelin. ResearchGate. Available at: [Link]

  • Hosoda, H., & Kangawa, K. (2008). Standard Sample Collections for Blood Ghrelin Measurements. ResearchGate. Available at: [Link]

  • Bedendi, I., et al. (2003). Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin. European Journal of Pharmacology, 476(1-2), 87-95. Available at: [Link]

Sources

Biological Activity of Des-Gln14-Ghrelin in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Des-Gln14-Ghrelin (also known as des-Gln14-ghrelin or simply des-Gln14) is the second major endogenous ligand for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a).[1][2] Produced via alternative splicing of the preproghrelin gene, this 27-amino acid peptide retains the critical N-terminal serine-3 acylation required for receptor binding but lacks the glutamine residue at position 14 found in the canonical 28-amino acid ghrelin.

For researchers and drug developers, des-Gln14-ghrelin represents more than a redundant isoform; it is a equipotent agonist that validates the structural flexibility of the GHS-R1a binding pocket. This guide dissects its molecular characteristics, pharmacological potency, and in vivo biological activities in rodent models, providing validated protocols for its experimental application.

Molecular Characterization & Biosynthesis[2]

Structural Identity

Unlike des-acyl ghrelin (which lacks the octanoyl group), des-Gln14-ghrelin is an acylated active peptide.[1] The deletion of Glutamine-14 results from the usage of a CAG codon at the exon boundary, which functions as a splicing signal in the rat and porcine ghrelin gene.

  • Canonical Rat Ghrelin (28 AA): GSS(Oct)FLSPEHQKAQQRKESKKPPAKLQPR

  • Des-Gln14-Ghrelin (27 AA): GSS(Oct)FLSPEHQKA_RKESKKPPAKLQPR

Critical Note: The biological activity of des-Gln14-ghrelin is entirely dependent on the n-octanoylation (or n-decanoylation) of the Serine-3 residue. Non-acylated des-Gln14-ghrelin (des-acyl des-Gln14) does not bind GHS-R1a.[1][3]

Biosynthesis Pathway (Visualization)

The production of des-Gln14-ghrelin is a result of alternative splicing of the Ghrl gene.[1][2][4]

GhrelinSplicing Gene Preproghrelin Gene (Ghrl) Transcript Primary Transcript Gene->Transcript Splice1 Splicing Event A (Standard) Transcript->Splice1 Splice2 Splicing Event B (CAG Deletion) Transcript->Splice2 mRNA_G Ghrelin mRNA Splice1->mRNA_G mRNA_D Des-Gln14 mRNA Splice2->mRNA_D Excision of CAG (Gln) Peptide_G Ghrelin (28 AA) (Acylated) mRNA_G->Peptide_G Translation & GOAT Acylation Peptide_D Des-Gln14-Ghrelin (27 AA) (Acylated) mRNA_D->Peptide_D Translation & GOAT Acylation

Figure 1: Biosynthetic divergence of Ghrelin and Des-Gln14-Ghrelin via alternative splicing.[4] Both pathways require subsequent acylation by Ghrelin O-Acyltransferase (GOAT).

Pharmacodynamics & Receptor Affinity

Des-Gln14-ghrelin exhibits high affinity for the GHS-R1a, comparable to full-length ghrelin. The deletion of Gln14 occurs in the C-terminal region of the peptide, which is less critical for receptor activation than the N-terminal "active core" (residues 1-5).

Potency Comparison (In Vitro)

The following data summarizes the potency of des-Gln14-ghrelin in displacing radiolabeled ghrelin and mobilizing intracellular calcium.

ParameterGhrelin (28 AA)Des-Gln14-Ghrelin (27 AA)Des-Acyl Ghrelin
Receptor Target GHS-R1aGHS-R1aUnknown / CD36
Binding Affinity (Ki) ~0.2 - 0.5 nM~0.2 - 0.6 nM> 10,000 nM
Ca2+ Mobilization (EC50) 2.5 ± 0.8 nM2.4 ± 0.9 nMInactive
Primary Action GH Release, OrexigenicGH Release, OrexigenicAdipogenic, Survival

Key Insight: The equipotency suggests that Gln14 is structurally redundant for GHS-R1a activation. Researchers can use des-Gln14-ghrelin interchangeably with ghrelin for GHS-R1a studies, although ghrelin remains the standard due to higher abundance.

Physiological Actions in Rodents

Growth Hormone (GH) Secretion

Intravenous (IV) or Intracerebroventricular (ICV) administration of des-Gln14-ghrelin stimulates potent GH release in rats.

  • Mechanism: Activation of GHS-R1a on pituitary somatotrophs and GHRH neurons in the hypothalamus.

  • Dose-Response: A bolus IV injection of 5-20 µg/kg in rats elevates plasma GH levels within 10-15 minutes, returning to baseline by 60 minutes.

Orexigenic (Feeding) Activity

Des-Gln14-ghrelin is a potent orexigenic peptide.

  • Central Action: When injected ICV, it activates NPY/AgRP neurons in the Arcuate Nucleus (ARC).

  • Peripheral Action: Systemic administration stimulates vagal afferents.

  • Efficacy: In head-to-head comparisons, des-Gln14-ghrelin induces cumulative food intake in satiated rats indistinguishable from canonical ghrelin.

Adipogenesis & Metabolic Effects

Recent evidence suggests that both ghrelin isoforms may drive adipogenesis through GHS-R1a dependent and independent mechanisms.

  • Lipogenesis: Promotes fat accumulation in white adipose tissue.

  • Bone Marrow Adiposity: Direct peripheral action, potentially shared with des-acyl forms.[5][6]

Experimental Protocols

Peptide Handling & Solubilization

Critical: The ester bond at Serine-3 is labile. Improper handling leads to deacylation and loss of activity.

  • Lyophilized Storage: Store at -20°C or -80°C with desiccant.

  • Reconstitution:

    • Bring vial to room temperature before opening to prevent condensation.

    • Dissolve in distilled water or PBS (pH 7.4) to a stock concentration (e.g., 1 mM).

    • Optional: Acidify slightly (0.1% acetic acid) if long-term stability is required, though immediate use is preferred.

  • Aliquot: Avoid freeze-thaw cycles. Aliquot into single-use volumes and freeze at -80°C.

In Vivo Administration: Food Intake Assay (Rat)

Objective: Measure orexigenic potency of des-Gln14-ghrelin.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300g).

  • Des-Gln14-Ghrelin (Rat sequence).[1][2][7][8][9]

  • Vehicle: Sterile saline (0.9% NaCl).

Protocol:

  • Acclimatization: Handle rats daily for 3 days prior to the experiment to reduce stress-induced anorexia.

  • Fasting: Fast rats for 24 hours (if testing re-feeding potentiation) or use satiated rats (light phase) to test orexigenic initiation.

  • Preparation: Dilute peptide to 10 nmol/kg (approx. 33 µg/kg) in sterile saline.

  • Injection:

    • Intraperitoneal (IP): Inject 100-200 µL volume.

    • Intracerebroventricular (ICV):[9] Inject 1-5 µL (requires stereotaxic cannulation).

  • Measurement:

    • Provide pre-weighed food pellets immediately post-injection.

    • Weigh remaining food at 30 min, 1 hour, 2 hours, and 4 hours .

  • Data Analysis: Calculate cumulative food intake (g) and normalize to body weight if necessary.

GHS-R1a Signaling Pathway (Visualization)

The following diagram illustrates the intracellular cascade activated by des-Gln14-ghrelin upon binding to GHS-R1a.

GHSR_Signaling Ligand Des-Gln14-Ghrelin Receptor GHS-R1a (GPCR) Ligand->Receptor Binding Gq Gαq/11 Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux GH_Sec GH Secretion (Exocytosis) Ca->GH_Sec Triggers PKC->GH_Sec

Figure 2: Signal transduction pathway of Des-Gln14-Ghrelin via GHS-R1a, leading to Calcium mobilization and GH release.

References

  • Hosoda, H., et al. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[2] Journal of Biological Chemistry. Link

  • Kojima, M., & Kangawa, K. (2005). Ghrelin: structure and function. Physiological Reviews. Link

  • Bednarek, M. A., et al. (2000). Structure-function studies on the new growth hormone-releasing peptide, ghrelin: minimal sequence of ghrelin necessary for activation of growth hormone secretagogue receptor 1a. Journal of Medicinal Chemistry. Link

  • Tschöp, M., et al. (2000). Ghrelin induces adiposity in rodents.[6] Nature. Link

  • Tocris Bioscience. Des-Gln14-Ghrelin (rat) Product Information. Link

Sources

Technical Deep Dive: The Alternative Splicing and Pharmacology of des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a mechanistic deep dive into the alternative splicing, biochemistry, and detection of des-Gln14-Ghrelin.

Executive Summary

Des-Gln14-Ghrelin is a bioactive splice variant of the peptide hormone ghrelin, characterized by the deletion of glutamine at position 14.[1][2][3] Despite this deletion, it retains full agonistic activity at the Growth Hormone Secretagogue Receptor 1a (GHSR1a), provided it undergoes octanoylation at Serine-3. This guide dissects the genetic mechanism of its production (alternative 3'-splice site usage), its comparative pharmacodynamics, and the requisite LC-MS/MS protocols for its specific quantification in biological matrices.

Genetic Architecture & Splicing Mechanism[4][5]

The production of des-Gln14-ghrelin is not the result of a separate gene but rather a programmed alternative splicing event of the GHRL gene.[2] This mechanism is evolutionarily conserved but shows distinct species-specific patterns, most notably characterized in Rattus norvegicus and Homo sapiens.

The "Tandem CAG" Mechanism

The core mechanism relies on the presence of repetitive sequences at the intron-exon boundary (specifically the 3' splice site of Intron 2 and the start of Exon 3).

  • Canonical Splicing (Ghrelin-28): The spliceosome recognizes the canonical AG dinucleotide acceptor site at the end of the intron. The immediate downstream sequence in Exon 3 begins with CAG, which codes for Glutamine (Gln) at position 14.[4]

  • Alternative Splicing (des-Gln14-Ghrelin): In the alternative pathway, the splicing machinery utilizes a secondary splice acceptor site located 3 nucleotides downstream (or the CAG sequence itself is recognized as part of the splice acceptor context). This results in the excision of the CAG triplet from the mature mRNA.

    • Result: The reading frame is preserved (3-base deletion), but the Gln14 residue is omitted from the final peptide sequence.

Mechanistic Visualization

The following diagram illustrates the competitive splice site selection that generates both isoforms from the same pre-mRNA precursor.

SplicingMechanism cluster_sites Intron-Exon Junction PremRNA Pre-mRNA (GHRL Gene) Spliceosome Spliceosome Complex PremRNA->Spliceosome SiteA Canonical Acceptor (Includes CAG) Spliceosome->SiteA Major Pathway SiteB Alternative Acceptor (Skips CAG) Spliceosome->SiteB Minor Pathway mRNA_WT Mature mRNA (WT) Codes Gln14 SiteA->mRNA_WT mRNA_Des Mature mRNA (des-Gln14) Lacks Gln14 SiteB->mRNA_Des Protein_WT Ghrelin (28 AA) mRNA_WT->Protein_WT Translation Protein_Des des-Gln14-Ghrelin (27 AA) mRNA_Des->Protein_Des Translation

Figure 1: Bifurcation of the GHRL pre-mRNA processing.[4] The selection of the splice acceptor site determines the inclusion or exclusion of the CAG codon.

Biochemistry & Pharmacodynamics

The deletion of Gln14 alters the primary structure but has negligible impact on the peptide's tertiary conformation required for receptor binding. The critical determinant for biological activity in both isoforms is the post-translational modification (PTM) mediated by Ghrelin O-Acyltransferase (GOAT) .[4]

Structural Comparison
FeatureGhrelin (Canonical)des-Gln14-Ghrelin
Length 28 Amino Acids27 Amino Acids
Molecular Weight ~3370.9 Da~3242.8 Da (-128 Da)
Critical PTM Ser3-OctanoylationSer3-Octanoylation
Sequence Difference ...Arg-Gln -Gln...[4]...Arg-X -Gln... (Gln14 deleted)
Receptor Interaction (GHSR1a)

Both isoforms bind to the Growth Hormone Secretagogue Receptor 1a (GHSR1a) with nanomolar affinity.[4] The N-terminal "active core" (Gly-Ser-Ser(Oct)-Phe-Leu) is identical in both peptides, which explains their equipotency.[4]

  • Signaling Pathway: Binding triggers Gαq/11 coupling, activating Phospholipase C (PLC), leading to IP3 generation and intracellular Calcium (

    
    ) mobilization.[4][5]
    
  • Physiological Outcome: Stimulation of Growth Hormone (GH) release from the pituitary and orexigenic (appetite-stimulating) signaling in the hypothalamus.[4]

Signaling Ligands Ligands: Ghrelin OR des-Gln14-Ghrelin Receptor GHSR1a (GPCR) Ligands->Receptor Binding (Requires Acylation) Gprotein Gαq/11 Activation Receptor->Gprotein Effector PLCβ Activation Gprotein->Effector SecondMessenger IP3 Production -> Ca2+ Release Effector->SecondMessenger Response GH Secretion & Appetite Stimulation SecondMessenger->Response

Figure 2: Convergent signaling pathway.[4] Both isoforms activate the GHSR1a-Gq-PLC-Ca2+ axis with similar potency.

Experimental Protocol: Differential Quantification

Distinguishing des-Gln14-ghrelin from canonical ghrelin is analytically challenging due to their sequence homology. Immunoassays (ELISA) often exhibit high cross-reactivity.[4] Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for specific quantification.

Protocol: Targeted LC-MS/MS Workflow

Objective: Separate and quantify both isoforms based on the mass difference (128 Da) and retention time.

Step 1: Sample Stabilization (Critical)[4]
  • Rationale: Active ghrelin is rapidly de-acylated by plasma esterases (e.g., butyrylcholinesterase).[4][6]

  • Procedure: Collect blood into chilled tubes containing EDTA (anticoagulant) and AEBSF (serine protease inhibitor).[4] Immediately acidify plasma with HCl or Formic Acid to pH ~4.0 to stabilize the octanoyl group.

Step 2: Solid Phase Extraction (SPE)[4]
  • Rationale: Remove plasma proteins and concentrate the peptide fraction.

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) or Mixed-mode Cation Exchange (MCX).[4]

  • Wash: 5% Methanol/0.1% Formic Acid.

  • Elution: 80% Methanol/0.1% Formic Acid.

Step 3: LC-MS/MS Parameters[7]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 8 minutes (Peptides elute based on hydrophobicity).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Ghrelin:[1][2][3][8][5][9][6][7][10][11] Monitor precursor [M+4H]

      
       or [M+5H]
      
      
      
      to specific fragment ions.[4]
    • des-Gln14-Ghrelin: Monitor the precursor mass shifted by -128 Da relative to ghrelin.

AnalytePrecursor Charge StateMass ShiftRetention Time
Ghrelin [M+4H]

(843.5 m/z)
ReferenceT (e.g., 4.2 min)
des-Gln14 [M+4H]

(811.5 m/z)
-32 Da per charge (Total -128)T ± 0.1 min

Note: Exact m/z values depend on the specific charge state dominance in your instrument source.

Clinical & Research Implications

Why Monitor Both Isoforms?
  • Total Ghrelin Load: Measuring only canonical ghrelin may underestimate the total "active" ghrelin load, particularly in specific disease states or animal models (e.g., rodents) where des-Gln14 levels are significant.

  • Therapeutic Stability: In drug development, synthetic analogs based on the des-Gln14 scaffold may offer different metabolic stability profiles against specific peptidases that target the Gln13-Gln14 bond.

  • Biomarker Accuracy: In clinical studies of cachexia or obesity, "Total Active Ghrelin" should ideally encompass both acylated isoforms to correlate accurately with GHSR1a activation.

References

  • Hosoda, H. et al. (2000).[4] Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[2] Journal of Biological Chemistry.

  • Seim, I. et al. (2009).[4][9] Ghrelin gene-related peptides: multifunctional endocrine/autocrine modulators in health and disease.[9] Clinical and Experimental Pharmacology & Physiology.[9]

  • Gargantini, E. et al. (2013).[4] The role of the central ghrelin system in reward from food and chemical drugs.[9] Molecular and Cellular Endocrinology.[9]

  • Delhanty, P. et al. (2010).[4] Des-acyl ghrelin analogs prevent high-fat-diet-induced dysregulation of glucose homeostasis. FASEB Journal.

  • Rafferty, J. et al. (2021).[4][12] Development of a ghrelin receptor inverse agonist for positron emission tomography. Theranostics.

Sources

Technical Deep Dive: GHS-R1a Binding Affinity of des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

des-Gln14-Ghrelin is a naturally occurring, biologically active splice variant of the orexigenic peptide hormone ghrelin.[1][2][3] Encoded by the GHRL gene, it arises from alternative splicing that deletes the CAG codon corresponding to Glutamine at position 14.[1] Despite this structural deletion, des-Gln14-ghrelin retains the critical n-octanoylation at Serine-3, rendering it pharmacologically equipotent to full-length ghrelin (28-amino acids) in binding to the Growth Hormone Secretagogue Receptor 1a (GHS-R1a).

This technical guide dissects the binding kinetics, structural determinants, and signaling efficacy of des-Gln14-ghrelin, providing validated protocols for quantifying its affinity in drug discovery workflows.

Molecular Architecture & Pharmacophore Analysis

The pharmacological equivalence of des-Gln14-ghrelin to the full-length peptide is driven by the conservation of the N-terminal active core. The GHS-R1a receptor primarily interacts with the first five N-terminal residues, specifically requiring the hydrophobic interaction provided by the octanoyl group on Ser3.[2]

Structural Comparison

The deletion of Gln14 occurs in the alpha-helical C-terminal tail, a region less critical for receptor activation than the N-terminal pharmacophore.

FeatureGhrelin (Human/Rat)des-Gln14-Ghrelin
Length 28 Amino Acids27 Amino Acids
Sequence GSS(Oct)FLSPEHQRVQQ RKESKKPPAKLQPRGSS(Oct)FLSPEHQRVQ-RKESKKPPAKLQPR
Post-Translational Mod Ser3-Octanoylation (Essential)Ser3-Octanoylation (Essential)
Molecular Weight ~3314 Da~3186 Da
GHS-R1a Binding (Ki) ~0.2 – 1.0 nM~0.2 – 1.0 nM (Equipotent)
Functional Potency (EC50) ~2.4 nM (Ca2+ mobilization)~2.4 nM (Ca2+ mobilization)

Technical Insight: The deletion of Glutamine 14 does not alter the amphiphilic nature of the peptide significantly enough to disrupt receptor docking. The "message" sequence (GSS(Oct)FL) remains intact.

GHS-R1a Binding Kinetics & Signaling

Upon binding to GHS-R1a, des-Gln14-ghrelin triggers a conformational change in the 7-transmembrane receptor, initiating a G


q/11-dependent signaling cascade.
Mechanism of Action[4][5]
  • Ligand Docking: The octanoyl group of des-Gln14-ghrelin inserts into a hydrophobic pocket formed by TM6 and TM7 of GHS-R1a.

  • G-Protein Coupling: Recruitment of G

    
    q/11.
    
  • Effector Activation: Activation of Phospholipase C

    
     (PLC
    
    
    
    ).
  • Second Messengers: Hydrolysis of PIP2 into IP3 and DAG.

  • Calcium Release: IP3 triggers Ca2+ efflux from the ER, driving GH secretion.

Visualization: GHS-R1a Signaling Pathway

GHSR_Signaling Ligand des-Gln14-Ghrelin Receptor GHS-R1a (GPCR) Ligand->Receptor Binding (Ki ~1nM) Gq Gαq/11 Protein Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Response GH Secretion Ca->Response

Figure 1: Signal transduction pathway activated by des-Gln14-ghrelin binding to GHS-R1a.[4]

Experimental Protocols

To validate the binding affinity and functional potency of des-Gln14-ghrelin, the following protocols are recommended. These methodologies ensure robust, reproducible data.

Protocol A: Membrane Preparation (HEK293-GHS-R1a)

Objective: Isolate GHS-R1a-rich membranes for radioligand binding.

  • Cell Harvest: Grow HEK293 cells stably expressing human GHS-R1a to 90% confluency. Detach using PBS/EDTA (avoid trypsin to preserve receptor integrity).

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, Protease Inhibitor Cocktail).

  • Homogenization: Homogenize using a Polytron (3 bursts of 5 sec) on ice.

  • Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.

  • Centrifugation 2: Spin supernatant at 40,000 x g for 60 min at 4°C.

  • Resuspension: Resuspend the final membrane pellet in Binding Buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA).

  • Storage: Aliquot and flash freeze in liquid nitrogen. Store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the Ki of des-Gln14-ghrelin.

  • Radioligand: [

    
    I]-Ghrelin (Human).[5]
    
  • Competitor: des-Gln14-Ghrelin (range:

    
     M to 
    
    
    
    M).

Workflow:

  • Plate Setup: Use 96-well GF/C filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour (reduces non-specific binding).

  • Incubation Mix: Add the following to each well:

    • 50 µL Membrane suspension (approx. 5-10 µg protein).

    • 50 µL [

      
      I]-Ghrelin (Final conc. ~0.05 nM).
      
    • 50 µL des-Gln14-Ghrelin (varying concentrations).

    • Non-Specific Binding (NSB) Control: Add 1 µM unlabeled Ghrelin instead of competitor.

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Vacuum harvest the plate. Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Readout: Dry filters and add scintillation fluid. Count CPM in a MicroBeta counter.

Data Analysis: Calculate % Specific Binding. Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



Convert IC50 to Ki using the Cheng-Prusoff equation:


Protocol C: FLIPR Calcium Mobilization Assay

Objective: Measure functional potency (EC50).

  • Seeding: Plate GHS-R1a-HEK293 cells (50,000 cells/well) in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Calcium 6 Assay Kit (Molecular Devices) dye dissolved in HBSS/HEPES.

  • Incubation: Incubate 1 hour at 37°C, then 15 min at Room Temp.

  • Agonist Addition: Prepare des-Gln14-ghrelin serial dilutions in HBSS (containing 0.1% BSA to prevent peptide adsorption).

  • Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject agonist and monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Result: Plot Max - Min fluorescence vs. Log[Concentration]. Expect EC50 ~ 2.4 nM [1].

References

  • Hosoda, H., et al. (2000). Ghrelin and des-acyl ghrelin: two major forms of rat ghrelin peptide in gastrointestinal tissue.[6][7] Biochemical and Biophysical Research Communications, 279(3), 909-913.[6][7] Retrieved from [Link]

  • Kojima, M., & Kangawa, K. (2005). Ghrelin: Structure and Function. Physiological Reviews, 85(2), 495-522. Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. Ghrelin Receptor.[8] Retrieved from [Link]

Sources

Technical Analysis: des-Gln14-Ghrelin Sequence, Splicing, and Bioanalytical Characterization

[1][2]

Executive Summary

des-Gln14-Ghrelin is a biologically active splice variant of the peptide hormone ghrelin, originally isolated from rat stomach extracts by Hosoda et al. in 2000.[1] Unlike the canonical 28-amino acid ghrelin, this variant consists of 27 amino acids, lacking a single glutamine residue at position 14.[2][3] Despite this deletion, des-Gln14-Ghrelin retains the essential n-octanoylation at Serine-3 and exhibits equipotent binding affinity for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a).

This guide provides a rigorous analysis of the variant's molecular architecture, the alternative splicing mechanism responsible for its production, and the specific analytical protocols required to distinguish it from full-length ghrelin in complex biological matrices.

Molecular Architecture & Sequence Analysis[2][4]

The structural distinction between canonical ghrelin and des-Gln14-ghrelin is subtle yet precise. Both peptides share the conserved N-terminal active core required for receptor activation, including the acylation site. The variation occurs in the mid-region glutamine cluster.

Comparative Sequence Table (Rat Isoforms)
FeatureCanonical Rat Ghrelin (28 AA)des-Gln14-Ghrelin (Rat) (27 AA)
Sequence GSS(Oct)FLSPEHQKAQQRKESKKPPAKLQPRGSS(Oct)FLSPEHQKAQRKESKKPPAKLQPR
Length 28 Amino Acids27 Amino Acids
Modification n-octanoyl (C8:[1][3][4][5]0) at Ser3n-octanoyl (C8:0) at Ser3
Mass (Monoisotopic) ~3314.9 Da~3186.8 Da
Key Difference Double Glutamine (Q13-Q14)Single Glutamine (Q13)

Note on Species Specificity: The sequence provided above is specific to the Rat (Rattus norvegicus). Human ghrelin differs at positions 11-12 (Arg-Val in humans vs. Lys-Ala in rats). However, the splicing mechanism generating a des-Gln variant is primarily characterized in rodent models, though analogous transcripts have been identified in porcine and bovine systems.

Structural Implications

The deletion of Gln14 does not disrupt the amphipathic nature of the N-terminal helix, which is critical for GHS-R1a binding. The C-terminal region, where the deletion occurs, is generally unstructured and serves to stabilize the peptide in circulation rather than drive receptor activation. Consequently, the biological half-life and receptor potency remain largely unchanged between the two isoforms.

Genomic Origin: Alternative Splicing Mechanism[3][4][7]

The production of des-Gln14-ghrelin is not the result of post-translational proteolytic cleavage but rather alternative splicing of the Ghrl gene.[1]

The "CAG" Splicing Signal

In the rat Ghrl gene, the codon for Glutamine-14 is CAG . This sequence is located at the 3' end of an intron.[2] In the canonical splicing event, this CAG is read as part of the exon, encoding Glutamine. However, this CAG sequence can also function as a 3' splice acceptor site .

  • Pathway A (Canonical): The spliceosome utilizes the standard acceptor site upstream, including the CAG codon in the mature mRNA. Result: Ghrelin (28 AA) .[2][3][5][6]

  • Pathway B (Alternative): The spliceosome utilizes the CAG codon itself as the splice acceptor site, effectively excising the CAG (and thus the Glutamine) from the coding sequence. Result: des-Gln14-Ghrelin (27 AA) .[1][2][3]

Splicing Pathway Diagram

SplicingMechanismGeneRat Ghrelin Gene (Pre-mRNA)SpliceosomeSpliceosome ProcessingGene->SpliceosomemRNA_FullCanonical mRNA(Includes CAG codon)Spliceosome->mRNA_FullStandard SplicingmRNA_DesAlternative mRNA(CAG used as Splice Site)Spliceosome->mRNA_DesAlternative Splicing(CAG Excision)Peptide_FullGhrelin (28 AA)...HQKAQQR...mRNA_Full->Peptide_FullTranslationPeptide_Desdes-Gln14-Ghrelin (27 AA)...HQKAQR...mRNA_Des->Peptide_DesTranslation

Figure 1: Alternative splicing mechanism of the Rat Ghrelin gene leading to the des-Gln14 variant.[1]

Functional Biochemistry

Receptor Interaction

Both isoforms bind to the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) , a G-protein coupled receptor (GPCR).

  • Binding Affinity: Studies using [

    
    I]-ghrelin displacement assays indicate that des-Gln14-ghrelin has an IC
    
    
    indistinguishable from full-length ghrelin (~2.4 nM).
  • Intracellular Signaling: Activation triggers the PLC-IP3 pathway, leading to intracellular Ca

    
     mobilization.
    
Physiological Role

When injected intravenously in rats, des-Gln14-ghrelin stimulates Growth Hormone (GH) release with potency equivalent to ghrelin.[1] It also induces orexigenic (appetite-stimulating) behavior. This functional redundancy suggests that des-Gln14-ghrelin is not a degradation product but a secondary active hormone ensuring robust homeostatic regulation.

Analytical Characterization Protocols

Distinguishing des-Gln14-ghrelin from canonical ghrelin is challenging due to their high sequence homology and identical hydrophobicity (leading to similar retention times in standard reverse-phase HPLC). High-resolution Mass Spectrometry (HRMS) is the gold standard for differentiation.

Analytical Challenges
  • Immunoassay Cross-reactivity: Most anti-ghrelin antibodies target the N-terminal octanoylated region (Ser3) or the C-terminus. Since both regions are identical in both isoforms, standard ELISAs cannot distinguish them.

  • Co-elution: On C18 columns, the two peptides often co-elute unless a shallow gradient is utilized.

LC-MS/MS Identification Workflow

Protocol Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 10-40% B over 20 minutes) is required to separate the isoforms chromatographically.

  • Mass Difference: The diagnostic mass shift is exactly the residue mass of Glutamine (128.0586 Da ).

Decision Tree for Identification

AnalyticalWorkflowSampleBiological Sample(Plasma/Tissue Extract)ExtractionSolid Phase Extraction (SPE)(C18 Cartridge)Sample->ExtractionLCLC Separation(C18, Shallow Gradient)Extraction->LCMSMass Spectrometry (MS1)LC->MSCheckMassCheck Precursor Mass (z=4 or z=5)MS->CheckMassGhrelinMass Matches 3315 Da(Canonical Ghrelin)CheckMass->Ghrelin+128 DaDesGlnMass Matches 3187 Da(des-Gln14 Variant)CheckMass->DesGln-128 DaMS2MS/MS FragmentationGhrelin->MS2DesGln->MS2ConfirmConfirm via y-ion series(Shift in y14-y15 ions)MS2->Confirm

Figure 2: LC-MS/MS workflow for the differential identification of ghrelin isoforms.

References

  • Hosoda, H., Kojima, M., Matsuo, H., & Kangawa, K. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[1] Journal of Biological Chemistry, 275(29), 21995-2200.

  • Kojima, M., & Kangawa, K. (2005). Ghrelin: structure and function.[5][7] Physiological Reviews, 85(2), 495-522.

  • Bedendi, I., et al. (2003). Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin. European Journal of Pharmacology, 476(1-2), 87-95.

  • Tocris Bioscience. des-Gln14-Ghrelin (rat) Product Information & Biological Activity.

Technical Guide: Tissue Distribution and Bio-Identity of Des-Gln14-Ghrelin in Rat Stomach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Des-Gln14-ghrelin represents the second major endogenous ligand for the Growth Hormone Secretagogue Receptor (GHS-R1a) isolated from the rat stomach.[1][2] Unlike degradation products, this 27-amino acid peptide is a distinct biological entity resulting from alternative splicing of the Ghrl gene.[1]

This technical guide delineates the precise tissue distribution, biosynthesis, and quantitative profiling of des-Gln14-ghrelin. It is designed for researchers requiring high-fidelity protocols to distinguish this variant from canonical ghrelin (28-amino acid), a critical distinction often overlooked in standard immunoassays which leads to data confounding in metabolic studies.

Molecular Identity and Biosynthetic Origin

To understand the distribution, one must first validate the target. Des-Gln14-ghrelin is not a post-translational cleavage fragment but a genetic splice variant.[1]

Structural Divergence[3]
  • Canonical Ghrelin: 28 amino acids.[2][3][4][5][6]

  • Des-Gln14-Ghrelin: 27 amino acids.[1] It lacks the Glutamine (Gln) residue at position 14.[1]

  • Homology: The N-terminal sequence (GSSFL...), including the critical n-octanoylation at Serine-3, is identical in both peptides. This shared acylation is the "molecular switch" that activates GHS-R1a.

Mechanism of Generation

The rat ghrelin gene comprises five exons.[7] Canonical ghrelin results from the standard splicing of these exons. Des-Gln14-ghrelin arises from the deletion of a CAG codon (coding for Glutamine) at the 3' end of Exon 2 or the splice junction, resulting in a functionally active peptide with a shortened backbone.

Biosynthesis Gene Rat Ghrelin Gene (Ghrl) PremRNA Pre-mRNA Processing Gene->PremRNA Splice1 Standard Splicing (Full Codons) PremRNA->Splice1 Splice2 Alternative Splicing (CAG Deletion) PremRNA->Splice2 Pep1 Ghrelin (28 aa) (Acylated Ser3) Splice1->Pep1 Translation & Processing Pep2 Des-Gln14-Ghrelin (27 aa) (Acylated Ser3) Splice2->Pep2 Translation & Processing

Figure 1: Biosynthetic divergence of ghrelin isoforms. The CAG deletion mechanism ensures des-Gln14-ghrelin retains the bioactive N-terminal core.

Quantitative Tissue Distribution

The distribution of des-Gln14-ghrelin is not uniform across the stomach. It follows a strict gradient correlating with the density of X/A-like cells.

Regional Localization (Stomach)

The highest concentration of des-Gln14-ghrelin is found in the oxyntic mucosa (fundus) , mirroring the distribution of canonical ghrelin.

Tissue RegionCell TypeRelative AbundanceBioactivity Status
Fundus (Oxyntic Mucosa) X/A-like CellsHigh (++++) Active (Acylated) & Inactive (Des-acyl)
Antrum (Pyloric Gland) X/A-like CellsLow (+)Mostly Des-acyl forms
Duodenum X/A-like CellsTrace/LowVariable
Small Intestine EnteroendocrineTraceVariable
The Molar Ratio

In the rat stomach, des-Gln14-ghrelin is not a minor impurity; it is a substantial physiological player.

  • Total Ghrelin-like Immunoreactivity: Canonical ghrelin is the dominant form.

  • Des-Gln14-Ghrelin Fraction: Typically constitutes 15–25% of the total active ghrelin pool in the stomach extracts.

  • Implication: Studies measuring "Total Ghrelin" via non-specific C-terminal antibodies are measuring the sum of both variants.

Cellular Localization & Immunohistochemistry

Visualizing des-Gln14-ghrelin requires understanding its cellular niche. It is co-localized with canonical ghrelin in the X/A-like cells (distinct from histamine-producing ECL cells or somatostatin-producing D cells).

  • Granule Morphology: Electron microscopy reveals these peptides are stored in compact, electron-dense secretory granules (approx. 120 nm diameter) within the cytoplasm of X/A-like cells.

  • Vascular Secretion: Being closed-type cells (in rats), they do not contact the lumen directly but secrete into the vasculature, confirming their endocrine role.

Experimental Protocols: Extraction and Differentiation

Crucial Warning: Standard ELISA kits targeting the C-terminus often cross-react 100% between ghrelin and des-Gln14-ghrelin. To study distribution specifically, you must use Reverse-Phase HPLC (RP-HPLC) combined with Radioimmunoassay (RIA).

Protocol: Protease-Inhibited Tissue Extraction

The n-octanoyl group is labile. Without immediate protease inhibition, active des-Gln14-ghrelin degrades to des-acyl des-Gln14-ghrelin (inactive).

  • Harvest: Dissect rat stomach fundus immediately after sacrifice.

  • Boiling Step (CRITICAL): Dice tissue and drop immediately into 10 volumes of boiling water for 10 minutes.

    • Why? This irreversibly denatures proteases and esterases that would otherwise strip the octanoyl group.

  • Acidification: Adjust the solution to 1M Acetic Acid / 20mM HCl .

  • Homogenization: Polytron homogenizer on ice.

  • Centrifugation: 15,000 x g for 30 mins at 4°C. Collect supernatant.

Protocol: Chromatographic Separation (Differentiation)

Since antibodies struggle to distinguish the single Glutamine deletion, retention time on HPLC is the validation standard.

  • Pre-purification: Pass supernatant through a Sep-Pak C18 cartridge . Wash with 10% CH3CN/0.1% TFA; elute with 60% CH3CN/0.1% TFA.

  • RP-HPLC Setup:

    • Column: C18 Reverse Phase (e.g., Symmetry 300 or equivalent).

    • Gradient: Linear gradient of 10–60% Acetonitrile in 0.1% TFA over 40 minutes.

  • Fraction Collection: Collect fractions every 0.5 minutes.

  • Detection: Perform RIA on fractions.

    • Result:Des-Gln14-ghrelin elutes slightly earlier than canonical ghrelin due to the loss of the polar Glutamine residue, though the hydrophobicity change is subtle.

Workflow Tissue Rat Fundus Tissue Boil Boiling Water (10 min) *Inactivates Proteases* Tissue->Boil Acid Acidification (1M AcOH) Boil->Acid SepPak Sep-Pak C18 Extraction Acid->SepPak HPLC RP-HPLC Fractionation (Separates Isoforms) SepPak->HPLC RIA C-Term & N-Term RIA HPLC->RIA Quantify Fractions

Figure 2: Analytical workflow for separating ghrelin isoforms. Boiling is the critical step to preserve the bioactive octanoyl modification.

Physiological Implications for Drug Development

Understanding the distribution of des-Gln14-ghrelin is vital for GHS-R agonist development:

  • Receptor Binding: Des-Gln14-ghrelin binds GHS-R1a with equipotent affinity to canonical ghrelin.

  • Clearance Rates: The deletion of Gln14 may alter susceptibility to circulating peptidases, potentially influencing the half-life compared to the 28-aa form.

  • Assay Interference: In pharmacokinetic (PK) studies of ghrelin analogs, endogenous des-Gln14-ghrelin can create a high background "noise" if the assay is not specific to the exogenous drug.

References

  • Hosoda, H., Kojima, M., Matsuo, H., & Kangawa, K. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[1][7] Journal of Biological Chemistry, 275(29), 21995-22000.[1][7][8] Link

  • Kojima, M., Hosoda, H., Date, Y., Nakazato, M., Matsuo, H., & Kangawa, K. (1999). Ghrelin is a growth-hormone-releasing acylated peptide from stomach.[4][5][8] Nature, 402(6762), 656-660.[8] Link

  • Date, Y., Kojima, M., Hosoda, H., Sawaguchi, A., Mondal, M. S., Sugawara, T., ... & Nakazato, M. (2000). Ghrelin, a novel growth hormone-releasing acylated peptide, is synthesized in a distinct endocrine cell type in the gastrointestinal tracts of rats and humans. Endocrinology, 141(11), 4255-4261. Link

  • Hosoda, H., Kojima, M., & Kangawa, K. (2002). Ghrelin and the regulation of food intake and energy balance. Molecular Interventions, 2(8), 494. Link

Sources

Technical Guide: Molecular Characterization of des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

des-Gln14-Ghrelin is a biologically active splice variant of the peptide hormone Ghrelin.[1][2][3][4][5] Predominantly identified in the rat stomach, it functions as a second endogenous ligand for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a).[2][6] Structurally, it is a 27-amino acid peptide resulting from the deletion of Glutamine at position 14 of the full-length 28-amino acid Ghrelin sequence. Like its parent molecule, its biological activity is strictly dependent on the n-octanoylation of the Serine-3 residue.[1][2][4]

This guide provides a rigorous analysis of the physicochemical properties (Molecular Weight and Isoelectric Point) of des-Gln14-Ghrelin, establishing a framework for its identification, handling, and analytical characterization in drug development workflows.

Part 1: Molecular Identity & Sequence Analysis[6][7]

The nomenclature "des-Gln14" refers to the deletion event relative to the canonical 28-amino acid rat Ghrelin sequence. It is critical to distinguish between the Rat and Human contexts, although the "des-Gln14" terminology is most frequently applied to the rat variant in commercial and research literature.[7]

Sequence Alignment (Rat)

The deletion of Glutamine (Q) at position 14 alters the peptide backbone length but preserves the critical N-terminal active core.[6][7]

  • Parent Rat Ghrelin (28 AA): GSS(Oct)FLSPEHQKAQQ RKESKKPPAKLQPR[6][7]

  • des-Gln14-Ghrelin (Rat, 27 AA): GSS(Oct)FLSPEHQKAQ- RKESKKPPAKLQPR[6][7]

Structural Modifications
  • Acylation (Critical): Serine at position 3 is esterified with n-octanoic acid (caprylic acid).[6][7] This modification adds a hydrophobic moiety essential for binding the hydrophobic pocket of GHS-R1a.

  • Sequence Composition:

    • Hydrophobic Core: Phe4, Leu5, Octanoyl-Ser3.

    • Basic Domain: High density of Lysine (K) and Arginine (R) residues in the C-terminal region, driving the high isoelectric point.[6][7]

Part 2: Physicochemical Properties[6]

Accurate molecular weight (MW) and isoelectric point (pI) data are prerequisites for mass spectrometry (MS) validation and ion-exchange chromatography method development.[6]

Molecular Weight (MW)

The molecular weight must account for the octanoyl modification (+126.11 Da mass shift relative to unmodified Serine).[6][7]

ParameterValueNotes
Chemical Formula C₁₄₂H₂₃₇N₄₃O₄₀Includes n-octanoyl group
Monoisotopic Mass 3184.78 DaCalculated for C₁₂ isotope
Average Molecular Weight 3186.7 Da Used for standard preparation
Unacylated MW ~3060.6 Da"Des-acyl des-Gln14-Ghrelin" (Inactive)

Scientist's Note: When analyzing by ESI-MS, the multi-charged ions are dominant due to the high number of basic residues. Expect


 and 

as major species.[6][7]
Isoelectric Point (pI)

The pI of des-Gln14-Ghrelin is significantly basic.[6] This dictates that the peptide will be positively charged at physiological pH (7.[6]4) and under standard acidic HPLC conditions.

  • Theoretical pI: 10.56 (Calculated via Bjellqvist model)[6]

  • Net Charge at pH 7.0: +5.9[6][7]

  • Implication: The peptide binds strongly to Cation Exchange (CEX) columns and requires high salt or high pH for elution.[6][7]

Charge Distribution Table
Ionizable GroupCountpKa (Approx)Charge at pH 7.0
N-terminus 19.6+1
Lysine (K) 510.5+5
Arginine (R) 212.5+2
Histidine (H) 16.0+0.1
Glutamic Acid (E) 24.2-2
C-terminus 12.2-1
NET CHARGE ~ +6

Part 3: Analytical Methodologies & Workflows

Workflow Visualization

The following diagram illustrates the logical flow for characterizing des-Gln14-Ghrelin, distinguishing it from full-length Ghrelin and its des-acyl degradation product.

GhrelinAnalysis Sample Biological/Synthetic Sample Extraction Solid Phase Extraction (C18 Sep-Pak) Sample->Extraction Stabilize (AEBSF) HPLC RP-HPLC Separation (C18 Column) Extraction->HPLC Gradient Elution Detection Detection Method? HPLC->Detection UV UV (210/280 nm) Purity Check Detection->UV MS ESI-MS (Identification) Detection->MS Peak1 Des-acyl Ghrelin (Early Elution) MS->Peak1 m/z match Peak2 des-Gln14-Ghrelin (MW: 3186.7) MS->Peak2 Target Peak3 Full-Length Ghrelin (MW: 3314.8) MS->Peak3 +128 Da shift

Caption: Analytical workflow for separating des-Gln14-Ghrelin from related impurities using RP-HPLC and Mass Spectrometry.

Experimental Protocol: RP-HPLC

Objective: Separation of acylated des-Gln14-Ghrelin from des-acyl forms and full-length Ghrelin.

  • Column: C18 Reverse Phase (e.g., TSK ODS SIL 120A or equivalent), 4.6 x 150 mm, 5 µm particle size.[6][7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[6][7]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: Linear gradient from 10% B to 60% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (improves peak shape for hydrophobic peptides).

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Phe/Tyr/Trp - note Ghrelin lacks Tyr/Trp, so 214 nm is primary).[6][7]

Validation Check: The acylated form (des-Gln14-Ghrelin) is more hydrophobic than the des-acyl form. Expect the des-acyl peak to elute significantly earlier (lower %B) than the active acylated peak.[6][7]

Part 4: Stability & Solubility

Solubility Profile

Due to its high pI (10.[6]56) and net positive charge, des-Gln14-Ghrelin is highly soluble in aqueous acidic buffers.

  • Recommended Solvent: 0.1% Acetic Acid or water.[7]

  • Avoid: Neutral phosphate buffers (pH 7-8) for stock preparation, as solubility decreases near the pI, and base-catalyzed de-acylation (hydrolysis of the octanoyl ester) accelerates.[6]

Stability (The Ester Bond Issue)

The octanoyl ester bond at Ser3 is labile.[6]

  • Instability: Susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) and spontaneous hydrolysis at alkaline pH.[6]

  • Handling Protocol:

    • Lyophilized powder should be stored at -20°C or -80°C with desiccant.

    • Blood samples must be treated immediately with protease inhibitors (e.g., AEBSF) and acidified (HCl) to prevent conversion to des-acyl ghrelin.[6][7]

Part 5: Biological Context & Signaling[6][7]

des-Gln14-Ghrelin is not a degradation product but a distinct transcript arising from alternative splicing of the Ghrelin gene (CAG codon usage at the intron boundary).

Signaling Gene Ghrelin Gene (Rat) Splicing Alternative Splicing Gene->Splicing mRNA1 Full-Length mRNA Splicing->mRNA1 mRNA2 des-Gln14 mRNA Splicing->mRNA2 Peptide1 Ghrelin (28 AA) mRNA1->Peptide1 Translation Peptide2 des-Gln14-Ghrelin (27 AA) mRNA2->Peptide2 Translation GOAT GOAT Enzyme (Acylation) Peptide1->GOAT Substrate Peptide2->GOAT GHSR GHS-R1a Receptor (Hypothalamus/Pituitary) GOAT->GHSR Active Ligand Binding Action GH Release Appetite Stimulation GHSR->Action Ca2+ Influx

Caption: Biogenesis pathway showing alternative splicing and common acylation by GOAT (Ghrelin O-Acyltransferase) required for receptor activation.[6]

Functional Equivalence

Despite the deletion, des-Gln14-Ghrelin exhibits equipotent bioactivity to full-length Ghrelin.[1][3][7]

  • Receptor: GHS-R1a.[7]

  • EC50: ~2.4 nM (Calcium mobilization assay in CHO-GHSR62 cells).[6][8]

  • Physiological Role: Stimulates Growth Hormone (GH) release and orexigenic (appetite-stimulating) behavior.[6][7]

References

  • Hosoda, H., et al. (2000).[6][7][8] "Purification and Characterization of Rat des-Gln14-Ghrelin, a Second Endogenous Ligand for the Growth Hormone Secretagogue Receptor."[2][3][7][8] Journal of Biological Chemistry, 275(29), 21995-22000.[6][7][8] Link

  • Kojima, M., & Kangawa, K. (2005).[6][7][9] "Ghrelin: Structure and Function."[2][7] Physiological Reviews, 85(2), 495-522.[6][7] Link[6][7]

  • Bedendi, I., et al. (2003).[6][7] "Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin." European Journal of Pharmacology, 476(1-2), 87-95.[10] Link

  • Tocris Bioscience. "des-Gln14-Ghrelin (rat) Product Datasheet." Link

  • MedChemExpress. "des-Gln14-Ghrelin Technical Data." Link

Sources

des-Gln14-Ghrelin (1-27) peptide characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of des-Gln14-Ghrelin (1-27) , a biologically active splice variant of the orexigenic hormone ghrelin. Designed for researchers and drug development professionals, this document synthesizes structural characteristics, pharmacological profiles, and critical handling protocols to ensure experimental reproducibility.

Executive Summary

des-Gln14-Ghrelin is a 27-amino acid peptide hormone resulting from alternative splicing of the ghrelin gene (GHRL).[1][2][3][4][5] Unlike the canonical 28-amino acid ghrelin, this variant lacks the glutamine residue at position 14.[1][4][5][6] Despite this structural deletion, it retains the essential n-octanoylation at Serine-3, rendering it fully competent to bind the Growth Hormone Secretagogue Receptor 1a (GHSR-1a) and stimulate growth hormone (GH) release with potency equipotent to full-length ghrelin.

Key Distinction: Researchers must distinguish des-Gln14-Ghrelin (an internal deletion variant, 27 AA) from Ghrelin (1-27) (a C-terminal truncation, 27 AA). While both are 27 residues long, their origins and sequence identities differ.[4] This guide focuses on the des-Gln14 splice variant.[1][2][3][4][5][7][8]

Molecular Characteristics & Biosynthesis[2][3][7][9]

Sequence and Structure

The biological activity of des-Gln14-Ghrelin hinges on two structural pillars: the N-terminal active core (residues 1-5) and the n-octanoyl modification .

  • Peptide Sequence (Rat/Mouse): GSS(O-n-octanoyl)FLSPEHQKAQ-RKESKKPPAKLQPR (Note the absence of Gln between Q13 and R15 compared to canonical ghrelin).

  • Molecular Weight: ~3131 Da (varies slightly by salt form/counter-ion).

  • Acylation: The hydroxyl group of Serine-3 is esterified with n-octanoic acid (C8:0). This lipophilic side chain is non-negotiable for GHSR-1a binding; the des-acyl form is biologically inactive at this receptor.

Biosynthetic Mechanism: The "Splice Switch"

In rodents (rats/mice), the GHRL gene utilizes alternative splice acceptor sites within Intron 1.

  • Canonical Ghrelin (28 AA): Splicing occurs at the standard AG acceptor site.

  • des-Gln14-Ghrelin (27 AA): Splicing occurs at an alternative CAG codon located upstream.[4] This results in the excision of the glutamine codon (CAG) that would normally become residue 14.[4][5]

Evolutionary Context: In bovine and ovine species, the genomic sequence lacks the alternative splice site required for the 28-AA form.[4] Consequently, des-Gln14-Ghrelin (27 AA) is the dominant and only form of ghrelin in ruminants .

Comparative Characteristics
FeatureGhrelin (Canonical)des-Gln14-Ghrelin
Length 28 Amino Acids27 Amino Acids
Origin Standard SplicingAlternative Splicing (Rat/Mouse) or Constitutive (Bovine)
Sequence Difference Contains Gln14Deletion of Gln14
Acylation Site Ser-3 (n-octanoyl)Ser-3 (n-octanoyl)
Receptor Affinity (GHSR-1a) High (

nM)
High (Equipotent)
Primary Species Human, Rat, MouseRat, Mouse, Bovine, Ovine

Pharmacological Profile[6][10]

Mechanism of Action

des-Gln14-Ghrelin acts as a high-affinity agonist for the GHSR-1a , a G-protein coupled receptor (GPCR) predominantly expressed in the pituitary and hypothalamus.

Signaling Cascade:

  • Ligand Binding: The n-octanoyl group inserts into a hydrophobic pocket of GHSR-1a, triggering a conformational change.

  • G-Protein Activation: Recruitment of

    
    .
    
  • Effector Pathway: Activation of Phospholipase C (PLC), leading to hydrolysis of PIP2 into IP3 and DAG.

  • Cellular Response: IP3-mediated release of intracellular

    
     from the ER, driving Growth Hormone (GH) vesicle exocytosis.
    
Visualization: GHSR-1a Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by des-Gln14-Ghrelin.

GHSR_Signaling Ligand des-Gln14-Ghrelin (Acylated) Receptor GHSR-1a (GPCR) Ligand->Receptor Binding Gprot Gα q/11 Receptor->Gprot Activation PLC Phospholipase C (PLC) Gprot->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Influx ER->Ca Release GH Growth Hormone Secretion Ca->GH Exocytosis

Caption: Figure 1. GHSR-1a signal transduction pathway. des-Gln14-Ghrelin triggers the Gq-PLC-IP3 axis, resulting in calcium mobilization and GH release.

Critical Handling & Stability Protocols

The "Acyl-Switch" Failure Point: The most common cause of experimental failure with ghrelin peptides is the hydrolysis of the n-octanoyl ester bond. This bond is extremely labile in neutral or basic pH and is rapidly cleaved by plasma esterases (e.g., butyrylcholinesterase). Once de-acylated, the peptide loses all activity at the GHSR-1a receptor.

Storage and Reconstitution Protocol

To maintain bioactivity, strict adherence to pH control is required.

Step-by-Step Reconstitution:

  • Arrival: Store lyophilized peptide at -20°C or -80°C immediately upon receipt. Desiccate before opening.

  • Solvent Selection: NEVER reconstitute in water, PBS, or neutral buffers directly.

  • Acidification: Dissolve the peptide in 10 mM Acetic Acid or 10 mM HCl . This creates an acidic environment (pH ~3-4) that stabilizes the ester bond.

  • Aliquot: Divide into single-use aliquots. Avoid freeze-thaw cycles.[9]

  • Usage: Only dilute into neutral assay buffer (e.g., PBS or Media) immediately before adding to cells. The final dilution step should buffer the acid to physiological pH for the assay duration.

Plasma/Serum Sample Handling

If measuring des-Gln14-Ghrelin in biological samples, protease inhibition is insufficient. You must inhibit esterases.

  • Collection Tube: Pre-chill tubes containing EDTA (anticoagulant) and AEBSF (serine protease/esterase inhibitor).

  • Acidification: Immediately after plasma separation, add 1N HCl (10% of sample volume) to achieve a final concentration of 0.1N HCl.

  • Storage: Freeze at -80°C immediately.

Experimental Methodologies

In Vitro Calcium Mobilization Assay (FLIPR)

This assay validates the functional potency of the peptide.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human or rat GHSR-1a.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Prep: Prepare des-Gln14-Ghrelin in a 96-well source plate.

    • Vehicle: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free).

    • Note: Ensure the source plate is prepared fresh to prevent de-acylation.

  • Measurement: Inject peptide onto cells and monitor fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis: Plot Max-Min fluorescence against log[concentration] to determine

    
    .
    
    • Expected

      
      : 0.5 – 2.5 nM (comparable to standard Ghrelin).
      
Workflow Visualization: Handling & Assay Logic

Workflow Lyophil Lyophilized des-Gln14-Ghrelin Reconst Reconstitute: 10mM Acetic Acid Lyophil->Reconst Keep Acidic Store Storage: -80°C Aliquots Reconst->Store Stable Dilute Dilution: Assay Buffer (PBS/BSA) Reconst->Dilute Fresh Store->Dilute Thaw Assay Immediate Assay: (Cells/Animal) Dilute->Assay < 30 mins Fail FAILURE: Hydrolysis of Octanoyl Group Dilute->Fail > 1 hour or Neutral pH

Caption: Figure 2. Critical handling workflow. Acidic reconstitution is mandatory to prevent ester hydrolysis and experimental failure.

References

  • Hosoda, H., et al. (2000). "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor." Journal of Biological Chemistry.

  • Hosoda, H., et al. (2003). "Structural divergence of human ghrelin: identification of multiple ghrelin-derived molecules produced by extensive post-translational processing." Journal of Biological Chemistry.

  • Kojima, M. & Kangawa, K. (2005). "Ghrelin: structure and function." Physiological Reviews.

  • Bednarek, M.A., et al. (2000). "Structure-function studies on the new growth hormone-releasing peptide, ghrelin: minimal sequence of ghrelin necessary for activation of growth hormone secretagogue receptor 1a." Journal of Medicinal Chemistry.

  • Tocris Bioscience. "Product Information: des-Gln14-Ghrelin (rat)." Tocris Technical Data.

Sources

Methodological & Application

Application Note: Precision Quantification of Rat des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of des-Gln14-Ghrelin in rat models presents a unique bio-analytical challenge. As a bioactive splice variant of the ghrelin gene (Ghrl), it shares high structural homology with full-length Ghrelin (1-28), differing only by the deletion of a single Glutamine residue at position 14.

Most commercial "Rat Ghrelin" ELISA kits utilize antibodies targeting the conserved N-terminal octanoylated serine (Ser3) or the C-terminus. Consequently, these kits exhibit near-100% cross-reactivity , measuring a sum of Ghrelin (1-28) and des-Gln14-Ghrelin. For researchers requiring specific quantification of the des-Gln14 isoform, a standard ELISA is insufficient.

This guide details a self-validating HPLC-ELISA coupled protocol to physically separate and individually quantify these isoforms, ensuring scientific rigor in metabolic and drug development studies.

Scientific Background & Biological Context

The Target Analyte

Rat des-Gln14-Ghrelin is a 27-amino acid peptide generated by alternative splicing of the Ghrl gene (Exon 2b usage).[1][2] Like the major 28-amino acid isoform, it undergoes n-octanoylation at Ser3 by Ghrelin O-Acyltransferase (GOAT), rendering it bioactive. It binds the Growth Hormone Secretagogue Receptor (GHS-R1a) with potency comparable to full-length ghrelin, influencing growth hormone release and orexigenic signaling.

The Specificity Challenge

The sequence identity between the two isoforms renders standard immunological differentiation difficult:

  • Rat Ghrelin (1-28): GSS(Oct)FLSPEHQKAQQ RKESKKPPAKLQPR

  • Rat des-Gln14-Ghrelin: GSS(Oct)FLSPEHQKAQ- RKESKKPPAKLQPR

Standard "Active Ghrelin" ELISAs use capture antibodies against the N-terminal GSS(Oct)F... motif. Since both isoforms possess this motif, they are indistinguishable in a single-well assay.

Visualization: Gene Splicing & Isoform Homology

Ghrelin_Splicing Gene Rat Ghrelin Gene (Ghrl) PremRNA Pre-mRNA Gene->PremRNA Splice1 Standard Splicing (Exons 1-2-3-4) PremRNA->Splice1 Major Pathway Splice2 Alternative Splicing (CAG Deletion) PremRNA->Splice2 Minor Pathway Ghr28 Ghrelin (1-28) [Gln14 Present] Splice1->Ghr28 Translation & Acylation Ghr27 des-Gln14-Ghrelin [Gln14 Deleted] Splice2->Ghr27 Translation & Acylation Antibody Anti-N-Term Antibody (Targets Octanoyl-Ser3) Ghr28->Antibody High Affinity Binding Ghr27->Antibody High Affinity Binding (Cross-Reactivity)

Figure 1: Mechanism of alternative splicing generating des-Gln14-Ghrelin and the structural basis for ELISA cross-reactivity.

Protocol: HPLC-Coupled ELISA for Specific Detection

To specifically quantify rat des-Gln14-Ghrelin, we employ a "Separate then Detect" methodology.

Reagents & Equipment
  • ELISA Kit: Commercial "Rat Active Ghrelin ELISA Kit" (Valid options: Millipore, Bertin, or Phoenix Pharmaceuticals). Note: The kit is used for detection, not differentiation.

  • Protease Inhibitors: Pefabloc SC (AEBSF) or PMSF.

  • Acidification: 1N HCl.

  • Column: C18 Reverse-Phase HPLC Column (e.g., Vydac C18, 4.6 x 250 mm).

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA).

Step-by-Step Methodology
Phase 1: Sample Collection & Stabilization (Critical)

Rationale: The octanoyl group is labile and rapidly hydrolyzed by plasma esterases (e.g., butyrylcholinesterase). Immediate stabilization is mandatory.

  • Preparation: Pre-chill collection tubes containing EDTA (1 mg/mL) and Pefabloc SC (final conc. 1 mg/mL).

  • Collection: Collect whole blood from the rat (trunk blood or tail vein) directly into the chilled tubes.

  • Separation: Centrifuge immediately at 1,500 x g for 15 min at 4°C.

  • Acidification: Transfer plasma to a new tube and immediately add 1N HCl (10% of sample volume) to achieve a final concentration of 0.1N HCl.

    • Target pH: 3.0 - 4.0.[2]

  • Storage: Store at -80°C if not processing immediately.

Phase 2: Solid Phase Extraction (SPE)

Rationale: Removes plasma proteins and concentrates the peptide fraction.

  • Activate a Sep-Pak C18 cartridge with 5 mL 100% ACN, followed by 10 mL 0.1% TFA/Water.

  • Load acidified plasma onto the cartridge.

  • Wash with 10 mL 0.1% TFA/Water to remove salts and proteins.

  • Elute peptides with 3 mL 60% ACN / 0.1% TFA.

  • Lyophilize the eluate to dryness.

Phase 3: HPLC Fractionation

Rationale: des-Gln14-Ghrelin is slightly more hydrophobic/smaller than Ghrelin 1-28, resulting in a distinct retention time.

  • Reconstitution: Dissolve lyophilized sample in 200 µL Mobile Phase A (0.1% TFA in Water).

  • Gradient Setup:

    • Mobile Phase A: 0.1% TFA in H2O.

    • Mobile Phase B: 0.1% TFA in 100% ACN.

    • Gradient: Linear gradient from 10% to 60% B over 40 minutes at 1.0 mL/min.

  • Fraction Collection: Collect fractions every 0.5 minutes (0.5 mL/fraction).

  • Standard Calibration: Run synthetic Rat Ghrelin and synthetic des-Gln14-Ghrelin standards separately to establish retention times (typically separated by 1-2 minutes).

Phase 4: ELISA Quantification
  • Lyophilize the collected HPLC fractions to remove ACN/TFA (which interferes with ELISA binding).

  • Reconstitute fractions in the ELISA Kit Assay Buffer.

  • Run the Rat Active Ghrelin ELISA on the reconstituted fractions corresponding to the retention times of both isoforms.

  • Calculation:

    • Peak 1 (Early elution) = des-Gln14-Ghrelin (Confirm with standard).

    • Peak 2 (Late elution) = Ghrelin (1-28).

    • Sum the immunoreactivity in the specific peak fractions to determine total concentration.

Decision Tree: Workflow Selection

Workflow_Decision Start Start: Rat Blood Sample Goal What is your analytical goal? Start->Goal Total Measure Total Bioactive Ghrelin (Ghrelin + des-Gln14) Goal->Total General Metabolic State Specific Specifically Measure des-Gln14-Ghrelin Goal->Specific Isoform Specific Study DirectELISA Direct ELISA (Active Ghrelin Kit) Total->DirectELISA HPLC HPLC Fractionation Specific->HPLC Result1 Result: Composite Signal (Cannot distinguish isoforms) DirectELISA->Result1 ELISA_Frac ELISA on Fractions HPLC->ELISA_Frac Result2 Result: Specific Quantification (Distinct Peaks) ELISA_Frac->Result2

Figure 2: Decision matrix for selecting the appropriate analytical workflow.

Data Presentation & Analysis

When reporting results, organize data to demonstrate the separation efficiency.

Fraction Time (min)Immunoreactivity (pg/mL)Identity Assignment
22.0 - 23.0< LODBackground
23.5 - 24.5 150.2 des-Gln14-Ghrelin
25.0 - 25.512.5Valley / Overlap
26.0 - 27.5 680.4 Ghrelin (1-28)

Note: The ratio of Ghrelin to des-Gln14-Ghrelin in rat stomach is typically ~5:1. Deviations from this ratio may indicate altered splicing regulation under experimental conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Protease degradation during collection.Ensure Pefabloc is added immediately and plasma is acidified to pH 4.0.
Broad Peaks Inefficient HPLC separation.Shallow the gradient (e.g., 0.5% B/min) around the elution time.
No Signal Loss during lyophilization.Reconstitute thoroughly; ensure no residual TFA remains (check pH of reconstituted buffer).
High Background Matrix interference.Perform SPE cleanup before HPLC; do not inject raw plasma.

References

  • Hosoda, H., et al. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[1][3] Journal of Biological Chemistry, 275(29), 21995-22000. Link

  • Kojima, M., & Kangawa, K. (2005). Ghrelin: structure and function. Physiological Reviews, 85(2), 495-522. Link

  • Groschl, M., et al. (2002). Evaluation of ELISA and RIA methods for the determination of ghrelin in human samples. Clinical Chemistry, 48(11), 2086-2087. Link

  • Delhanty, P. J., et al. (2012). Des-acyl ghrelin analogs prevent high-fat-diet-induced dysregulation of glucose homeostasis. FASEB Journal, 27(4), 1690-1700. Link

  • Satou, M., et al. (2010). Identification of activated protein C as a ghrelin endopeptidase. Journal of Endocrinology, 207(2), 145-152. Link

Sources

Application Note: Experimental Profiling of Acylated des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the experimental use of des-Gln14-Ghrelin (also known as des-Gln14-ghrelin or ghrelin gene-derived peptide) in in vivo rodent models.

Executive Summary & Mechanism

des-Gln14-Ghrelin is a biologically active, naturally occurring splice variant of the ghrelin gene.[1][2][3] It lacks the glutamine residue at position 14 (in the rat sequence) but retains the critical n-octanoylation at Serine-3 .[1] This acylation is the "master switch" for binding to the Growth Hormone Secretagogue Receptor 1a (GHSR1a).

Contrary to early assumptions that it might be a degradation product, des-Gln14-Ghrelin acts as a second endogenous ligand with potency comparable to native 28-amino acid ghrelin. It stimulates Growth Hormone (GH) release and orexigenic (appetite-stimulating) behavior via the same Gq/11-signaling pathway.

Mechanistic Pathway (GHSR1a Activation)

The following diagram illustrates the signal transduction pathway activated by acylated des-Gln14-Ghrelin.

G cluster_0 Extracellular cluster_1 Cell Membrane / Intracellular Ligand Acylated des-Gln14-Ghrelin Receptor GHSR1a (GPCR) Ligand->Receptor Binding (Requires Acyl Group) Gprot Gαq/11 Receptor->Gprot Activation PLC PLCβ Gprot->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Influx (ER Release) IP3->Ca Target Physiological Output: 1. GH Release (Pituitary) 2. Orexigenic Drive (Hypothalamus) Ca->Target

Caption: Signal transduction of des-Gln14-Ghrelin via GHSR1a, leading to calcium mobilization and downstream endocrine effects.

Experimental Dosage Guidelines

The dosage of des-Gln14-Ghrelin should be calculated based on molar equivalence to native ghrelin, as they share similar receptor affinity (Kd) and potency.

Dosage Table: Mouse & Rat Models
Experiment TypeRouteSpeciesRecommended DosageFrequencyPrimary Readout
Acute Feeding IP / SCMouse0.1 – 0.5 mg/kg (30–150 nmol/kg)Single BolusFood intake (0-4 hrs)
Acute Feeding IP / SCRat10 – 100 µg/kg (3–30 nmol/kg)Single BolusFood intake (0-4 hrs)
GH Secretion IVRat10 – 50 µg/kg Single BolusPlasma GH (15 min peak)
Central Admin ICVMouse0.1 – 1.0 nmol/mouse Single Bolusc-Fos activation / Feeding
Chronic Study SC PumpMouse0.25 mg/kg/day ContinuousAdiposity / Body Weight

Note on Units:

  • Rat des-Gln14-Ghrelin MW: ~3186 Da (27 AA)

  • Rat Ghrelin MW: ~3314 Da (28 AA)

  • Conversion: 100 µg of des-Gln14-Ghrelin is approximately 31.4 nmol .

Critical Reconstitution & Handling Protocol

The n-octanoyl group at Serine-3 is hydrophobic and labile. It is susceptible to hydrolysis by esterases (e.g., butyrylcholinesterase) and degradation at neutral/alkaline pH. Improper handling is the #1 cause of experimental failure.

Protocol: Stock Solution Preparation
  • Lyophilized Peptide: Store at -20°C or -80°C with desiccant.

  • Solvent Selection: Do NOT dissolve directly in neutral PBS.

    • Step A: Dissolve peptide in distilled water or 10 mM Acetic Acid to a concentration of 1 mg/mL (Stock).

    • Step B: Aliquot immediately into low-binding tubes.

    • Step C: Flash freeze in liquid nitrogen and store at -80°C.

    • Stability:[4][5] Avoid repeated freeze-thaw cycles.[6]

Protocol: Working Solution (Injection Day)
  • Thaw a stock aliquot on ice.

  • Dilute to the final concentration using sterile physiological saline (0.9% NaCl) .

    • Tip: If the stock was in acetic acid, ensure the final dilution buffers the pH to a physiologically tolerable range (pH 5–6 is acceptable for IP/SC; strict pH 7.4 is needed for IV/ICV but use immediately).

  • Keep on Ice: The acyl group is stable at acidic pH but degrades within 30-60 minutes at 37°C in plasma/neutral buffer. Inject within 15 minutes of preparation.

Experimental Workflow: Acute Food Intake Assay

This protocol validates the bioactivity of des-Gln14-Ghrelin by measuring orexigenic response.

Phase 1: Animal Preparation
  • Acclimatization: Handle animals daily for 7 days (mock injections) to reduce stress-induced anorexia.

  • Housing: Single housing is required 24h prior to the experiment to measure individual food intake.

  • Fasting:

    • Option A (Light Phase): Fast animals for 2-4 hours before lights off (measure dark-phase feeding).

    • Option B (Dark Phase): Fast animals for 12-16 hours (overnight) for high-sensitivity re-feeding assays.

Phase 2: Administration & Measurement

Workflow Start Start: T = -15 min Weigh Weigh Food (Pre-test) Weigh Animal Start->Weigh Inject IP Injection (Vehicle vs. des-Gln14-Ghrelin) Weigh->Inject Time0 T = 0 min Return to Cage Inject->Time0 Measure1 T = 30 min Weigh Food Remaining Time0->Measure1 Measure2 T = 60 min Weigh Food Remaining Measure1->Measure2 Measure3 T = 120 min Weigh Food Remaining Measure2->Measure3 End Data Analysis Calculate Cumulative Intake (g/kg) Measure3->End

Caption: Step-by-step workflow for acute food intake measurement following IP administration.

  • Weighing: Weigh food pellets to the nearest 0.01g.

  • Injection: Administer 100 µg/kg IP .

    • Control Group: Vehicle (Saline).[4][7]

    • Positive Control: Native Ghrelin (100 µg/kg).

  • Data Collection: Measure food weight at 30, 60, 120, and 240 minutes.

    • Calculation:(Initial Weight - Current Weight) / Body Weight (kg)

Troubleshooting & Controls

IssueProbable CauseSolution
No Effect on Feeding Deacylation of peptideVerify stock was acidic. Ensure <15 min from dilution to injection.
No Effect on Feeding Satiated animalsEnsure proper fasting (light phase injection) or habituation.
High Variability StressIncrease handling/habituation period (7 days).
Precipitation High pH or Salt ShockDissolve in water/acetic acid first, then add saline.

Self-Validating Control: To prove the observed effect is GHSR1a-mediated (and not an off-target effect of the peptide backbone), include a group treated with des-acyl des-Gln14-ghrelin (unacylated). This form should not induce acute food intake or GH release.

References

  • Hosoda, H., et al. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[1] Journal of Biological Chemistry, 275(29), 21995-2200.[1]

  • Bedendi, I., et al. (2003). Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin.[5][8] European Journal of Pharmacology, 476(1-2), 87-95.[5]

  • Kojima, M., & Kangawa, K. (2005). Ghrelin: structure and function. Physiological Reviews, 85(2), 495-522.

  • Date, Y., et al. (2000). Ghrelin, a novel growth hormone-releasing acylated peptide, is synthesized in a distinct endocrine cell type in the gastrointestinal tracts of rats and humans. Endocrinology, 141(11), 4255-4261.

Sources

Application Note: Calcium Flux Assessment of GHSR-1a Activation using Acylated des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The Growth Hormone Secretagogue Receptor 1a (GHSR-1a) is a G-protein coupled receptor (GPCR) central to energy homeostasis, appetite regulation, and glucose metabolism. While full-length Ghrelin (28-amino acids) is the canonical ligand, des-Gln14-Ghrelin represents a critical second endogenous ligand.[1]

Produced via alternative splicing of the ghrelin gene, des-Gln14-Ghrelin is identical to ghrelin but lacks the glutamine residue at position 14.[1][2] Crucially, like its full-length counterpart, it possesses an n-octanoyl modification at Serine 3 .[1] This acylation is the "master key" for GHSR-1a activation; without it, the peptide (des-acyl ghrelin) fails to bind the receptor or induce calcium mobilization.

Why des-Gln14-Ghrelin?

Research indicates that acylated des-Gln14-Ghrelin is equipotent to full-length ghrelin in stimulating growth hormone release and intracellular calcium flux. However, its distinct structural profile offers a unique tool for cross-validating receptor binding pockets and studying ligand-receptor kinetics without the steric influence of the Gln14 residue.

Mechanism of Action

GHSR-1a couples primarily to the


 protein subunit. Upon binding of acylated  des-Gln14-Ghrelin, the receptor undergoes a conformational change that activates Phospholipase C 

(PLC

). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (

) into inositol 1,4,5-trisphosphate (

) and diacylglycerol (DAG).

diffuses to the endoplasmic reticulum (ER), binding

receptors to release stored calcium (

) into the cytosol.

This rapid cytosolic calcium transient is the quantifiable output of this assay.

GHSR_Signaling Ligand des-Gln14-Ghrelin (Acylated) Receptor GHSR-1a (GPCR) Ligand->Receptor Binding Gprot Gα q/11 Receptor->Gprot Activation PLC PLCβ Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Gating Ca Cytosolic Ca2+ (Fluorescence Increase) ER->Ca Release

Figure 1: Signal transduction pathway for GHSR-1a mediated calcium release.

Pre-Assay Expertise: The Stability Paradox

As an Application Scientist, I must highlight the most common point of failure: Ligand Handling.

The octanoyl group at Ser3 is hydrophobic and chemically labile. It is susceptible to hydrolysis by esterases (in plasma) and chemical degradation at basic pH. If the peptide de-acylates, it becomes inactive des-acyl ghrelin, resulting in a false negative.

Critical Handling Rules:

  • Lyophilized Storage: Store at -20°C or -80°C. Desiccate before opening.

  • Solubilization: Reconstitute in slightly acidic buffer (PBS pH 6.0 or dilute acetic acid) or water. Avoid basic buffers (pH > 7.4) for stock storage.

  • Surface Adsorption: The hydrophobic fatty acid tail causes the peptide to stick to standard plastics. Use Low-Retention Tips and Siliconized/Low-Bind tubes .

  • Assay Buffer: Prepare the working dilution immediately before the assay. Do not store dilute peptide.

Experimental Protocol

Materials Required
ComponentSpecificationRecommended Source
Cell Line HEK293 or CHO stably expressing GHSR-1aATCC / In-house
Ligand des-Gln14-Ghrelin (Rat/Mouse or Human)Peptides Intl / Phoenix Pharm
Calcium Dye Fluo-4 AM, Calcium 6, or Fura-2Thermo Fisher / Molecular Devices
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Gibco
Inhibitor Probenecid (Water soluble)Sigma
Plate 96-well or 384-well Black/Clear BottomCorning / Greiner
Step-by-Step Workflow
Phase 1: Cell Preparation (Day -1)
  • Harvest GHSR-1a expressing cells using a non-enzymatic dissociation buffer (e.g., Cell Dissociation Solution) to preserve surface receptors.

  • Resuspend cells in growth medium.

  • Plate cells at a density of 50,000 cells/well (96-well) or 15,000 cells/well (384-well).

  • Optional: Use Poly-D-Lysine coated plates to prevent cell lift-off during dye addition.

  • Incubate overnight at 37°C, 5%

    
    .
    
Phase 2: Dye Loading (Day 0)
  • Buffer Prep: Prepare 1X Assay Buffer (HBSS + 20mM HEPES). Add 2.5 mM Probenecid .

    • Note: Probenecid inhibits the anion exchanger, preventing the leakage of the dye out of the cell. This is non-negotiable for HEK293 cells.

  • Dye Prep: Reconstitute Fluo-4 AM in DMSO. Dilute to 2-4

    
     in Assay Buffer. Add 0.02% Pluronic F-127 to aid dispersion.
    
  • Loading: Remove culture media from the cell plate. Add 100

    
     (96-well) of Dye Solution.
    
  • Incubation: Incubate for 45-60 minutes at 37°C , followed by 15 minutes at Room Temperature (RT) to equilibrate.

Phase 3: Compound Preparation

Timing is critical. Prepare during the dye incubation.

  • Stock: Dissolve des-Gln14-Ghrelin to 1 mM in distilled water or 10 mM Acetic Acid.

  • Working Plate: Perform a 1:3 serial dilution in Assay Buffer (pH 7.4) .

    • Range: Start at 1

      
       (final assay concentration) down to 0.1 nM.
      
    • Vehicle Control: Assay Buffer alone.[3]

    • Positive Control: Full-length Ghrelin (1

      
      ).
      
    • Negative Control: Unacylated Ghrelin (1

      
      ) - verifies specificity.
      
Phase 4: Measurement (FLIPR/FlexStation)
  • Transfer the Cell Plate and Compound Plate to the reader.

  • Settings:

    • Excitation: 485 nm

    • Emission: 525 nm

    • Baseline Read: 20 seconds.

    • Injection: Add 20-50

      
       of compound (5X concentration) to cells.
      
    • Post-Injection Read: 90-120 seconds (peak usually occurs at 15-30s).

Protocol_Workflow Step1 1. Plate Cells (HEK-GHSR) Overnight Step2 2. Load Dye (Fluo-4 + Probenecid) 60 min Step1->Step2 Step3 3. Prep Ligand (Keep Acidic Stock) Dilute immed. before use Step2->Step3 Step4 4. Injection (Automated) Step3->Step4 Step5 5. Read Kinetics (ΔF/F) Step4->Step5

Figure 2: Experimental workflow for high-throughput calcium flux screening.

Data Analysis & Interpretation

Calculation

Calculate the Relative Fluorescence Units (RFU) response using the


 method or Max-Min method:


Expected Results

Plot the response against the log of the agonist concentration. Fit the data to a sigmoidal dose-response equation (4-parameter logistic).

ParameterExpected ValueInterpretation

1.0 - 10 nMPotency should be equipotent to full-length Ghrelin.
Hill Slope ~1.0Indicates standard 1:1 receptor binding cooperativity.
Z' Factor > 0.5Indicates a robust assay suitable for screening.[4]
Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Response Peptide De-acylationCheck stock storage. Ensure Ser3 octanoylation is intact. Do not use basic buffers for storage.
No Response Receptor InternalizationEnsure cells were not over-trypsinized. Use cell dissociation buffer.
High Background Dye LeakageIncrease Probenecid concentration (up to 5 mM) or lower incubation temp to RT.
Low Signal MycoplasmaContamination significantly reduces GPCR response. Test cells.

References

  • Hosoda, H., Kojima, M., Matsuo, H., & Kangawa, K. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[1] Journal of Biological Chemistry, 275(29), 21995–2200.

  • Kojima, M., et al. (1999). Ghrelin is a growth-hormone-releasing acylated peptide from stomach. Nature, 402, 656–660.

  • Bedendi, I., et al. (2003). Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin.[5] European Journal of Pharmacology, 476(1-2), 87-95.[5]

  • Thermo Fisher Scientific. Fluo-4 Direct Calcium Assay Kits Protocol.

Sources

Application Note: Optimized Reconstitution and Handling of des-Gln14-Ghrelin for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

des-Gln14-Ghrelin is a biologically active, endogenous splice variant of the hunger hormone ghrelin, predominantly identified in the stomach of rats and pigs.[1][2] Structurally, it is a 27-amino acid peptide that retains the critical n-octanoylation at Serine-3 .[3][4] This lipid modification is the functional "key" required to bind and activate the Growth Hormone Secretagogue Receptor (GHS-R1a).

The Core Challenge: The presence of the hydrophobic octanoyl group attached to a charged peptide backbone creates an amphiphilic molecule with unique instability. Improper handling leads to two primary failure modes:

  • Deacylation: Hydrolysis of the ester bond at Ser3, rendering the peptide biologically inert (des-acyl ghrelin).

  • Adsorption: Rapid loss of peptide concentration due to sticking to standard plasticware.

This guide provides a scientifically rigorous protocol to dissolve, store, and apply des-Gln14-Ghrelin, ensuring maximum bioactivity for in vitro assays.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to reproducible science.

PropertyDataImplication for Handling
Sequence (Rat) GSS(Oct)FLSPEHQKAQRKESKKPPAKLQPROctanoyl-Ser3 is the stability weak point.[2][5]
Molecular Weight ~3186.67 DaLarge peptide; diffusion is slower than small molecules.
Isoelectric Point (pI) ~11.0 (Basic)Positively charged at physiological pH.[5]
Hydrophobicity Mixed (Amphiphilic)Requires specific solvents; prone to aggregation.[5]
Solubility Limit ~2 mg/mL (Water) to 100 mg/mL (with sonication)High concentrations are possible but require energy input.[5]
The Mechanism of Instability

The ester bond linking the octanoic acid to Serine-3 is susceptible to hydrolysis, particularly in neutral to alkaline pH and in the presence of serum esterases . Therefore, the reconstitution vehicle must be slightly acidic or neutral-but-frozen, and cell culture media exposure must be minimized or protected.

Protocol: Reconstitution & Stock Preparation[6]

Core Directive: Do not use standard pipette tips or tubes. Use Low-Protein Binding (LoBind) consumables to prevent up to 40% sample loss.[5]

Materials Required[1][2][3][5][6][7][8][9][10][11]
  • Lyophilized des-Gln14-Ghrelin (Store at -20°C with desiccant).[6]

  • Solvent: Sterile, nuclease-free water (pH 6.0–7.0) OR 10 mM Acetic Acid (for enhanced stability).

  • Consumables: LoBind microcentrifuge tubes (e.g., Eppendorf Protein LoBind).[5]

  • Equipment: Ultrasonic bath (optional but recommended), Vortex.

Workflow Diagram

ReconstitutionWorkflow Start Lyophilized des-Gln14-Ghrelin Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate 15 mins Solvent Add Solvent (Water or 10mM Acetic Acid) Equilibrate->Solvent Calculate Conc. Dissolve Dissolution (Vortex 30s + Sonicate 1 min) Solvent->Dissolve Mechanical Energy Centrifuge Spin Down (10,000 x g, 1 min) Dissolve->Centrifuge Remove Bubbles Aliquot Aliquot into LoBind Tubes Centrifuge->Aliquot Avoid Freeze-Thaw Storage Store at -80°C (Stable 6 months) Aliquot->Storage

Figure 1: Step-by-step reconstitution workflow designed to minimize hydrolysis and adsorption losses.

Step-by-Step Procedure
  • Equilibration: Remove the lyophilized vial from the freezer and allow it to sit at room temperature for 15–20 minutes before opening.

    • Why? Opening a cold vial causes condensation, which introduces moisture and accelerates hydrolysis of the lyophilized powder.

  • Solvent Addition:

    • For Immediate Use (<24h): Dissolve in sterile distilled water.

    • For Long-Term Stock: Dissolve in 10 mM Acetic Acid or PBS adjusted to pH 6.0 . The slight acidity protects the octanoyl group.

    • Target Concentration: Prepare a 100 µM or 1 mM master stock. Avoid making dilute stocks (<10 µM) directly, as adsorption losses are percentage-wise higher at lower concentrations.[5]

  • Dissolution:

    • Vortex gently for 30 seconds.

    • Critical Step: If the solution is not perfectly clear, sonicate in a water bath for 60 seconds. The hydrophobic tail can cause micro-aggregates that are invisible to the naked eye but affect molarity.

  • Sterilization (Optional): If using for long-term culture, filter through a 0.22 µm PVDF or PES syringe filter . Do not use Nylon, which binds peptides.

    • Note: Pre-wet the filter with solvent to minimize dead-volume loss.

  • Aliquoting: Dispense into single-use aliquots (e.g., 10–20 µL) in LoBind tubes.

  • Storage: Flash freeze in liquid nitrogen (preferred) or place directly in -80°C .

    • Stability:[7] Stable for 6 months at -80°C. Do not refreeze.

Cell Culture Application Protocol

Experimental Planning[5][7]
  • Effective Concentration (EC50): ~2.4 nM (Calcium release in GHS-R1a expressing cells).[5][8][9]

  • Working Range: 1 nM – 100 nM.

Dilution Strategy (Self-Validating System)

To ensure the final concentration is accurate, use a Serial Dilution method in the culture media immediately prior to treatment.[2]

  • Thaw: Thaw one aliquot of stock (e.g., 1 mM) on ice.

  • Intermediate Dilution: Dilute 1:100 in fresh media (serum-free preferred) to create a 10 µM working stock.

    • Why Serum-Free? Fetal Bovine Serum (FBS) contains esterases (butyrylcholinesterase) that rapidly deacylate ghrelin (half-life < 30 mins in serum).[5]

  • Final Treatment: Add the intermediate dilution to your cells.

    • Example: To achieve 10 nM in 2 mL media, add 2 µL of the 10 µM working stock.

Stability in Culture (The "Hidden Variable")

If your assay duration exceeds 1 hour in the presence of serum:

  • Option A: Use heat-inactivated FBS (reduces esterase activity).[5]

  • Option B: Add a protease inhibitor cocktail or specific esterase inhibitors (e.g., AEBSF).[5]

  • Option C: Re-dose the cells every 2–4 hours if studying long-term effects (proliferation/differentiation).[5]

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Precipitate visible Hydrophobic aggregationSonicate for 2 mins; ensure concentration is <2 mg/mL.
Loss of Bioactivity Deacylation (Hydrolysis)Check pH of stock (must be < 7.0); Avoid freeze-thaw.[5]
Variable Results Adsorption to plasticSwitch to LoBind tubes; Increase stock concentration.
No Calcium Signal Receptor DesensitizationEnsure cells are serum-starved for 2-4h prior to assay.

References

  • Hosoda, H., et al. (2000).[10][9] "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor."[1][3][9] Journal of Biological Chemistry, 275(29), 21995-22000.[9]

  • Kojima, M., & Kangawa, K. (2005). "Ghrelin: structure and function."[1][11] Physiological Reviews, 85(2), 495-522. [1][5]

  • MedChemExpress. "des-Gln14-Ghrelin Datasheet & Solubility."

  • Tocris Bioscience. "des-Gln14-Ghrelin (rat) Product Information." [5]

  • APExBIO. "des-Gln14-Ghrelin (rat) Protocol."

Sources

measuring plasma half-life of des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the Determination of the In Vivo Plasma Half-Life of des-Gln14-Ghrelin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Des-Gln14-ghrelin is a naturally occurring, 27-amino acid splice variant of ghrelin that, like its canonical counterpart, is acylated with an n-octanoyl group on its third serine residue—a modification essential for its biological activity.[1] This peptide stimulates the growth hormone secretagogue receptor (GHS-R) and is implicated in regulating growth hormone release and metabolism.[1][2] As with any potential therapeutic peptide, understanding its pharmacokinetic profile, particularly its plasma half-life, is critical for evaluating its potential clinical utility. This document provides a comprehensive, field-proven guide for accurately measuring the plasma half-life of des-Gln14-ghrelin, with a strong emphasis on the critical pre-analytical steps required to ensure sample integrity. The primary challenge in quantifying any acylated ghrelin analogue is its inherent instability in plasma due to rapid enzymatic deacylation.[3][4] This protocol integrates essential stabilization techniques with highly specific quantification methods to generate reliable and reproducible pharmacokinetic data.

Scientific Principle: Causality and Method Selection

The determination of a peptide's plasma half-life (t½) requires the accurate measurement of its concentration over time following administration to an in vivo system. The primary obstacle for acylated ghrelin analogues is their rapid degradation. The ester bond linking the n-octanoyl group to the serine residue is a prime target for plasma esterases, such as butyrylcholinesterase.[5] This enzymatic action converts the active, acylated peptide into its inactive des-acyl form. Studies on acylated ghrelin show its half-life in untreated human plasma is approximately 45 minutes in vitro, with a much shorter in vivo half-life of 9-13 minutes.[3][6]

Therefore, a successful protocol must be built on two pillars:

  • Immediate and Effective Sample Stabilization: To halt enzymatic degradation the moment blood is drawn. This involves a combination of anticoagulants, specific enzyme inhibitors, and acidification. Our protocol utilizes a combination of K2EDTA, the serine protease/esterase inhibitor 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF), and hydrochloric acid (HCl) for maximal stability, especially when samples undergo freeze-thaw cycles.[3][7]

  • High-Specificity Quantification: To distinguish the target peptide from endogenous ghrelin, metabolites, and other plasma components. While immunoassays like ELISA can be used, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the recommended method for its superior specificity, accuracy, and ability to differentiate structurally similar peptides.[8][9]

The overall experimental approach involves administering a bolus of des-Gln14-ghrelin intravenously to an animal model, collecting blood at precise time points into pre-prepared stabilization tubes, processing the samples to yield stabilized plasma, and finally, quantifying the peptide concentration to calculate the pharmacokinetic parameters.

G cluster_0 In-Life Phase cluster_1 Pre-Analytical Phase (Critical Stability Steps) cluster_2 Analytical & Data Phase A 1. Acclimatize Animal Model (e.g., Sprague-Dawley Rat) B 2. Administer des-Gln14-Ghrelin (Intravenous Bolus Injection) A->B C 3. Timed Blood Sampling (e.g., 0, 2, 5, 10, 20, 40, 60 min) B->C D 4. Collect Blood into Stabilization Tubes (K2EDTA + AEBSF) C->D Immediate Transfer E 5. Centrifuge at 4°C D->E F 6. Acidify Plasma with HCl E->F G 7. Store Plasma at -80°C F->G H 8. Quantify Peptide (LC-MS/MS or ELISA) G->H Sample Analysis I 9. Plot Concentration vs. Time H->I J 10. Calculate Plasma Half-Life (t½) I->J

Caption: Overall workflow for determining the plasma half-life of des-Gln14-Ghrelin.

Materials and Reagents

Item Specification Recommended Supplier Purpose
Test Article Synthetic des-Gln14-Ghrelin, >95% puritye.g., Bachem, Peptides InternationalThe peptide to be studied.
Animal Model Male Sprague-Dawley rats (250-300g) with jugular vein catheterse.g., Charles River LaboratoriesCommon model for pharmacokinetic studies.
Anticoagulant Tubes K2EDTA Blood Collection Tubese.g., BD Vacutainer®To chelate calcium and prevent coagulation.
Esterase Inhibitor 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF)e.g., Sigma-Aldrich (Pefabloc SC)To inhibit serine proteases/esterases that deacylate ghrelin.[3]
Acidification Agent Hydrochloric Acid (HCl), 1N Solutione.g., Fisher ScientificTo lower plasma pH, further reducing enzymatic activity.[4][7]
Solvents Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), WaterLC-MS GradeMobile phases and sample preparation for LC-MS/MS.
SPE Cartridges Oasis HLB or similar reversed-phase sorbentWaters CorporationFor solid-phase extraction to clean up and concentrate the peptide from plasma.[8]
ELISA Kit Acylated Ghrelin ELISA Kite.g., Millipore, ALPCOAlternative quantification method. Note: Cross-reactivity with des-Gln14-Ghrelin must be validated.[10]
Equipment Refrigerated Centrifuge, Vortex Mixer, Calibrated Pipettes, LC-MS/MS System, Microplate ReaderStandard Laboratory GradeEssential hardware for sample processing and analysis.

Detailed Experimental Protocols

Pre-Experiment Preparation
  • Prepare Stabilization Solution: Prepare a 100 mg/mL stock solution of AEBSF in sterile water.

  • Prepare Collection Tubes: For each 1 mL of blood to be collected, pre-aliquot 10 µL of the 100 mg/mL AEBSF stock solution into a K2EDTA blood collection tube. This achieves a final concentration of 1 mg/mL.[7] Keep tubes on ice.

  • Prepare Test Article: Reconstitute des-Gln14-ghrelin in sterile saline or PBS to a suitable concentration for injection (e.g., 100 µg/mL). The final dose will depend on the sensitivity of the analytical method but a starting point of 100 µg/kg can be used.

In-Vivo Administration and Blood Sampling
  • Animal Handling: Acclimatize catheterized rats for at least 48 hours prior to the study. Fast animals overnight (12-16 hours) with free access to water to achieve a stable baseline.

  • Administration: Administer a single intravenous (IV) bolus of the des-Gln14-ghrelin solution via the jugular vein catheter. Record the exact time of injection (t=0).

  • Blood Collection: Withdraw blood samples (approx. 200-250 µL per time point) at predetermined intervals. A suggested schedule is: 0 (pre-dose), 2, 5, 10, 20, 40, 60, and 90 minutes post-dose.

  • Immediate Stabilization: Immediately transfer each blood sample into a pre-prepared, chilled stabilization tube. Gently invert the tube 8-10 times to mix the blood with the K2EDTA and AEBSF. This step is time-critical. Place the tube immediately back on ice.

Plasma Processing and Storage
  • Centrifugation: Within 30 minutes of collection, centrifuge the stabilized blood samples at 1,600 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a fresh, pre-chilled polypropylene tube. Avoid disturbing the buffy coat.

  • Acidification: For every 1 mL of plasma, add 50 µL of 1N HCl to achieve a final concentration of approximately 50 mM and a pH between 3-4.[4][7] Vortex gently.

  • Storage: Immediately flash-freeze the acidified plasma samples and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Quantification by LC-MS/MS (Recommended Method)

This protocol outlines a general workflow. Specific parameters for voltages, gas flows, and transitions must be optimized for the specific instrument and peptide.

  • Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of des-Gln14-ghrelin (e.g., 50 pg/mL to 2500 pg/mL) into blank, stabilized rat plasma.[9] Process these standards alongside the unknown samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid.

    • Load the diluted plasma onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the peptide with 1 mL of 90% acetonitrile / 0.1% formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of LC mobile phase A (e.g., 95:5 Water:ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 analytical column.

    • Separate the peptide using a gradient of mobile phase A (Water/0.1% FA) and mobile phase B (ACN/0.1% FA).

    • Detect the peptide using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions specific to des-Gln14-ghrelin must be determined via infusion of the pure standard.

G A Stabilized Plasma Sample B Solid-Phase Extraction (SPE) Clean-up & Concentration A->B Dilute & Load C Liquid Chromatography (LC) Separation on C18 Column B->C Elute & Inject D Mass Spectrometry (MS1) Precursor Ion Selection C->D Peptide Elutes E Collision Cell (MS2) Fragmentation D->E Isolate & Transfer F Mass Spectrometry (MS2) Product Ion Detection E->F Fragment G Data System Quantification vs. Standard Curve F->G Signal

Caption: Detailed workflow for peptide quantification using LC-MS/MS.

Data Analysis and Half-Life Calculation

  • Construct Standard Curve: Plot the peak area ratio (analyte/internal standard, if used) against the nominal concentration for the calibration standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to determine the line of best fit.

  • Calculate Unknown Concentrations: Use the regression equation to calculate the concentration of des-Gln14-ghrelin in each unknown plasma sample.

  • Plot Pharmacokinetic Curve: Plot the plasma concentration of des-Gln14-ghrelin versus time on a semi-logarithmic graph (log concentration vs. linear time).

  • Determine Elimination Rate Constant (k_el): Identify the terminal linear phase of the semi-log plot (the elimination phase). The slope of this line is equal to -k_el / 2.303.

  • Calculate Half-Life (t½): Use the following equation to calculate the plasma half-life:

    t½ = 0.693 / k_el

    Pharmacokinetic software (e.g., WinNonlin) is recommended for performing this non-compartmental analysis.[5]

Example Data Presentation
Time Point (min)Mean Plasma Concentration (pg/mL)Std. Deviation (pg/mL)
0 (Pre-dose)< LLOQ-
22850.4310.2
51675.8185.5
10890.195.7
20355.640.1
4085.212.3
60< LLOQ-
LLOQ = Lower Limit of Quantification

Troubleshooting

Problem Potential Cause Solution
High variability between animals Inconsistent injection technique; variable animal health or stress levels.Ensure consistent IV bolus administration. Allow for proper acclimatization and handle animals minimally to reduce stress.
Concentrations are unexpectedly low or undetectable Rapid degradation of the peptide; poor recovery during SPE; insufficient dose.Verify the stabilization protocol is followed precisely and immediately. Optimize the SPE method for recovery. Consider increasing the administered dose.
Non-linear elimination phase Complex pharmacokinetics (e.g., multi-compartment model); analytical interference.Ensure the analytical method (LC-MS/MS) is specific. Collect samples for a longer duration to better define the terminal phase. Use pharmacokinetic modeling software.

References

  • Blatnik, M., & G.S. G. (2010). A practical guide for the stabilization of acylghrelin in human blood collections. Clinical Endocrinology, 74(3), 325–331. [Link]

  • Akamizu, T., et al. (2004). Pharmacokinetics, safety, and endocrine and appetite effects of ghrelin administration in young healthy subjects. European Journal of Endocrinology, 150(4), 447–455. [Link]

  • Kojima, M., & Kangawa, K. (2010). Structure, regulation and function of ghrelin. The Journal of Biochemistry, 148(2), 129–135. [Link]

  • Thevis, M., et al. (2013). Determination of ghrelin and desacyl ghrelin in human plasma and urine by means of LC-MS/MS for doping controls. Analytical and Bioanalytical Chemistry, 405(28), 9179–9188. [Link]

  • Asakawa, A., et al. (2003). Ghrelin stimulates gastric emptying but is without effect on acid secretion and gastric endocrine cells. Neurogastroenterology & Motility, 15(6), 646–651. [Link]

  • ALPCO Diagnostics. (n.d.). Acylated Ghrelin ELISA. Retrieved from ALPCO. [Link]

  • Ghrelin. (2020). Structure and Physiological Functions of Ghrelin. Endocrinology Research and Practice. [Link]

  • Hosoda, H., et al. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor. Journal of Biological Chemistry, 275(29), 21795–21800. [Link]

  • Ramirez, R., et al. (2015). Quantification of Ghrelin and Des-Acyl Ghrelin in Human Plasma by Using Cubic-Selected Reaction-Monitoring LCMS. Bioanalysis, 7(12), 1489–1500. [Link]

  • Poher, A. L., et al. (2018). Structure and Physiological Actions of Ghrelin. Comprehensive Physiology, 8(3), 949–981. [Link]

  • Peterson, J. J., et al. (2023). Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging. ACS Pharmacology & Translational Science, 6(7), 1109–1120. [Link]

  • Tong, J., et al. (2013). The Pharmacokinetics of Acyl, Desacyl and Total Ghrelin in Healthy Human Subjects. European Journal of Endocrinology, 168(6), 821–828. [Link]

  • Peterson, J. J., et al. (2023). Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging. National Institutes of Health. [Link]

  • Mitchell, U. H., et al. (2018). Understanding plasma treatment effect on human acyl-ghrelin concentrations. European Review for Medical and Pharmacological Sciences, 22(19), 6211-6216. [Link]

  • Hosoda, H., et al. (2004). Standard sample collections for blood ghrelin measurements. Clinical Chemistry, 50(6), 1077–1078. [Link]

  • Tong, J., et al. (2013). The Pharmacokinetics of Acyl, Desacyl and Total Ghrelin in Healthy Human Subjects. National Institutes of Health. [Link]

Sources

Application Note: Precision Western Blotting for des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

The following is a detailed Application Note and Protocol designed for researchers targeting des-Gln14-Ghrelin and related peptide variants.

Executive Summary & Technical Challenge

Detecting des-Gln14-Ghrelin via Western Blot presents a dual challenge: retention and specificity .

  • Size: At ~3.2 kDa (27 amino acids), this peptide passes through standard 0.45 µm membranes and detaches easily during washing.

  • Specificity: des-Gln14-Ghrelin is a splice variant identical to native Ghrelin (28 amino acids) except for the deletion of Glutamine at position 14.[1] This single amino acid difference (~128 Da) is insufficient for electrophoretic resolution and rarely generates unique epitopes for commercial antibody production.

Core Directive: This protocol utilizes a Tricine-SDS-PAGE system coupled with a critical Glutaraldehyde Fixation step to maximize sensitivity. It also provides a rigorous framework for antibody selection, explicitly addressing the cross-reactivity inherent to the Ghrelin family.

The Target: Biological Context & Isoform Complexity

des-Gln14-Ghrelin is produced via alternative splicing of the GHRL gene (Intron 1 retention/alternative acceptor).[1] Like canonical Ghrelin, it undergoes n-octanoylation at Ser3, rendering it bioactive and capable of binding the GHS-R1a receptor.

Sequence Alignment & Epitope Analysis

The following diagram illustrates the sequence homology and the difficulty in generating specific antibodies.

Ghrelin_Sequence Native Native Ghrelin (28 AA) [GSSFLSPEHQRVQQRKESKKPPAKLQPR] N_Term N-Terminus (1-10) Identical Target of 'Anti-Acyl' Abs Native->N_Term C_Term C-Terminus (15-28) Sequence Identical Target of 'Total Ghrelin' Abs Native->C_Term Deletion Deletion Site (Q14) Missing in Variant No unique insert to target Native->Deletion Contains Q14 DesGln des-Gln14-Ghrelin (27 AA) [GSSFLSPEHQRV_QRKESKKPPAKLQPR] DesGln->N_Term DesGln->C_Term DesGln->Deletion Lacks Q14

Caption: Sequence homology between Native Ghrelin and des-Gln14-Ghrelin. Note that N-terminal and C-terminal antibodies will cross-react with both isoforms.

Antibody Selection Strategy

Critical Reality Check: There is currently no commercially available antibody that exclusively detects des-Gln14-Ghrelin while ignoring native Ghrelin. The deletion of Q14 joins residues V12 and R15, creating a junction epitope (V-R) that is structurally similar to the native V-Q-Q-R sequence.

Researchers must select antibodies based on the functional state they wish to detect, acknowledging that the signal will represent the pool of Ghrelin + des-Gln14-Ghrelin.

Antibody TypeTarget EpitopeDetectsSpecificity Note
Anti-Acyl Ghrelin N-Term (Ser3-Octanoyl)Bioactive PoolCross-reacts 100% with des-Gln14. Use to assess total bioactive hormone.[2]
Anti-Total Ghrelin C-Term (residues 14-28)Total Peptide PoolCross-reacts. Detects both acylated and des-acyl forms of both variants.
Anti-des-Gln14 Junction (Residues 10-17)des-Gln14 SpecificRare/Custom. Requires custom generation against peptide SPEHQRVQRKES. Validation via peptide competition is mandatory.

Optimized Protocol: Tricine-SDS-PAGE with Fixation

Standard Glycine-SDS-PAGE is unsuitable for peptides <10 kDa. This protocol uses the Schägger & von Jagow Tricine system.

Phase 1: Sample Preparation (Crucial for Acyl Stability)

Acylated Ghrelin is unstable. Serum esterases and proteases will degrade it rapidly.

  • Collection: Collect blood/tissue into chilled tubes containing AEBSF (1 mg/mL) and HCl (final concentration 0.05 N) to acidify pH to ~4.0.

  • Lysis: Homogenize tissue in Tricine Sample Buffer immediately. Avoid repeated freeze-thaw cycles.

Phase 2: Electrophoresis (Tricine System)
  • Gel Composition: 16.5% T, 3% C Separating Gel (with 6M Urea to sharpen hydrophobic bands).

  • Running Buffer:

    • Cathode (Inner): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS.

    • Anode (Outer): 0.2 M Tris, pH 8.9.

  • Voltage: Run at 30V (stacking) then 100V (separating) until the dye front reaches the bottom. Do not overheat.

Phase 3: Transfer & Fixation (The "Secret Sauce")

Small peptides bind weakly to membranes. The Glutaraldehyde Fixation step is the single most effective way to increase signal.

  • Membrane: Use 0.2 µm PVDF . (0.45 µm will lose the protein).

  • Transfer: Wet transfer at 200mA (constant current) for 45 mins at 4°C.

  • Fixation Step (Mandatory):

    • Immediately after transfer, wash membrane in PBS for 1 min.

    • Incubate membrane in PBS + 0.5% Glutaraldehyde for 15 minutes at Room Temp (fume hood).

    • Mechanism:[1][3][4][5][6] Crosslinks the small peptide to the membrane matrix.

    • Wash 3 x 5 mins in PBS to remove Glutaraldehyde.

Phase 4: Immunodetection
  • Blocking: 5% BSA in TBS-T (Milk contains esterases and biotin; BSA is safer for Ghrelin).

  • Primary Ab: Incubate Overnight at 4°C.

  • Detection: ECL Prime or equivalent high-sensitivity substrate.

Workflow Visualization

Western_Workflow Start Sample Collection (+ HCl + Protease Inhibitors) Gel Tricine-SDS-PAGE (16.5% Gel + Urea) Start->Gel Transfer Wet Transfer (0.2 µm PVDF, 4°C) Gel->Transfer Fixation CRITICAL STEP: 0.5% Glutaraldehyde Fixation (15 mins, RT) Transfer->Fixation Prevents Detachment Blot Blocking & Antibody Incubation (Overnight, 4°C) Fixation->Blot Analysis Imaging (Band at ~3.2 kDa) Blot->Analysis

Caption: Optimized Western Blot workflow for small peptides (<5 kDa) highlighting the mandatory fixation step.

Validation & Troubleshooting

Distinguishing the Isoforms (Orthogonal Methods)

Since Western Blotting cannot reliably resolve the 1-amino acid difference, use these methods if isoform specificity is required:

  • RT-PCR: Design primers spanning the exon 1-2 junction (native) vs. the intron 1 retention site (des-Gln14). This is the gold standard for verifying expression.

  • LC-MS/MS: Mass spectrometry can distinguish the mass shift (Native: ~3370.9 Da vs Des-Gln14: ~3242.8 Da).

Troubleshooting Table
IssueProbable CauseSolution
No Signal Peptide washoutEnsure 0.2 µm membrane and Glutaraldehyde fixation are used.
Smearing DegradationCheck pH of lysis buffer (must be acidic). Add esterase inhibitors.
High Background Glutaraldehyde residueWash membrane thoroughly (3x 5min) with PBS before adding blocking buffer.
Wrong Size Pre-pro-ghrelinBands at ~13 kDa indicate unprocessed pre-pro-ghrelin. ~3 kDa is mature peptide.

References

  • Discovery of des-Gln14-Ghrelin: Hosoda, H., et al. (2000). "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor." Journal of Biological Chemistry. Link

  • Tricine-SDS-PAGE Method: Schägger, H., & von Jagow, G. (1987). "Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis for the separation of proteins in the range from 1 to 100 kDa." Analytical Biochemistry. Link

  • Glutaraldehyde Fixation Protocol: Suzuki, Y., et al. (1989). "Glutaraldehyde fixation increases retention of low molecular weight proteins (growth factors) transferred to nylon membranes for Western blot analysis."[7] Analytical Biochemistry. Link

  • Ghrelin Acylation Stability: Delhanty, P. J., et al. (2012). "Ghrelin: the differences between acyl- and des-acyl ghrelin." European Journal of Endocrinology. Link

Sources

preparing des-Gln14-Ghrelin stock solutions for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the reconstitution, handling, and long-term storage of des-Gln14-Ghrelin (Rat/Mouse), a bioactive splice variant of the orexigenic hormone Ghrelin.

While des-Gln14-Ghrelin shares the potent growth hormone-releasing activity of full-length Ghrelin (28-aa), its handling requires stringent controls due to the chemical lability of the n-octanoyl ester modification at Serine-3 .[1] Loss of this acyl group renders the peptide biologically inactive at the GHSR-1a receptor. This guide prioritizes the preservation of the ester bond through pH control and solvent selection, ensuring experimental reproducibility.

Physicochemical Profile & Critical Instability Factors

Before handling, researchers must understand the molecule's vulnerabilities. des-Gln14-Ghrelin is not merely a peptide; it is a lipopeptide .[1]

Table 1: Molecular Specifications
ParameterDataNotes
Peptide Name des-Gln14-GhrelinAlso known as "Ghrelin-27"
Sequence GSS(Oct)FLSPEHQKAQRKESKKPPAKLQPR(Oct) = n-octanoylation at Ser3
Length 27 Amino AcidsDeletion of Gln at position 14
Molecular Weight ~3186.7 Da
Solubility Soluble in H₂O, dilute acid, DMSOAvoid basic buffers (pH > 7.[1][2][3]4) for storage
Isoelectric Point (pI) ~10.5-11.0 (Theoretical)Highly basic peptide
The Instability Mechanism: De-acylation

The biological activity of des-Gln14-Ghrelin depends entirely on the octanoyl group. In aqueous solutions, particularly at neutral or alkaline pH, the ester bond at Ser3 undergoes hydrolysis, converting the active "Acyl-Ghrelin" into inactive "Des-acyl Ghrelin."

  • Risk Factor 1: Hydrolysis. Occurs rapidly at pH > 7.0.

  • Risk Factor 2: Adsorption. The hydrophobic octanoyl tail drives adsorption to polypropylene tubes, leading to significant concentration losses in dilute solutions.

  • Risk Factor 3: Oxidation. The Methionine (if present in specific variants, though standard rat des-Gln14 lacks Met) or general backbone oxidation can occur, though de-acylation is the primary threat.

Workflow Visualization

The following decision tree illustrates the critical path for reconstitution to maximize stability.

G Start Lyophilized des-Gln14-Ghrelin (-20°C Storage) Equilibrate Equilibrate to Room Temp (Desiccated, 30-60 mins) Start->Equilibrate SolventSelect Select Reconstitution Solvent Equilibrate->SolventSelect PathA Method A: Aqueous Acid (Preferred for general use) SolventSelect->PathA Standard PathB Method B: Anhydrous DMSO (Preferred for high conc. stocks) SolventSelect->PathB Hydrophobic/Long-term StepA1 Dissolve in 0.1 M Acetic Acid or 10 mM HCl PathA->StepA1 StepB1 Dissolve in 100% DMSO (Molecular Biology Grade) PathB->StepB1 Aliquot Aliquot into Low-Binding Tubes (Argon Overlay Recommended) StepA1->Aliquot StepB1->Aliquot Freeze Flash Freeze (Liq. N2) Store at -80°C Aliquot->Freeze

Figure 1: Decision tree for des-Gln14-Ghrelin reconstitution. Method A is standard for aqueous compatibility; Method B offers superior hydrolysis protection.

Detailed Protocol: Preparation of Stock Solutions

Phase 1: Preparation & Equilibration
  • Warm Up: Remove the lyophilized peptide vial from the freezer. Allow it to equilibrate to room temperature (20–25°C) inside a desiccator for at least 60 minutes.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the peptide powder, accelerating hydrolysis and causing aggregation.

  • Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 seconds) to pellet the powder at the bottom.

Phase 2: Reconstitution (Choose Method A or B)

Method A: Acidified Water (Recommended for immediate aqueous dilution) [1][4]

  • Solvent: 0.1 M Acetic Acid (AcOH) or 10 mM HCl.

  • Target Concentration: 0.1 mg/mL to 1.0 mg/mL.

  • Procedure:

    • Add the calculated volume of solvent to the vial.

    • Pipette up and down gently. Do not vortex vigorously , as this can shear peptides and induce oxidation.

    • Note: The acidic pH (approx pH 3–4) drastically reduces the rate of ester hydrolysis compared to neutral water.[4]

Method B: Anhydrous DMSO (Recommended for maximum shelf-life) [1][4]

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1][4]

  • Target Concentration: 1.0 mg/mL to 5.0 mg/mL.

  • Procedure:

    • Add DMSO to the vial.[5][6]

    • Vortex gently to dissolve.

    • Why? In the absence of water, hydrolysis of the octanoyl group is chemically impossible. This is the safest method for long-term banking.

    • Caution: Ensure your downstream assay can tolerate the final DMSO concentration (typically <0.1%).[1][4]

Phase 3: Aliquoting and Storage
  • Vessel Selection: Use LoBind® (low protein binding) microcentrifuge tubes .

    • Why? The hydrophobic octanoyl group causes Ghrelin to stick to standard polypropylene. Losses of up to 50% have been observed in standard tubes at low concentrations.

  • Aliquot Size: distinct single-use aliquots (e.g., 10 µL or 20 µL). Avoid freeze-thaw cycles.

  • Inert Gas (Optional but Recommended): Overlay the aliquot with Argon or Nitrogen gas before closing the cap to prevent oxidation.[4]

  • Freezing: Flash freeze in liquid nitrogen or dry ice/ethanol bath.

  • Storage: Store at -80°C .

    • Stability:

      • Lyophilized: 12 months at -20°C.[1]

      • Solubilized (Acid/DMSO at -80°C): 6 months.[1][3][4]

      • Solubilized (4°C): < 24 hours (Significant de-acylation occurs).[1][4]

Usage in Biological Assays

When ready to use the stock in an assay (e.g., Calcium flux or GH release):

  • Thaw one aliquot on ice.

  • Immediate Dilution: Dilute the stock into the assay buffer (e.g., PBS, HBSS).

  • pH Adjustment: If using Method A (Acidic stock), ensure the buffering capacity of your assay buffer is sufficient to neutralize the small volume of acid added.

  • BSA Addition: For working solutions (concentrations < 1 µM), the assay buffer must contain a carrier protein (0.1% BSA or HSA) to prevent the peptide from plating out onto the plasticware.[1][4]

Quality Control (QC)

To verify the integrity of your stock solution after storage:

  • HPLC Analysis: Use a C18 Reverse-Phase column.[1]

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA.

    • Differentiation: Acylated des-Gln14-Ghrelin is more hydrophobic (elutes later) than Des-acyl des-Gln14-Ghrelin.[1]

  • Mass Spectrometry (ESI-MS):

    • Check for the parent ion mass (~3186.7 Da).[1][4]

    • A loss of ~126 Da indicates loss of the octanoyl group (Hydrolysis).[4]

References

  • Hosoda, H., et al. (2000).[1][3] "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor."[3][7] Journal of Biological Chemistry, 275(29), 21995-22000.[1]

  • Kojima, M., & Kangawa, K. (2005).[1] "Ghrelin: structure and function." Physiological Reviews, 85(2), 495-522.[1] [1][4]

  • Tocris Bioscience. "Product Information: des-Gln14-Ghrelin (rat)."[1] Tocris Technical Data.

  • MedChemExpress. "des-Gln14-Ghrelin Datasheet." MCE Product Protocols.

Sources

Troubleshooting & Optimization

improving stability of acylated des-Gln14-Ghrelin in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving stability of Acylated des-Gln14-Ghrelin in Solution Current Status: operational

Welcome to the Ghrelin Stability Support Center

Subject: Acylated des-Gln14-Ghrelin (Rat/Mouse/Human Analog) Critical Warning: The n-octanoyl ester at Serine-3 is chemically and enzymatically labile. Without specific intervention, half-life in plasma is <30 minutes, and significant degradation occurs in neutral buffers within hours.

This guide treats des-Gln14-Ghrelin with the same rigor as wild-type Ghrelin. The deletion of Glutamine at position 14 does not protect the labile octanoyl ester bond at Serine-3, which is the primary cause of instability.

Module 1: The Stability Triad

To preserve the bioactivity of acylated des-Gln14-Ghrelin, you must address three distinct degradation pathways simultaneously.

Chemical Instability (Spontaneous Hydrolysis)
  • The Mechanism: The ester bond linking the octanoic acid to Ser3 is base-catalyzed. In neutral or basic pH (pH > 7.0), hydroxide ions attack the carbonyl carbon of the ester, releasing the fatty acid and leaving inactive des-acyl ghrelin.

  • The Fix: Acidification. You must maintain a pH between 4.0 and 5.0 for storage.

  • Evidence: Studies show that acidification (0.05–0.1 N HCl final concentration) drastically reduces spontaneous hydrolysis rates [1, 2].

Enzymatic Instability (Deacylation & Proteolysis)
  • The Mechanism:

    • Deacylation: Butyrylcholinesterase (BChE) is the primary enzyme in serum/plasma responsible for stripping the octanoyl group [3, 4].[1]

    • Proteolysis: General serum proteases cleave the peptide backbone.

  • The Fix: A dual-inhibitor cocktail.

    • AEBSF (Pefabloc): Specifically targets BChE to stop deacylation.

    • Aprotinin/EDTA: Broad-spectrum protease inhibition.

  • Synergy: Acidification + AEBSF provides significantly better protection than either method alone [1].

Physical Instability (Adsorption)
  • The Mechanism: The hydrophobic octanoyl tail makes the peptide amphiphilic. It rapidly adsorbs to standard polypropylene and glass surfaces, causing "disappearance" of the peptide from solution [5].

  • The Fix: Use Protein LoBind consumables and non-ionic surfactants (Tween-20) or carrier proteins (BSA) if compatible with downstream assays.

Module 2: Visualization of Degradation & Defense

Figure 1: Degradation Pathways of Acylated des-Gln14-Ghrelin

GhrelinDegradation cluster_defense Required Interventions Active Active Acylated des-Gln14-Ghrelin DesAcyl Inactive Des-acyl Ghrelin Active->DesAcyl Hydrolysis (pH > 7.0) Enzymatic (BChE) Fragments Peptide Fragments (Backbone Cleavage) Active->Fragments Proteases Adsorbed Adsorbed/Lost (Surface Binding) Active->Adsorbed Hydrophobic Interaction (Standard Plastic) Def1 Acidification (HCl) Def2 AEBSF (1 mg/mL) Def3 LoBind Tubes

Caption: The three primary routes of signal loss. Note that des-acyl ghrelin is often cross-reactive in non-specific assays but biologically inactive at the GHSR-1a receptor.

Module 3: Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stock Solutions (In Vitro)

Use this for preparing standards or cellular stimulation media.

  • Lyophilized Powder Storage: Store at -20°C or -80°C. Keep desiccated.

  • Reconstitution:

    • Do NOT use water or PBS initially.

    • Dissolve peptide in 25 mM Acetic Acid or 10 mM HCl to a concentration of 1 mg/mL.

    • Why? This ensures the pH is < 5.0 immediately upon solvation.

  • Aliquotting:

    • Use Protein LoBind tubes (Eppendorf or equivalent).

    • Limit freeze-thaw cycles to one .

  • Working Solutions:

    • Dilute into assay buffer (e.g., KRB or DMEM) immediately before use.

    • If the assay buffer is pH 7.4, ensure the peptide is used within 20-30 minutes .

Protocol B: Plasma/Serum Collection (In Vivo/Clinical)

Critical for Pharmacokinetic (PK) studies.

StepActionTechnical Rationale
1. Tube Prep Pre-chill EDTA tubes on ice. Add AEBSF to a final concentration of 1 mg/mL (approx. 4 mM).AEBSF irreversibly inhibits BChE, the primary ghrelin esterase [1, 4].
2. Collection Draw blood, invert gently, and keep strictly on ice. Centrifuge at 4°C within 15 mins.Cold temperature slows all enzymatic kinetics.
3. Acidification Transfer plasma to a new tube. Immediately add 1 N HCl (1/10th of plasma volume).Final HCl conc.[2] ~0.1 N. Lowers pH to ~4, halting spontaneous hydrolysis [1].
4. Storage Store at -80°C.Stability is maintained for months at -80°C if acidified.

Module 4: Troubleshooting & FAQ

Q1: I see a "double peak" in my HPLC trace. What happened?

Diagnosis: The second peak is likely des-acyl des-Gln14-ghrelin . Troubleshooting:

  • Check the pH of your mobile phase. TFA (0.1%) is standard, but if your sample sat in the autosampler in neutral buffer for >2 hours, it degraded.

  • Fix: Acidify your sample vial to pH 4.0 using acetic acid or HCl before placing it in the autosampler. Keep the autosampler cooled to 4°C.

Q2: My ELISA standard curve looks flat or inconsistent.

Diagnosis: Adsorption to the dilution plate. Troubleshooting:

  • Are you using standard polystyrene 96-well plates for serial dilutions? The hydrophobic tail of the acylated peptide is sticking to the plastic.

  • Fix: Use polypropylene plates for dilution. Add 0.05% Tween-20 to your assay buffer to block surface binding sites [5].

Q3: Can I use DPP-IV inhibitors instead of AEBSF?

Diagnosis: Incorrect inhibitor target. Troubleshooting:

  • DPP-IV cleaves N-terminal dipeptides (relevant for GLP-1), but Ghrelin's N-terminus is protected by the acylation (or lack thereof). The primary threat to Ghrelin is Esterase activity, not DPP-IV.

  • Fix: You must use AEBSF (Serine protease/esterase inhibitor). DPP-IV inhibitors will not protect the octanoyl group.

Module 5: Workflow Visualization

Figure 2: Sample Processing Decision Tree

SamplePrep Start Start: Lyophilized des-Gln14-Ghrelin Solvent Reconstitute in 25mM Acetic Acid or 10mM HCl Start->Solvent Usage Intended Use? Solvent->Usage Storage Long Term Storage Usage->Storage Save Assay Immediate Assay (Cell Culture/Binding) Usage->Assay Use Aliquot Aliquot into LoBind Tubes Storage->Aliquot Dilute Dilute in Buffer + BSA/Tween (Minimize time at pH 7.4) Assay->Dilute Freeze Freeze at -80°C (No Repeated Thaw) Aliquot->Freeze Execute Execute Assay (< 30 mins) Dilute->Execute

Caption: Decision tree for handling lyophilized stocks to minimize hydrolytic damage.

References

  • Deschaine, S. L., & Leggio, L. (2020).[2] Understanding plasma treatment effect on human acyl-ghrelin concentrations. European Review for Medical and Pharmacological Sciences, 24, 1585-1589.[2] Link

  • Hosoda, H., et al. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[3] Journal of Biological Chemistry, 275(29), 21995-22000. Link

  • De Vriese, C., et al. (2004). Ghrelin degradation by serum and tissue homogenates: identification of the cleavage sites. Endocrinology, 145(11), 4997-5005. Link

  • Brimijoin, S., et al. (2016).[4] Ghrelin hydrolysis by human butyrylcholinesterase.[1] Chemico-Biological Interactions, 259, 304-307. Link

  • Maes, K., et al. (2017).[5][6] Surface and Solvent Dependent Adsorption of Three Neuromedin-Like Peptides in Glass and Plastic Syringes. Chromatographia, 80, 1591–1597. Link

Sources

Technical Support Center: Ghrelin Variant Profiling & Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3]

Distinguishing des-Gln14-ghrelin from des-acyl ghrelin is a common source of confusion in metabolic research because it conflates two different types of variation: backbone splicing vs. post-translational modification (acylation) .

As researchers, we must first define the species in your sample matrix. The term "des-Gln14-ghrelin" typically refers to the bioactive splice variant (27 amino acids), whereas "des-acyl ghrelin" (DAG) refers to the inactive degradation product of full-length ghrelin (28 amino acids).

SpeciesBackbone LengthAcylation (Ser3)Bioactivity (GHS-R1a)Primary Detection Challenge
Ghrelin (Native) 28 aaYes (Octanoyl)ActiveRapid de-acylation in plasma.
Des-acyl Ghrelin (DAG) 28 aaNoInactiveOften co-elutes with active forms; cross-reacts in "Total" assays.
des-Gln14-Ghrelin 27 aa (ΔGln14)Yes (Octanoyl)ActiveIndistinguishable from Native Ghrelin in most ELISAs.[1]
Des-acyl-des-Gln14 27 aa (ΔGln14)NoInactiveThe "double negative" variant; requires MS for ID.

*Note: "Inactive" refers specifically to GHS-R1a binding. DAG has distinct biological effects via other pathways.

Interactive Troubleshooting Guides (Q&A)

Module A: Immunoassay (ELISA/RIA) Specificity

User Question: "I am using a 'Total Ghrelin' ELISA. Will it distinguish des-Gln14-ghrelin from des-acyl ghrelin?"

Scientist Response: No. Standard "Total Ghrelin" ELISAs are generally blind to this distinction.

  • The Mechanism: Most "Total" kits utilize a C-terminal antibody (sandwiching with a conserved mid-region antibody). Since the C-terminus (residues 15–28) is highly conserved, the antibody captures both the 28-aa (native) and 27-aa (des-Gln14) backbones. Furthermore, "Total" assays are designed to ignore the acylation status at Ser3.

  • The Result: Your signal represents the sum of all four species listed in the table above.

  • The Fix: To distinguish des-Gln14 (active variant) from des-acyl ghrelin (inactive), you must use an "Active Ghrelin" ELISA . This kit uses an N-terminal antibody specific to the octanoyl group.

    • Result: It will detect des-Gln14-ghrelin (active).[1] It will ignore des-acyl ghrelin.

User Question: "I see a discrepancy between my ELISA results and my bioactivity assay. The ELISA shows high 'Active Ghrelin', but the receptor activation is lower than expected. Could des-Gln14 be the cause?"

Scientist Response: It is unlikely that des-Gln14 is the cause of lower activity, as des-Gln14-ghrelin has equipotent bioactivity to native ghrelin (Hosoda et al., 2000).

  • Troubleshooting Step: Check for cross-reactivity with medium-chain fatty acids . Some N-terminal antibodies cross-react with decanoyl-ghrelin (C10) or hexanoyl-ghrelin (C6), which may have different binding kinetics.

  • Alternative Cause: If you are comparing "Total" ELISA to bioactivity, the "Des-acyl" fraction (which is usually 90% of circulating ghrelin) is inflating your ELISA signal but contributing zero to the bioassay.

Module B: Mass Spectrometry (The Definitive Method)

User Question: "How do I definitively prove the presence of des-Gln14-ghrelin in my plasma samples? ELISAs are ambiguous."

Scientist Response: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the only method to definitively separate these isoforms based on the mass shift caused by the Glutamine deletion.

The Logic:

  • Glutamine (Q) Mass: ~128.13 Da.

  • Differentiation: You will monitor specific Multiple Reaction Monitoring (MRM) transitions. The des-Gln14 variant will present a precursor ion mass shift corresponding to -128 Da relative to the full-length peptide.

Protocol: LC-MS/MS Discrimination Workflow

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Why: Plasma proteins interfere with ionization.

  • Step 1: Acidify plasma immediately (see Module C).

  • Step 2: Load onto a hydrophilic-lipophilic balanced (HLB) cartridge (e.g., Oasis HLB).

  • Step 3: Wash with 5% Methanol/0.1% Formic Acid.

  • Step 4: Elute with 80% Acetonitrile/0.1% Formic Acid.

  • Step 5: Lyophilize and reconstitute in mobile phase.

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Ghrelin is hydrophobic. Use a shallow gradient (e.g., 10% to 60% B over 15 mins) to separate the acylated (hydrophobic) from des-acyl (less hydrophobic) forms.

3. Mass Spectrometry Settings (MRM Mode):

  • Note: Exact m/z depends on charge state (usually +4 or +5).

Target AnalytePrecursor Charge StateMass Shift (vs Native)Key Feature
Ghrelin (C8) [M+4H]⁴⁺ or [M+5H]⁵⁺Reference (0)Acylated Ser3
Des-acyl Ghrelin [M+4H]⁴⁺-126 Da (Loss of Octanoyl)No Acyl group
des-Gln14-Ghrelin (C8) [M+4H]⁴⁺-128 Da (Loss of Gln)Acylated Ser3, Short Backbone
Des-acyl-des-Gln14 [M+4H]⁴⁺-254 Da (Loss of Octanoyl + Gln)Short Backbone, No Acyl

Critical Success Factor: Because des-Gln14-ghrelin is a splice variant, its abundance is significantly lower than native ghrelin. You must optimize collision energy (CE) for the specific transitions of the deletion peptide.

Module C: Pre-Analytical Stability (The "Silent Killer")

User Question: "My des-acyl ghrelin levels are huge, and active ghrelin is undetectable. Did I miss the splice variant?"

Scientist Response: You likely experienced ex vivo de-acylation . This is the most common failure mode. The ester bond at Ser3 is labile and cleaved by plasma esterases (butyrylcholinesterase).

Mandatory Stabilization Protocol:

  • Enzyme Inhibition: Collect blood into tubes containing AEBSF (Pefabloc) (1 mg/mL final) or PHMB. Avoid PMSF due to short half-life in aqueous solutions.

  • Acidification: Immediately upon plasma separation, add 1N HCl to achieve a final concentration of 0.05N - 0.1N (pH ~2-4).

    • Mechanism:[1] Low pH stabilizes the octanoyl ester bond and prevents esterase activity.

  • Cold Chain: Keep samples on ice; store at -80°C.

Visualizing the Assay Logic

The following diagram illustrates why antibodies fail to distinguish the backbone variant without specific "Active" vs "Total" pairing, and why MS is required for the full picture.

Ghrelin_Assay_Logic Figure 1: Cross-reactivity matrix. Note that 'Active' ELISA groups both acylated forms, while 'Total' ELISA groups all forms. Only LC-MS/MS separates all three. cluster_molecules Ghrelin Species in Sample cluster_assays Detection Method Capabilities G_Native Native Ghrelin (28aa) [Acylated] ELISA_Active ELISA: Active Ghrelin (Anti-Acyl N-term) G_Native->ELISA_Active Detects ELISA_Total ELISA: Total Ghrelin (Anti-C-term) G_Native->ELISA_Total Detects LCMS LC-MS/MS (Mass/Charge Ratio) G_Native->LCMS Unique Peak (Mass X) G_DesGln des-Gln14-Ghrelin (27aa) [Acylated] G_DesGln->ELISA_Active Detects (Cannot distinguish from Native) G_DesGln->ELISA_Total Detects G_DesGln->LCMS Unique Peak (Mass X - 128Da) DAG_Native Des-acyl Ghrelin (28aa) [Unacylated] DAG_Native->ELISA_Active Ignores DAG_Native->ELISA_Total Detects DAG_Native->LCMS Unique Peak (Mass Y)

[6]

References

  • Hosoda, H., et al. (2000). "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor."[1] Journal of Biological Chemistry, 275(29), 21995-22000.

  • Delhanty, P. J., et al. (2012). "Ghrelin: the differences between acyl- and des-acyl ghrelin." European Journal of Endocrinology, 167(5), 601-608.

  • Satou, M., et al. (2010). "Simultaneous determination of acylated and unacylated ghrelin in human plasma by liquid chromatography-tandem mass spectrometry." Clinical Chemistry, 56(11).

  • Bedendi, I., et al. (2003). "Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin."[2] European Journal of Pharmacology, 476(1-2), 87-95.[3]

Sources

Technical Support Center: des-Gln14-Ghrelin ELISA Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Detecting des-Gln14-Ghrelin (a splice variant lacking glutamine at position 14) presents a dual challenge: the inherent instability of the ghrelin peptide family and the stringent specificity required to distinguish it from full-length ghrelin (28-amino acids).

Low signal in this assay is rarely due to a "bad kit." It is almost exclusively caused by pre-analytical sample degradation or matrix interference . Ghrelin variants are rapidly degraded by plasma esterases (removing the octanoyl group) and proteases. If your sample collection protocol does not include immediate acidification and specific protease inhibition, your analyte is likely disappearing before it reaches the plate.

This guide prioritizes sample integrity and matrix management to restore assay sensitivity.

Phase 1: Sample Integrity (The "Silent Killer")

The Science: Ghrelin and its variants (including des-Gln14) possess a serine-3 octanoylation essential for biological activity.[1] This ester bond is highly labile. In unacidified plasma, butyrylcholinesterase hydrolyzes this bond with a half-life of <45 minutes. Furthermore, general proteases cleave the peptide backbone.

Critical Intervention: You cannot use standard plasma collection (EDTA/Heparin only). You must implement a "Stabilization Cocktail" immediately upon blood draw.

Protocol: Optimized Sample Stabilization
ReagentConcentrationFunctionMechanism
AEBSF (Pefabloc) 1 mg/mL (final)Protease InhibitorIrreversibly inhibits serine proteases; superior to Aprotinin for Ghrelin.
HCl (Hydrochloric Acid) 0.05 - 0.1 N (final)AcidifierLowers pH to ~2–3, deactivating plasma esterases that strip the acyl group.
EDTA StandardAnticoagulantChelates calcium, inhibiting metalloproteases.
Workflow Diagram: Sample Preparation

SamplePrep Start Whole Blood Collection (Pre-chilled EDTA tubes) AddInhibitor Add AEBSF (1 mg/mL) IMMEDIATELY Start->AddInhibitor < 2 mins Centrifuge Centrifuge (15 min @ 4°C, 1500 x g) AddInhibitor->Centrifuge Acidify Acidify Plasma Add 1/10 vol of 1N HCl Centrifuge->Acidify Transfer supernatant Aliquot Aliquot & Snap Freeze (-80°C) Acidify->Aliquot Assay Thaw & Neutralize (Just before ELISA) Aliquot->Assay Do not refreeze

Figure 1: Critical stabilization workflow. Failure to add AEBSF and HCl results in rapid analyte loss.

Phase 2: Troubleshooting Low Signal

If your samples are stabilized but signal remains low, follow this diagnostic logic.

Diagnostic 1: The "Spike-and-Recovery" Test

Is the matrix masking the signal?

Plasma contains heterophilic antibodies and binding proteins that can sequester des-Gln14-Ghrelin.

  • Spike: Add a known amount of Kit Standard (e.g., 500 pg/mL) into your processed plasma sample.

  • Measure: Run the ELISA.

  • Calculate Recovery:

    
    
    
  • Result < 80%: Matrix Interference. You must extract the peptide (see below) or dilute the sample.

  • Result > 80%: Matrix is fine. The issue is likely low endogenous levels or sample degradation.

Diagnostic 2: Extraction (The "Nuclear Option")

If spike recovery is poor, or if endogenous levels are below the Limit of Quantitation (LoQ), you must concentrate the sample and remove interfering proteins using C18 Solid Phase Extraction (SPE).

Protocol Overview:

  • Condition C18 Sep-Pak column with methanol and water.

  • Load acidified plasma.

  • Wash with varying % acetonitrile (optimization required, typically 5-10%).

  • Elute des-Gln14-Ghrelin with 60-80% acetonitrile/0.1% TFA.

  • Lyophilize and reconstitute in Assay Buffer.

Phase 3: Specificity & Cross-Reactivity

The Issue: des-Gln14-Ghrelin differs from full-length Ghrelin by only one amino acid (Glutamine deletion).[1]

  • Competitive ELISA: If the antibody binds the C-terminus, it may cross-react 100% with full-length Ghrelin.

  • Sandwich ELISA: Requires an antibody pair specific to the splice junction.

FAQ: Is my kit actually detecting des-Gln14-Ghrelin? Check the manufacturer's cross-reactivity table.

  • If cross-reactivity with Ghrelin (1-28) is >10%, your "signal" might be full-length Ghrelin, or your "low signal" might be due to the antibody preferring the full-length form which is saturating the binding sites (Hook Effect, though rare in competitive assays).

Troubleshooting Logic Tree

Use this flow to diagnose the root cause of your low signal.

LogicTree Root Problem: Low Signal / OD StdCurve Is the Standard Curve Linear & Valid? Root->StdCurve CheckReagents Check Reagents: - Expired? - TMB Precipitated? - Wash Buffer Contaminated? StdCurve->CheckReagents No SamplePrep Review Sample Prep: Was HCl & AEBSF used? StdCurve->SamplePrep Yes SpikeTest Run Spike-and-Recovery SamplePrep->SpikeTest Yes (Stabilized) Degradation Cause: Analyte Degradation (Esterase/Protease activity) SamplePrep->Degradation No (Standard Plasma) Extraction Perform C18 Extraction to remove matrix SpikeTest->Extraction Recovery < 80% LowEndogenous Cause: Levels below LOD (Need Concentration) SpikeTest->LowEndogenous Recovery > 80%

Figure 2: Step-by-step diagnostic flow for isolating the cause of signal failure.

Frequently Asked Questions (FAQs)

Q: Can I use Aprotinin instead of AEBSF? A: We do not recommend it. While Aprotinin is a common protease inhibitor, studies (Blatnik et al.) have shown that AEBSF is significantly more effective at preserving acyl-ghrelin immunoreactivity in plasma. Aprotinin often fails to stop the specific esterases responsible for de-acylation.

Q: My standard curve looks perfect, but my samples are all zero. Why? A: This indicates your assay is working, but your samples are empty. If you did not acidify immediately (within minutes of collection), the des-Gln14-Ghrelin has likely de-acylated into des-acyl-des-Gln14-Ghrelin. If your kit is specific for the acylated form, you will see zero signal.

Q: How do I neutralize the acidified plasma before the assay? A: Most ELISA buffers have enough buffering capacity to handle small volumes of acidified plasma. However, if adding >50µL of sample, you should neutralize with a small volume of 1N NaOH or dilute 1:5 in Assay Buffer. Always check pH with litmus paper; it must be neutral (pH 7.0–7.4) for antibody binding.[2]

Q: What is the expected concentration range? A: des-Gln14-Ghrelin is often present at much lower concentrations than full-length Ghrelin. While human total Ghrelin is ~500–1000 pg/mL, the des-Gln14 variant may be <50 pg/mL. You may need to use a high-sensitivity chemiluminescent kit or perform C18 extraction to concentrate the sample 5-10x.

References

  • Hosoda, H., et al. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[1] Journal of Biological Chemistry.

    • Establishes the existence and structure of the peptide.
  • Blatnik, M., et al. (2010). A practical guide for the stabilization of acylghrelin in human blood collections. Clinical Endocrinology.

    • Definitive comparison of AEBSF vs.
  • Thermo Fisher Scientific. Spike-and-Recovery and Linearity-of-Dilution Assessment. Technical Resources.

    • Standard protocols for validating m
  • Kaiya, H., et al. (2011). Ghrelin: a multifunctional hormone in non-mammalian vertebrates. Comparative Biochemistry and Physiology.

    • Context on des-Gln14 abundance in specific species (e.g., chicken, fish).

Sources

reducing protease activity in des-Gln14-Ghrelin sample collection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Stability & Sample Preparation Subject: Stabilization of des-Gln14-Ghrelin in Biological Matrices Ticket ID: #GHR-VAR-014 Status: Resolved / Guide Generated

Executive Summary: The "Ghost" in the Tube

Welcome to the Technical Support Center. You are likely here because your des-Gln14-Ghrelin recovery rates are inconsistent, or your active (acylated) peptide signal is vanishing before it reaches the assay plate.

The Core Challenge: des-Gln14-Ghrelin is a splice variant of the ghrelin gene (deleting Glutamine at position 14).[1][2][3] While distinct in sequence, it shares the identical Achilles' heel of wild-type ghrelin: the n-octanoyl ester modification at Serine-3.[1]

  • Esterase Attack: Butyrylcholinesterase (BChE) hydrolyzes the octanoyl group within minutes, rendering the peptide inactive (des-acyl form).

  • Proteolytic Attack: Serine proteases cleave the peptide backbone.

To preserve the active acylated form, you cannot simply "collect and freeze." You must chemically arrest these enzymes immediately upon blood withdrawal.

Module 1: The Degradation Landscape (Visualized)

To solve the problem, we must visualize the enemy. The diagram below details the dual-threat mechanism degrading your sample.

GhrelinDegradation Active Active Acyl-des-Gln14-Ghrelin (Octanoylated) DesAcyl Inactive Des-acyl-des-Gln14-Ghrelin (De-octanoylated) Active->DesAcyl Rapid Hydrolysis (t1/2 < 10-30 mins) Fragments Peptide Fragments (Undetectable) Active->Fragments Backbone Cleavage DesAcyl->Fragments Slow Degradation Esterase Esterases (BChE) Esterase->Active Catalyzes Protease Serine Proteases Protease->Active Catalyzes

Figure 1: The Dual-Degradation Pathway. Note that esterase activity (de-acylation) is the primary cause of signal loss in active ghrelin assays, often occurring faster than backbone proteolysis.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am using standard EDTA tubes and freezing at -80°C, but my recovery is near zero. Why? A: EDTA alone is insufficient. While EDTA inhibits metalloproteases, it does not stop Butyrylcholinesterase (BChE) from stripping the octanoyl group. You are likely measuring the "des-acyl" form, which many specific antibodies do not recognize.

  • Fix: You must add a serine protease/esterase inhibitor (AEBSF) and acidify the sample.

Q2: Can I use PMSF instead of AEBSF? A: We strongly advise against it. PMSF is highly unstable in aqueous solutions (half-life ~30 mins at pH 7) and is toxic. AEBSF (Pefabloc) is water-soluble, stable, and non-toxic, making it the industry standard for ghrelin preservation.

Q3: My ELISA background is erratic. Could the inhibitor be the cause? A: Yes, if you are over-acidifying.

  • The Trap: Acidification (HCl) stops esterases, but dropping the pH below 2.0 can damage the peptide or interfere with antibody binding during the assay if not properly neutralized.

  • The Target: Aim for a final pH of 3.0 – 4.0 .

Q4: I see "des-Gln14" is a splice variant. Does it require different inhibitors than standard ghrelin? A: No. The structural difference (missing Gln14) is in the middle of the peptide chain. The critical stability site (Ser3-Octanoyl) is identical to wild-type ghrelin. Therefore, standard ghrelin stabilization protocols apply 100% to des-Gln14-Ghrelin.

Module 3: The "Gold Standard" Protocol

This protocol is designed to arrest BChE activity immediately.

Reagents Required
  • AEBSF Stock (100 mg/mL): Dissolve Pefabloc/AEBSF in distilled water.

  • 1N HCl: For acidification.

  • Cooled EDTA Tubes: Pre-chilled on ice.

Step-by-Step Workflow

Protocol Step1 1. Preparation Pre-chill EDTA tubes on ice. Add AEBSF (1 mg/mL final blood vol). Step2 2. Collection Draw blood directly into treated tube. Invert gently 5x. KEEP ON ICE. Step1->Step2 Step3 3. Separation Centrifuge immediately at 4°C. 1,500 x g for 15 mins. Step2->Step3 < 15 mins delay Step4 4. Acidification (CRITICAL) Transfer plasma to new tube. Add 1N HCl (10% of plasma volume). Target pH 3-4. Step3->Step4 Immediate Step5 5. Storage Freeze immediately at -80°C. Step4->Step5

Figure 2: The Critical Path Workflow. The transition from Step 3 to Step 4 is the most common point of failure.

Detailed Protocol Notes:
  • Pre-loading: Add AEBSF to the syringe or vacutainer before drawing blood to ensure "Time Zero" inhibition. Final concentration should be 1 mg/mL of whole blood.

  • Centrifugation: Must be done at 4°C . Room temperature centrifugation will degrade the sample even with inhibitors present.

  • Acidification Calculation: For every 100 µL of plasma recovered, add 10 µL of 1N HCl. Mix gently.

    • Validation: Spot check pH with a micro-strip to ensure it is between 3.0 and 4.0.

Module 4: Inhibitor & Matrix Selection Data

Use this table to select the correct matrix and inhibitor cocktail.

ParameterRecommendationTechnical Rationale
Matrix EDTA Plasma Serum requires clotting (20-30 mins at RT), during which extensive proteolysis occurs. Plasma allows immediate processing.
Primary Inhibitor AEBSF (1 mg/mL) Irreversibly inhibits serine proteases and esterases. Superior stability to PMSF.
Secondary Inhibitor Aprotinin (500 KIU/mL) (Optional) Broad-spectrum serine protease inhibitor. Useful as a "belt and suspenders" approach but AEBSF is the heavy lifter.
DPPIV Inhibitor Sitagliptin / Diprotin A (Optional) Prevents N-terminal clipping (Gln14 deletion does not prevent N-terminal degradation). Recommended for high-sensitivity assays.
Acidification HCl (0.1 N final) Essential to stop esterase activity completely. AEBSF slows it down; Acid stops it.

References

  • Hosoda, H., et al. (2000). "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor."[1] Journal of Biological Chemistry.

  • Groschl, M., et al. (2002).[4] "Pre-analytical influences on the measurement of ghrelin." Clinical Chemistry.

  • Blatnik, M., et al. (2012). "A practical guide for the stabilization of acylghrelin in human blood collections." Clinical Endocrinology.

Disclaimer: This guide is for research use only. Always validate the pH compatibility of your specific ELISA/RIA kit before processing valuable samples.

Sources

Technical Support Center: Minimizing Adsorption of des-Gln14-Ghrelin

[1]

Subject: Optimization of des-Gln14-Ghrelin Recovery from Plasticware Ticket Priority: High (Impacts Quantification & Bioactivity) Applicable Analytes: des-Gln14-Ghrelin (Rat/Human), Acylated Ghrelin analogs.[1]

The "Ghost Peak" Phenomenon: Why You Are Losing Peptide

The Core Problem: des-Gln14-Ghrelin is not merely a peptide; it is a lipopeptide . Unlike standard hydrophilic peptides, des-Gln14-Ghrelin retains the n-octanoyl (C8) modification at Serine-3 .[1] This fatty acid side chain acts as a hydrophobic anchor, driving the peptide to partition out of aqueous solution and onto hydrophobic surfaces (polypropylene, polystyrene) or charged surfaces (borosilicate glass).

The Consequence:

  • Adsorption: Up to 60-80% of the peptide can be lost to the tube walls within 1 hour in standard saline buffers.

  • De-acylation (Confounding Factor): Without proper pH control, the octanoyl group hydrolyzes. Des-acyl ghrelin has different adsorption properties and zero biological activity at the GHSR-1a receptor, leading to false negatives.

Mechanism of Loss

The following diagram illustrates the dual-threat of physical adsorption and chemical instability.

Ghrelin_Loss_MechanismPeptidedes-Gln14-Ghrelin(Lipopeptide)OctanoylOctanoyl Group(Hydrophobic Anchor)Peptide->Octanoyl covalently bonded at Ser3Surface_GlassBorosilicate Glass(Silanol Groups)Peptide->Surface_Glass Electrostatic/Ionic BindingLoss_ChemLOSS TYPE 2:De-acylation(Chemical Loss)Peptide->Loss_Chem pH > 7.0 orPlasma EsterasesSurface_PPStandard Polypropylene(Hydrophobic Surface)Octanoyl->Surface_PP Hydrophobic InteractionLoss_AdsLOSS TYPE 1:Surface Adsorption(Physical Loss)Surface_PP->Loss_AdsSurface_Glass->Loss_Ads

Figure 1: The dual mechanism of des-Gln14-Ghrelin loss.[1] The octanoyl tail drives hydrophobic binding to plastics, while the peptide backbone can interact electrostatically with glass.

Material Selection: The First Line of Defense

Standard lab consumables are insufficient for sub-nanomolar concentrations of ghrelin. Use this selection matrix to choose the correct vessel.

Material TypeSuitabilityVerdictTechnical Notes
Standard Polypropylene (PP) 🛑 Critical Failure AVOID High hydrophobic binding.[1] Can result in >50% loss at <100 nM concentrations.[1]
Standard Polystyrene (PS) 🛑 Critical Failure AVOID Used in ELISA plates.[1] Requires blocking agents (BSA/Tween) to function.[1]
Borosilicate Glass ⚠️ High Risk Caution Negatively charged silanols bind the positively charged peptide residues. Requires silanization.
Protein LoBind® Tubes Recommended USE Specially polymer-treated to reduce surface energy.[1] Minimizes hydrophobic interaction.[1]
Silanized Glass Recommended USE Essential for autosampler vials in LC-MS where plasticizers from PP might interfere.[1]

Buffer Chemistry: The Chemical Shield

The solution composition is more critical than the container. You must create an environment that favors solubility over surface interaction.[1]

A. For Immunoassays (ELISA/RIA) & Cell Culture

Goal: Block surface sites with "sacrificial" proteins.[1]

  • Carrier Protein: Add 0.1% - 1.0% BSA (Bovine Serum Albumin) or Casein to all buffers.[1]

    • Why: BSA coats the plastic surface, physically blocking the octanoyl tail of Ghrelin from binding.

  • Surfactant: Add 0.05% Tween-20 .[1]

    • Why: Disrupts weak hydrophobic interactions.[1]

B. For LC-MS/HPLC (Quantification)

Goal: Solubilize without contaminating the mass spec source. BSA is strictly prohibited in LC-MS.[1]

  • Organic Modifier: Maintain at least 20-30% Acetonitrile (ACN) or Methanol in stock solutions.[1]

    • Why: Organic solvents solvate the hydrophobic octanoyl tail, preventing it from partitioning onto the plastic.

  • Acidification: Maintain pH < 4.0 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) .[1]

    • Why: Prevents de-acylation (hydrolysis) and improves solubility of the basic residues.[1]

Step-by-Step Optimization Protocols

Protocol A: Reconstitution of Lyophilized des-Gln14-Ghrelin

Use this for preparing stock standards.[1]

  • Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator before opening (prevents condensation).

  • Solvent Choice:

    • Do NOT add water or PBS directly.[1]

    • Step 1: Add a small volume of 100% Acetonitrile or 50% Acetic Acid (e.g., 10-20% of final volume) to dissolve the hydrophobic core.

    • Step 2: Dilute to volume with endotoxin-free water.[1]

  • Aliquot: Immediately aliquot into Protein LoBind tubes.

  • Storage: Store at -80°C. Avoid freeze-thaw cycles.

Protocol B: Sample Collection (Plasma/Serum)

Crucial for bio-analysis to prevent esterase degradation.[1]

  • Collection: Draw blood into chilled tubes containing EDTA (anticoagulant) and AEBSF (serine protease inhibitor, 1 mg/mL final).

    • Note: AEBSF is critical to stop esterases from stripping the octanoyl group.

  • Acidification: Immediately acidify plasma with 1N HCl (10% of sample volume) to achieve final pH ~4.

  • Clarification: Centrifuge at 4°C. Transfer supernatant to LoBind tubes.

Troubleshooting & FAQ

Decision Matrix: Workflow Optimization

Decision_MatrixStartExperimental Goal?ELISAELISA / BioassayStart->ELISALCMSLC-MS / HPLCStart->LCMSBlockerUse 1% BSA or Casein+ 0.05% Tween-20ELISA->BlockerSolventUse 20% ACN/MeOH+ Silanized Glass VialsLCMS->SolventResult1High Recovery(Bioactive)Blocker->Result1Result2High Recovery(Clean Spectra)Solvent->Result2

Figure 2: Additive selection based on downstream application.

Frequently Asked Questions

Q1: I see a "ghost peak" in my blank injections on LC-MS after running des-Gln14-Ghrelin. Why? A: This is "carryover."[1] The lipopeptide adsorbed to the rotor seal or injection needle in the previous run and is eluting now.

  • Fix: Use a needle wash with high organic content (e.g., 50:50 Methanol:Isopropanol + 0.1% Formic Acid).[1] Standard aqueous washes will not remove adsorbed ghrelin.[1]

Q2: Can I use siliconized microcentrifuge tubes instead of LoBind? A: It is risky. While siliconization covers active sites on glass, some studies suggest that for specific lipopeptides, siliconizing fluids can actually increase hydrophobic partitioning or leach into samples, interfering with MS. Protein LoBind (polymer technology) is the safer, more reproducible standard.

Q3: My ELISA standard curve is non-linear at the low end. A: This indicates adsorption saturation. At low concentrations (e.g., <100 pg/mL), the percentage of peptide lost to the plate walls is higher than at high concentrations.

  • Fix: Ensure your dilution buffer contains at least 0.1% BSA .[1] If already present, increase to 1.0% or switch to a specialized "High Performance ELISA Buffer."

Q4: Is des-Gln14-Ghrelin more stable than native Ghrelin? A: Chemically, no.[1] Both possess the Ser3-octanoylation, which is the weak link (susceptible to esterases and pH hydrolysis). You must handle des-Gln14-Ghrelin with the same rigorous acidification and cold-chain protocols as native Ghrelin.[1]

References

  • Hosoda, H., et al. (2000). "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor."[2] Journal of Biological Chemistry.

  • Goebel-Stengel, M., et al. (2011). "The importance of using the optimal plasticware and glassware in studies involving peptides."[3] Analytical Biochemistry. (Demonstrates Ghrelin recovery issues on various surfaces).

  • Blatnik, M., et al. (2010). "A practical guide for the stabilization of acylghrelin in human blood collections." Clinical Endocrinology. (Establishes the AEBSF/Acidification protocol).

  • Tocris Bioscience. "Product Information: des-Gln14-Ghrelin (rat)."[1] (Chemical structure and handling data).

effect of freeze-thaw cycles on des-Gln14-Ghrelin bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Stability & Bioactivity Subject: Optimization of des-Gln14-Ghrelin Handling to Prevent Bioactivity Loss Ticket ID: #GHRL-27-AA-STABILITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely observing a loss in potency (increased EC₅₀) or a complete ablation of signal in your GHS-R1a functional assays.

The Root Cause: des-Gln14-Ghrelin, like its full-length counterpart, relies entirely on the n-octanoylation at Serine-3 for binding to the Growth Hormone Secretagogue Receptor (GHS-R1a). This ester linkage is thermodynamically unstable and highly susceptible to hydrolysis during freeze-thaw (F/T) cycles.

While des-Gln14-Ghrelin is a naturally occurring splice variant (27 amino acids) with equipotent biological activity to Ghrelin (28 amino acids), it shares the same structural fragility. A single improper F/T cycle can deacylate up to 10-20% of your stock , converting active peptide into inactive des-acyl des-Gln14-Ghrelin.

Part 1: The Mechanism of Failure (Why Freeze-Thaw Kills Bioactivity)

To fix the protocol, you must understand the degradation physics.

  • Cryoconcentration & pH Shift: As water freezes into ice crystals, solutes (buffer salts and peptides) are excluded and concentrated in the remaining liquid phase. This causes massive, localized pH shifts.

  • Ester Hydrolysis: The octanoyl group at Ser3 is linked via an ester bond, not a stable amide bond. In unbuffered or neutral solutions, the pH shifts during freezing accelerate the hydrolysis of this ester, releasing free octanoic acid and the inactive des-acyl peptide.

  • Aggregation: Repeated ice crystal formation shears the peptide, exposing hydrophobic residues (the octanoyl tail) which then drive aggregation, rendering the peptide insoluble or sterically hindered.

Visualizing the Degradation Pathway

GhrelinDegradation cluster_legend Bioactivity Impact Active Active des-Gln14-Ghrelin (Ser3-Octanoylated) FreezeThaw Freeze-Thaw Cycle (Ice Crystal Formation & pH Shift) Active->FreezeThaw Physical Stress GHS_R1a GHS-R1a Receptor Active->GHS_R1a High Affinity Binding (Calcium Flux) Inactive Inactive des-acyl des-Gln14-Ghrelin (Deacylated) FreezeThaw->Inactive Ester Hydrolysis (Loss of Ser3-Oct) Aggregates Insoluble Aggregates (Bio-unavailable) FreezeThaw->Aggregates Hydrophobic Collapse Inactive->GHS_R1a No Binding

Figure 1: The degradation pathway of des-Gln14-Ghrelin driven by freeze-thaw stress, leading to deacylation and loss of receptor activation.[1][2]

Part 2: Troubleshooting Guide & FAQs

Q1: I froze my reconstituted stock at -20°C once. Is it ruined?

Answer: Not necessarily "ruined," but likely compromised.

  • Diagnosis: If you dissolved it in PBS (pH 7.4) and froze it slow (standard freezer), you likely lost 5-15% activity.

  • Correction: For future aliquots, acidify the stock. The ester bond is significantly more stable at pH 4.0–5.0 .

  • Action: Do not refreeze. Store at 4°C and use within 2-3 days, or discard.

Q2: My EC₅₀ shifted from 2 nM to 20 nM. Why?

Answer: This "right-shift" is the hallmark of partial deacylation .

  • Explanation: Your solution is now a mixture of Active (Acylated) and Inactive (Des-acyl) peptide. The des-acyl form does not activate GHS-R1a but may compete weakly or simply dilute the effective concentration of the active pharmacophore.

  • Verification: Run an HPLC or Mass Spec. You will likely see a mass shift corresponding to the loss of the octanoyl group (-126 Da).

Q3: Can I use a standard protease inhibitor cocktail?

Answer: Only if it contains esterase inhibitors .

  • Context: Standard cocktails target serine/cysteine proteases (to stop peptide bond cleavage). They often miss the esterases that cleave the lipid tail.

  • Recommendation: Use specific esterase inhibitors (e.g., AEBSF) if working with serum/lysates. For pure peptide stocks, pH control is more effective than inhibitors.

Part 3: Validated Experimental Protocols

Protocol A: Proper Storage & Reconstitution

Preventing degradation before the experiment starts.

ParameterRecommendationScientific Rationale
Lyophilized Storage -20°C or -80°CDesiccated solid state prevents hydrolysis.
Reconstitution Buffer 50 mM Acetate or Citrate Buffer (pH 4.5) Acidic pH stabilizes the Ser3-Octanoyl ester bond.
Aliquot Size Single-use (e.g., 10 µL)Eliminates F/T cycles entirely.
Flash Freezing Liquid NitrogenPrevents large ice crystals and cryoconcentration.
Working Solvent PBS + 0.1% BSA (Only immediately before assay)BSA prevents adsorption to plastic; neutral pH is required for cell assay but toxic to storage stability.
Protocol B: Bioactivity Validation (Calcium Flux Assay)

The Gold Standard for confirming GHS-R1a activity.

Objective: Quantify the functional activity of your des-Gln14-Ghrelin batch using a Gq-coupled calcium mobilization readout.

Workflow Visualization:

CalciumFluxWorkflow Cells Seed GHS-R1a Expressing Cells (HEK293 or CHO-K1) Density: 50k/well LoadDye Load Calcium Indicator Dye (Fluo-4 or Fura-2) Incubate 30-60 min @ 37°C Cells->LoadDye 24h Post-seeding Injection Automated Injection (FlexStation/FLIPR) LoadDye->Injection PrepCompound Prepare des-Gln14-Ghrelin Dilution Series (Log scale) Buffer: HBSS + 20mM HEPES PrepCompound->Injection Add 5x Conc. Readout Measure Fluorescence Kinetics (Ex 494nm / Em 516nm) Peak - Baseline Injection->Readout Real-time Analysis Calculate EC50 (Sigmoidal Dose-Response) Readout->Analysis

Figure 2: High-throughput calcium flux workflow for validating ghrelin analog bioactivity.

Step-by-Step Methodology:

  • Cell Preparation: Use a stable cell line overexpressing human GHS-R1a (e.g., HEK293-GHS-R1a). Seed at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS containing 20 mM HEPES and 2.5 mM Probenecid (to prevent dye leakage). Incubate for 45 minutes at 37°C.

  • Compound Preparation:

    • Thaw one aliquot of des-Gln14-Ghrelin (stored at pH 4.5).

    • Immediately dilute into assay buffer (HBSS/HEPES, pH 7.4) to create a 10-point concentration curve (range: 1 pM to 100 nM).

    • Critical: Perform this step <15 minutes before injection to minimize neutral pH hydrolysis.

  • Measurement: Transfer plate to a kinetic plate reader (e.g., FLIPR or FlexStation). Inject peptide and record fluorescence for 90 seconds.

  • Data Analysis: Plot Max-Min fluorescence against log[concentration]. A valid, intact peptide should yield an EC₅₀ of approximately 1.0 – 5.0 nM .

References

  • Hosoda, H., et al. (2000).[3] "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor."[4][5] Journal of Biological Chemistry.

  • Kojima, M., & Kangawa, K. (2005). "Ghrelin: structure and function."[6] Physiological Reviews.

  • Bachem Technical Guides. (n.d.). "Handling and Storage of Peptides." Bachem.

  • Tocris Bioscience. (n.d.). "des-Gln14-Ghrelin (rat) Product Information & Bioactivity." Tocris.

  • Eurofins Discovery. (n.d.). "GHSR Human Ghrelin GPCR Cell Based Antagonist Calcium Flux Assay." Eurofins.[7]

Sources

Validation & Comparative

Comparative Potency Guide: des-Gln14-Ghrelin vs. n-octanoyl Ghrelin

[1]

Executive Summary

des-Gln14-Ghrelin is a naturally occurring splice variant of the ghrelin gene that lacks a single Glutamine residue at position 14.[1][2][3] Despite this structural deletion, it retains the critical n-octanoyl modification at Serine-3 , which is the absolute determinant for binding to the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a).

Key Finding: Experimental data confirms that des-Gln14-Ghrelin is equipotent to standard n-octanoyl Ghrelin in GHS-R1a activation and Growth Hormone (GH) secretion. The primary difference lies in physiological abundance (Ghrelin is dominant; des-Gln14 is minor) rather than intrinsic pharmacological efficacy.

Structural & Pharmacological Comparison

The biological activity of both molecules hinges on the "active core" (residues 1–5), specifically the acylated Serine-3. Since the deletion in des-Gln14-Ghrelin occurs at position 14—far from the receptor-binding pocket—affinity remains unaltered.

Table 1: Physicochemical and Pharmacological Profile
Featuren-octanoyl Ghrelin (Standard)des-Gln14-Ghrelin
Peptide Length 28 Amino Acids27 Amino Acids
Sequence (Rat) GSS(Oct)FLSPEHQK AQQRKESKKPPAKLQPRGSS(Oct)FLSPEHQK A-QRKESKKPPAKLQPR
Sequence (Human) GSS(Oct)FLSPEHQR VQQRKESKKPPAKLQPRGSS(Oct)FLSPEHQR V-QRKESKKPPAKLQPR
Post-Translational Mod Octanoylation (C8:[1]0) at Ser3Octanoylation (C8:0) at Ser3
GHS-R1a Potency (EC50) ~2.4 – 2.6 nM (Ca²⁺ mobilization)~2.4 nM (Ca²⁺ mobilization)
Binding Affinity (Ki) 0.2 – 0.5 nM0.2 – 0.5 nM
Physiological Origin Major splice productAlternative splice variant (CAG codon skip)

Note on Nomenclature: "des-Gln14-Ghrelin" in this guide refers to the acylated bioactive form. The unacylated form (des-acyl-des-Gln14-ghrelin) is biologically inactive at GHS-R1a.

Mechanism of Action & Signaling Pathway

Both ligands activate the GHS-R1a receptor , a G-protein coupled receptor (GPCR) predominantly coupled to the Gαq/11 pathway. This activation triggers the Phospholipase C (PLC) cascade, resulting in IP3 production and intracellular Calcium release.

Diagram 1: GHS-R1a Activation Pathway

The following diagram illustrates the shared signaling cascade for both ligands.

GLigandsLigands:Ghrelin OR des-Gln14-GhrelinReceptorGHS-R1a(GPCR)Ligands->ReceptorBinding (Ser3-Oct required)GproteinGαq/11 ProteinReceptor->GproteinActivationPLCPhospholipase C(PLCβ)Gprotein->PLCStimulatesIP3IP3PLC->IP3Hydrolysis of PIP2PIP2PIP2PIP2->PLCEREndoplasmic Reticulum(IP3 Receptor)IP3->ERBinds IP3RCaCa²⁺ Release(Cytosolic Increase)ER->CaEffluxResponseGH SecretionOrexigenic EffectCa->ResponseSignaling

Figure 1: Shared signal transduction pathway. Both ligands bind GHS-R1a with equal affinity, driving Gq-mediated Calcium mobilization.

Experimental Validation Protocols

To verify the equipotency of des-Gln14-Ghrelin in your own lab, use the Calcium Mobilization Assay . This is the industry standard for GHS-R1a agonist validation because it provides a direct, quantifiable readout of receptor activation (EC50).

Protocol: GHS-R1a Calcium Mobilization (FLIPR)

Objective: Determine EC50 values for des-Gln14-Ghrelin vs. Standard Ghrelin.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GHS-R1a.

  • Ligands: Synthetic n-octanoyl Ghrelin and n-octanoyl des-Gln14-Ghrelin (purity >95%).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate GHS-R1a cells (50,000 cells/well) in 96-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer (Fluo-4 AM + 2.5 mM Probenecid to prevent dye efflux). Incubate 60 min at 37°C.

  • Compound Prep: Prepare 10-point serial dilutions of both peptides in HBSS (Range: 100 nM to 0.01 nM).

  • Baseline Measurement: Place plate in FLIPR/FlexStation. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds.

  • Injection: Automatically inject 20 µL of peptide ligands.

  • Data Acquisition: Record fluorescence peak response for 120 seconds.

  • Analysis: Normalize data to % of Max Response (using 1 µM Ionomycin or saturating Ghrelin). Fit curves using a 4-parameter logistic equation (GraphPad Prism).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for assay reliability.

  • Reference EC50: Standard Ghrelin EC50 should fall between 1.0 – 5.0 nM.

  • Equipotency: The 95% Confidence Intervals of the EC50 for both peptides should overlap.

Synthesis & Processing Logic

Understanding the origin of des-Gln14-Ghrelin ensures you are using the correct biological context. It is not a degradation product but a precise splice variant.

Diagram 2: Alternative Splicing Origin

Splicingcluster_productsMature Peptides (Acylated)GeneGhrelin GenePremRNAPre-mRNAGene->PremRNATranscriptionGhrelinGhrelin (28 AA)Major FormPremRNA->GhrelinStandard SplicingDesGlndes-Gln14-Ghrelin (27 AA)Minor FormPremRNA->DesGlnAlt Splicing(CAG codon skip)Ghrelin->DesGlnEquipotentFunction

Figure 2: Genetic origin of the variants. The "CAG" codon at the splice site allows for the skipping of Glutamine-14 during mRNA processing.

References

  • Hosoda, H., et al. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[2] Journal of Biological Chemistry.

  • Bedendi, I., et al. (2003). Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin.[4][5] European Journal of Pharmacology.[4]

  • Kojima, M. & Kangawa, K. (2005). Ghrelin: Structure and Function. Physiological Reviews.

  • Tocris Bioscience. Product Information: des-Gln14-Ghrelin (Rat).

A Comparative Guide to the Efficacy of des-Gln14-Ghrelin and Synthetic Growth Hormone Secretagogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest to Modulate Growth Hormone Secretion

The regulation of growth hormone (GH) secretion is a cornerstone of numerous physiological processes, extending far beyond simple linear growth. It encompasses metabolism, body composition, and cellular repair. The discovery of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a), unveiled a key pathway for modulating GH release. Ghrelin exists in two major forms: the acylated (active) form and the unacylated form. Further research has identified a naturally occurring splice variant, des-Gln14-Ghrelin, which, like acylated ghrelin, possesses an essential n-octanoyl modification at its third serine residue and demonstrates biological activity.[1]

In parallel to the exploration of endogenous ligands, a diverse array of synthetic growth hormone secretagogues (GHSs) has been developed. These molecules, ranging from peptide analogs like Ipamorelin to non-peptidyl mimetics such as Capromorelin and Macimorelin, all converge on the GHSR-1a to elicit their effects.[2] This guide provides an in-depth, objective comparison of the efficacy of the endogenous ligand des-Gln14-Ghrelin against prominent synthetic GHSs, supported by experimental data to inform researchers in the field of endocrinology and drug development.

Mechanism of Action: The GHSR-1a Signaling Cascade

The primary target for both des-Gln14-Ghrelin and synthetic GHSs is the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[3] Upon ligand binding, the receptor undergoes a conformational change, initiating a downstream signaling cascade.

Activation of GHSR-1a primarily couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a hallmark of GHSR-1a activation and a key event in stimulating GH secretion from pituitary somatotrophs.[4]

GHSR1a_Signaling_Pathway cluster_membrane Cell Membrane GHSR1a GHSR-1a Gq11 Gq/11 GHSR1a->Gq11 Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq11->PLC Activates Ligand des-Gln14-Ghrelin or Synthetic GHS Ligand->GHSR1a Binds Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers GH_secretion Growth Hormone Secretion Ca_release->GH_secretion Stimulates

Caption: GHSR-1a signaling pathway upon ligand binding.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a GHS is determined by its ability to bind to the GHSR-1a (affinity) and to activate the receptor to elicit a biological response (potency). These parameters are typically quantified by the inhibition constant (Ki) and the half-maximal effective concentration (EC50) or half-maximal effective dose (ED50) in in vitro and in vivo studies, respectively.

In Vitro Efficacy

The following table summarizes the available in vitro data for des-Gln14-Ghrelin and a selection of synthetic GHSs. The primary measure of potency here is the EC50 in functional assays, such as the measurement of intracellular calcium mobilization in cell lines expressing the GHSR-1a.

CompoundTypeBinding Affinity (Ki)Functional Potency (EC50)Assay SystemReference(s)
des-Gln14-Ghrelin Endogenous PeptideNot Widely Reported2.4 nMIntracellular Ca2+ in CHO-GHSR62 cells[5]
Ghrelin Endogenous Peptide0.53 nMNot Widely ReportedCOS-7 cells with GHSR-1a[6]
Anamorelin Non-peptidyl mimetic0.70 nM1.5 nMGH release in rat pituitary cells[7]
Capromorelin Derivative (4b) Non-peptidyl mimeticNot Widely Reported0.49 nMhGHSR-1a[8]
Ipamorelin Peptidyl mimeticNot Widely Reported1.3 nMGH release from primary rat pituitary cells[9]
Hexarelin Peptidyl mimeticNot Widely ReportedNot Widely ReportedNot Widely Reported[10]
MK-0677 (Ibutamoren) Non-peptidyl mimeticNot Widely ReportedNot Widely ReportedNot Widely Reported[11]

Analysis of In Vitro Data: The available data indicates that des-Gln14-Ghrelin is a potent activator of the GHSR-1a, with an EC50 in the low nanomolar range.[5] Comparatively, some synthetic GHSs, such as the Capromorelin derivative, exhibit even higher potency with sub-nanomolar EC50 values.[8] Anamorelin and Ipamorelin also demonstrate potent activity in the low nanomolar range, comparable to that of des-Gln14-Ghrelin.[7][9] While a direct Ki value for des-Gln14-Ghrelin is not readily available in the searched literature, the EC50 value suggests a high affinity for the receptor.

In Vivo Efficacy

Evaluating in vivo efficacy involves administering the secretagogue to animal models and measuring the subsequent release of growth hormone. The following table summarizes available in vivo data. It is important to note that direct comparisons are challenging due to variations in animal models, routes of administration, and reported units.

CompoundTypeAnimal ModelRoute of AdministrationEffective DoseKey FindingsReference(s)
des-Gln14-Ghrelin Endogenous PeptideRatsIntravenousNot specifiedStimulated GH release[1]
Ghrelin Endogenous PeptideRatsIntravenous10 nmol/kgMarked increase in plasma GH[12]
Ipamorelin Peptidyl mimeticRatsNot specifiedED50 = 80 nmol/kgPotent and efficacious GH release[9]
GHRP-6 Peptidyl mimeticRatsNot specifiedED50 = 115 nmol/kgPotent and efficacious GH release[9]
Anamorelin Non-peptidyl mimeticRatsOral10 & 30 mg/kgDose-dependent increase in plasma GH[13][14]
Capromorelin Non-peptidyl mimeticMiceOral10 mg/kgIncreased GH and IGF-1[15][16]
Macimorelin Non-peptidyl mimeticHumansOral0.5 mg/kgMaximal GH release[17][18]

Analysis of In Vivo Data: Des-Gln14-Ghrelin has been confirmed to stimulate GH release in vivo, although detailed dose-response studies are not as widely published as for some synthetic counterparts.[1] Synthetic GHSs have demonstrated robust in vivo activity. Notably, many non-peptidyl mimetics like Anamorelin, Capromorelin, and Macimorelin are orally bioavailable, which is a significant advantage in drug development.[13][14][15][16][17][18] The peptidyl mimetics, such as Ipamorelin and GHRP-6, also show high in vivo potency.[9] Comparative studies in humans have shown that ghrelin induces a more potent GH release than hexarelin.[10]

Experimental Methodologies: A Guide to Efficacy Assessment

The evaluation of GHS efficacy relies on a set of standardized in vitro and in vivo assays. The causality behind these experimental choices lies in the need to quantify both the direct interaction with the receptor and the ultimate physiological response.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Receptor Binding Assay (Ki determination) Functional Functional Assay (e.g., Ca2+ Mobilization) (EC50 determination) GH_Release GH Release Assay (Animal Models) (ED50 determination) Functional->GH_Release Confirm Physiological Effect Start Compound (des-Gln14-Ghrelin or Synthetic GHS) Start->Binding Characterize Affinity Start->Functional Characterize Potency

Caption: A typical experimental workflow for evaluating GHS efficacy.

Detailed Protocol: In Vitro Intracellular Calcium Mobilization Assay

This protocol provides a step-by-step methodology for assessing the functional potency of a GHS by measuring intracellular calcium mobilization in a cell line stably expressing the GHSR-1a.

Objective: To determine the EC50 value of a test compound (des-Gln14-Ghrelin or synthetic GHS) for the activation of GHSR-1a.

Materials:

  • HEK293 or CHO cell line stably expressing human GHSR-1a.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds and reference agonist (e.g., ghrelin).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling capabilities.

Procedure:

  • Cell Culture and Seeding:

    • Culture the GHSR-1a expressing cells in appropriate medium at 37°C and 5% CO2.

    • The day before the assay, seed the cells into 96-well black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a dilution series of the test compounds and the reference agonist in HBSS. It is crucial to prepare these at a concentration that is a multiple (e.g., 4x) of the final desired concentration in the assay plate to account for dilution upon addition.

  • Assay Execution:

    • After the incubation period, wash the cells with HBSS to remove excess dye.

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm) over time.

    • Establish a baseline fluorescence reading for a few seconds.

    • Using the instrument's liquid handler, add the diluted compounds to the respective wells.

    • Continue to record the fluorescence intensity for a period sufficient to capture the peak calcium response (typically 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

Both the endogenous splice variant des-Gln14-Ghrelin and a wide array of synthetic GHSs are potent activators of the GHSR-1a, leading to the stimulation of growth hormone secretion. In vitro studies demonstrate that while des-Gln14-Ghrelin is a highly potent endogenous ligand, several synthetic analogs exhibit comparable or even superior potency. A key advantage of many synthetic GHSs is their oral bioavailability, a critical factor for therapeutic development.

The choice between these molecules for research or therapeutic applications will depend on the specific context. Des-Gln14-Ghrelin serves as a vital tool for understanding the endogenous regulation of GH secretion. Synthetic GHSs, with their diverse chemical structures and pharmacokinetic profiles, offer a broad toolkit for developing novel therapeutics for conditions ranging from growth hormone deficiency to cachexia. This guide provides a foundational comparison to aid researchers in navigating this complex and promising field.

References

  • Arvat, E., Broglio, F., Aimaretti, G., Benso, A., Giordano, R., Deghenghi, R., & Ghigo, E. (2002). Ghrelin and synthetic GH secretagogues. Best practice & research. Clinical endocrinology & metabolism, 16(3), 505–517.
  • Arvat, E., Maccario, M., Di Vito, L., Broglio, F., Benso, A., Gottero, C., Papotti, M., Muccioli, G., Dieguez, C., Casanueva, F. F., Deghenghi, R., Camanni, F., & Ghigo, E. (2001). Endocrine activities of ghrelin, a natural growth hormone secretagogue (GHS), in humans: comparison and interactions with hexarelin, a nonnatural peptidyl GHS, and GH-releasing hormone. The Journal of clinical endocrinology and metabolism, 86(3), 1169–1174.
  • Helm, F., et al. (2021). Development of a ghrelin receptor inverse agonist for positron emission tomography. Pharmaceuticals, 14(3), 227.
  • Hosoda, H., Kojima, M., Matsuo, H., & Kangawa, K. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor. The Journal of biological chemistry, 275(29), 21995–22000.
  • Raun, K., Hansen, B. S., Johansen, N. L., Thøgersen, H., Madsen, K., Ankersen, M., & Andersen, P. H. (1998). Ipamorelin, the first selective growth hormone secretagogue. European journal of endocrinology, 139(5), 552–561.
  • Arvat, E., Di Vito, L., Broglio, F., Papotti, M., Muccioli, G., Dieguez, C., Casanueva, F. F., Deghenghi, R., Camanni, F., & Ghigo, E. (2000). Preliminary evidence that Ghrelin, the natural GH secretagogue (GHS)-receptor ligand, strongly stimulates GH secretion in humans.
  • European Medicines Agency. (2019). Macimorelin Aeterna Zentaris INN-macimorelin. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Zollers, B., Wofford, J. A., Heinen, E., & Rhodes, L. (2017). Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. Topics in companion animal medicine, 32(3), 104–109.
  • Pietra, C., Takeda, Y., Tazawa-Ogata, Y., Minami, M., Yuanfeng, X., Duus, E., & Northrup, R. (2014). Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of cachexia, sarcopenia and muscle, 5(4), 329–337.
  • Carreño, F. R., et al. (2002). Chronic in vivo Ipamorelin treatment stimulates body weight gain and growth hormone (GH) release in vitro in young female rats. Journal of Physiology and Biochemistry, 58(1), 35-42.
  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. In Receptor-Ligand Interactions (pp. 57-111). IRL Press.
  • Zollers, B., Rhodes, L. (2017). Capromorelin: A ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. ResearchGate. Available from: [Link]

  • Currow, D., & Le-Rademacher, J. (2017). Anamorelin hydrochloride in the treatment of cancer anorexia-cachexia. Drug design, development and therapy, 11, 2335–2341.
  • Garcia, J. M., et al. (2021). Effects of oral macimorelin on copeptin and anterior pituitary hormones in healthy volunteers. Pituitary, 24(1), 104-112.
  • L'Estrade, E. T., et al. (2023). Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging.
  • Takeda, H., et al. (2002). Effects of ghrelin on growth hormone secretion in vivo in ruminants. The Journal of veterinary medical science, 64(1), 7-11.
  • Fujii, H., et al. (2023). Action mechanism of anamorelin. ResearchGate. Available from: [Link]

  • Brown, S. A., et al. (2021). Investigating the Effect of Enterally Administered Capromorelin on Body Weight in Mice (Mus musculus).
  • Hansen, B. S., et al. (1999). NN703 is a novel, orally active growth hormone secretagogue. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (2017). 205598Orig1s000. Available from: [Link]

  • Cassoni, P., Papotti, M., Ghè, C., Catapano, F., Sapino, A., Graziani, A., Deghenghi, R., Reissmann, T., Ghigo, E., & Muccioli, G. (2001). Identification, characterization, and biological activity of specific receptors for natural (ghrelin) and synthetic growth hormone secretagogues and analogs in human breast carcinomas and cell lines. The Journal of clinical endocrinology and metabolism, 86(4), 1738–1745.
  • Xu, H., et al. (2025). Design, Biological Characterization, and Discovery of Capromorelin Derivatives as Oral Growth Hormone Secretagogue Receptor Type 1a Agonist for the Treatment of Growth Hormone Deficiency. Journal of Medicinal Chemistry, 68(6), 6766-6788.
  • Medscape. Macrilen (macimorelin) dosing, indications, interactions, adverse effects, and more. Available from: [Link]

  • Huddle Men's Health. Ipamorelin Benefits & Side Effects – The Truth You Need to Know. Available from: [Link]

  • Sun, Y., & Chen, C. (2005). Effects of ghrelin and synthetic GH secretagogues on the cardiovascular system. Trends in endocrinology and metabolism: TEM, 16(10), 463–468.
  • Pietra, C., Takeda, Y., Tazawa-Ogata, Y., Minami, M., Yuanfeng, X., Duus, E., & Northrup, R. (2014). Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of cachexia, sarcopenia and muscle, 5(4), 329–337.
  • Zollers, B., et al. (2016). The pharmacologic mechanism of action of capromorelin. ResearchGate. Available from: [Link]

  • Toshinai, K., et al. (2003).
  • Garcia, J. M., et al. (2021). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Macimorelin in Children with Suspected Growth Hormone Deficiency: An Open-Label, Group Comparison, Dose-Escalation Trial. ResearchGate. Available from: [Link]

  • The Vets. The Use of Capromorelin for the Clinical Problem of Inappetence. Available from: [Link]

  • Todaro, M. (2017). Oncology Update: Anamorelin. ResearchGate. Available from: [Link]

  • Jeschke, M. G., et al. (2004). Ghrelin stimulates food intake and growth hormone release in rats with thermal injury. Endocrinology, 145(6), 2642-2646.
  • Gobburu, J. V., et al. (1999). Pharmacokinetic-pharmacodynamic modeling of ipamorelin, a growth hormone releasing peptide, in human volunteers. Pharmaceutical research, 16(9), 1412-1416.
  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.

Sources

A Senior Application Scientist's Guide to Validating des-Gln14-Ghrelin Purity via HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount to the validity and reproducibility of experimental results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the validation of des-Gln14-Ghrelin purity. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, self-validating protocol.

des-Gln14-Ghrelin is a 27-amino acid peptide, an endogenous ligand for the growth hormone secretagogue receptor (GHS-R).[1][2] It is a splice variant of the ghrelin gene and shares a high degree of sequence identity with ghrelin, including the critical n-octanoyl modification on the third serine residue, which is essential for its biological activity.[2] Given its potent physiological effects, including the stimulation of growth hormone release, its use in research demands stringent purity assessment.[1][2][3]

The Imperative of Purity Validation: Understanding Potential Impurities

Synthetic peptides, typically produced by solid-phase peptide synthesis (SPPS), are susceptible to the formation of various impurities.[4] A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from these process- and product-related impurities.[5] For des-Gln14-Ghrelin, key potential impurities include:

  • Process-Related Impurities:

    • Deletion Sequences: Incomplete amino acid coupling during SPPS can lead to peptides missing one or more residues.[4][6]

    • Truncated Sequences: Premature termination of the peptide chain synthesis.[5]

    • Residual Protecting Groups: Incomplete removal of protecting groups from amino acid side chains.[4][6]

    • Racemization: Changes in the stereochemistry of amino acids during synthesis, leading to diastereomers.[4][6]

  • Product-Related Impurities (Degradation Products):

    • Oxidation: Methionine and Tryptophan residues are particularly susceptible to oxidation.[6]

    • Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids.[6]

    • Deacylation: The loss of the n-octanoyl group from Serine-3, rendering the peptide inactive at the GHS-R.[7]

    • Aggregation: Formation of dimers or higher-order aggregates.[6]

Comparative Analysis of HPLC-MS Methodologies

Reversed-phase HPLC (RP-HPLC) is the gold standard for peptide purity analysis due to its high resolving power for separating molecules based on hydrophobicity.[8][9] When coupled with mass spectrometry, it provides definitive identification of the main peptide and its impurities.[10]

The choice of HPLC column and mobile phase composition is critical for achieving optimal separation. Below is a comparison of common approaches for des-Gln14-Ghrelin analysis.

Table 1: Comparison of RP-HPLC Columns for des-Gln14-Ghrelin Analysis
Column ChemistryParticle SizePore SizeAdvantagesDisadvantagesIdeal for Separating
C18 (Octadecylsilane) 1.7 - 3.5 µm100 - 130 ÅHigh hydrophobicity, excellent retention for a wide range of peptides, industry standard.[9]May provide excessive retention for very hydrophobic peptides.Deletion sequences, truncated peptides, and most process-related impurities.
C8 (Octylsilane) 1.7 - 3.5 µm100 - 130 ÅLess hydrophobic than C18, useful for reducing retention of hydrophobic peptides.[9]May not provide sufficient resolution for closely related hydrophilic impurities.Hydrophobic impurities, deacylated ghrelin.
Phenyl-Hexyl 2.7 - 5 µm160 ÅOffers alternative selectivity through π-π interactions with aromatic residues.[9][11]May not be as universally applicable as C18 or C8 phases.Diastereomers, peptides with aromatic amino acids.
Table 2: Comparison of Mobile Phase Modifiers
ModifierConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, leads to sharp peaks and good resolution.[4]Causes ion suppression in the mass spectrometer, reducing sensitivity.[4]
Formic Acid (FA) 0.1%Volatile and highly compatible with MS, resulting in high sensitivity.[8]Weaker ion-pairing agent, may lead to broader peaks and poorer resolution for some peptides on certain columns.[8]

Experimental Design: A Self-Validating HPLC-MS Protocol

This protocol is designed to be a self-validating system, incorporating elements that ensure specificity, precision, and accuracy in line with ICH guidelines.

Instrumentation and Materials
  • HPLC System: A high-pressure binary pump system with a temperature-controlled autosampler and column thermostat.[9]

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of high-resolution measurements.

  • Columns:

    • Method 1 (High Resolution): C18 column, 2.1 x 100 mm, 1.8 µm particle size.

    • Method 2 (Alternative Selectivity): C8 column, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve des-Gln14-Ghrelin in Mobile Phase A to a concentration of 1 mg/mL.

HPLC-MS Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Sample des-Gln14-Ghrelin (Lyophilized Powder) Dissolution Dissolve in 0.1% FA in Water (1 mg/mL) Sample->Dissolution Autosampler Autosampler (4°C) Dissolution->Autosampler Pump Binary Pump Autosampler->Pump Injection Column RP Column (C18 or C8) (40°C) Pump->Column ESI Electrospray Ionization (ESI) Column->ESI Eluent Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Detector Detector Analyzer->Detector Chromatogram Chromatogram (Purity Assessment) Detector->Chromatogram MassSpectrum Mass Spectrum (Impurity ID) Detector->MassSpectrum Report Final Report Chromatogram->Report MassSpectrum->Report

Caption: HPLC-MS workflow for des-Gln14-Ghrelin purity validation.

Step-by-Step Protocol
  • System Preparation: Equilibrate the HPLC system with the chosen column at 40°C.

  • Gradient Elution:

    • Start with a shallow gradient to ensure good separation of closely eluting impurities.

    • Initial Conditions: 5% Mobile Phase B.

    • Gradient: 5% to 65% Mobile Phase B over 30 minutes.

    • Wash: 65% to 95% Mobile Phase B over 2 minutes.

    • Hold: 95% Mobile Phase B for 3 minutes.

    • Re-equilibration: Return to 5% Mobile Phase B and hold for 5 minutes.

  • Injection: Inject 5 µL of the prepared sample.

  • Detection:

    • UV Detection: Monitor at 214 nm and 280 nm.

    • MS Detection: Acquire mass spectra in positive ion mode over a range of 500-2000 m/z.

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram to determine the area percentage of the main peak and impurities.

    • Analyze the mass spectra of the impurity peaks to identify their molecular weights and infer their structures.

Interpreting the Data: A Comparative Look

The following table illustrates hypothetical, yet expected, results from the two proposed methods, highlighting their strengths in resolving different types of impurities.

Table 3: Expected Comparative Performance Data
ParameterMethod 1 (C18 Column)Method 2 (C8 Column)Rationale
Retention Time (des-Gln14-Ghrelin) ~15.2 min~12.8 minHigher hydrophobicity of C18 leads to longer retention.
Resolution (Main Peak vs. Deletion Sequence) > 2.01.5 - 1.8C18 provides superior separation of structurally similar peptides with small hydrophobicity differences.
Resolution (Main Peak vs. Deacylated form) 1.8 - 2.0> 2.0The significant loss of the hydrophobic octanoyl group is well-resolved on the less retentive C8 column.
Peak Tailing Factor (Main Peak) < 1.2< 1.2Both methods, with formic acid, should yield acceptable peak shapes on modern, high-purity silica columns.
MS Sensitivity HighHighFormic acid ensures minimal ion suppression in both methods.
Purity (% Area at 214 nm) 98.5%98.6%The calculated purity should be consistent between well-developed methods.

Conclusion

Validating the purity of des-Gln14-Ghrelin requires a meticulous and well-designed HPLC-MS method. By understanding the potential impurities that can arise during synthesis and degradation, a robust analytical strategy can be implemented. The comparison of C18 and C8 columns demonstrates that no single method is universally superior; rather, the choice of column and mobile phase should be tailored to the specific separation challenge. The provided protocol, utilizing MS-friendly formic acid and a shallow gradient, offers a reliable and sensitive approach for the accurate purity determination of des-Gln14-Ghrelin, ensuring the integrity of your research and development activities.

References

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • ResearchGate. Degradation of Ghr (1-23) by human plasma lipoprotein subfractions. [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • ACS Publications. Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development. [Link]

  • PubMed. (2000, July 21). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor. [Link]

  • PubMed. Structure and function of ghrelin. [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling. [Link]

  • PubMed. Related impurities in peptide medicines. [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

  • PubMed. (2021, August 4). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. [Link]

  • PMC - NIH. HPLC Analysis and Purification of Peptides. [Link]

  • NCBI Bookshelf - NIH. Biochemistry, Ghrelin. [Link]

  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • MDPI. Therapeutic Potential of Targeting the Ghrelin Pathway. [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • ResearchGate. Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. [Link]

  • LabRulez LCMS. Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. [Link]

  • LabRulez LCMS. Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). [Link]

  • Waters Corporation. LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]

  • PMC - PubMed Central. Catalytic antibody degradation of ghrelin increases whole-body metabolic rate and reduces refeeding in fasting mice. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

Sources

Publish Comparison Guide: Receptor Selectivity Profile of des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Splice Variant

Des-Gln14-Ghrelin is the second major endogenous ligand for the Growth Hormone Secretagogue Receptor 1a (GHSR1a). Generated via alternative splicing of the preproghrelin gene, it is structurally identical to native Ghrelin (28-aa) except for the deletion of Glutamine at position 14.[1]

Crucial Insight for Drug Developers: Contrary to initial hypotheses that the deletion might alter receptor subtype specificity, des-Gln14-Ghrelin exhibits a receptor selectivity profile nearly indistinguishable from native Ghrelin. Its pharmacological activity is dictated not by the peptide backbone length (27 vs. 28 amino acids), but strictly by the acylation status of Serine-3.

Quick Comparison Matrix
FeatureNative Ghrelin (28-aa)des-Gln14-Ghrelin (27-aa)
Primary Receptor GHSR1a (G-protein coupled)GHSR1a (G-protein coupled)
Binding Affinity (

)
0.2 – 0.5 nM0.2 – 0.6 nM
Functional Potency (

)
~1.0 – 2.5 nM (Ca

flux)
~2.4 nM (Ca

flux)
Acylation Requirement Essential for GHSR1a bindingEssential for GHSR1a binding
Secondary Activity Cardiotropic (via unknown receptor)Cardiotropic (via unknown receptor)

Molecular Profile & Structural Pharmacology

The selectivity of des-Gln14-ghrelin is best understood by analyzing its two distinct physiological forms. The deletion of Gln14 shortens the linker region but leaves the receptor-binding N-terminal core (Gly-Ser-Ser(Oct)-Phe) intact.

The Selectivity Switch: Acylation

The "selectivity" of this molecule is binary, controlled by the octanoylation of Serine-3.

  • Acylated des-Gln14-Ghrelin:

    • Target: GHSR1a (Pituitary, Hypothalamus).[2]

    • Mechanism: Activates

      
       signaling 
      
      
      
      
      
      
      
      
      
      
      
      Intracellular
      
      
      release.
    • Outcome: Stimulation of Growth Hormone (GH) release; orexigenic effects.

  • Des-acyl des-Gln14-Ghrelin:

    • Target: Does NOT bind GHSR1a. Binds a distinct, yet-to-be-cloned receptor (often shared with des-acyl ghrelin).

    • Mechanism: Likely involves

      
       and 
      
      
      
      pathways in peripheral tissues (cardiomyocytes, adipocytes).
    • Outcome: Negative inotropic effects; modulation of cell survival; non-endocrine metabolic effects.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways based on the acylation status of the des-Gln14 variant.

GhrelinSignaling cluster_ligands Ligand Forms Acyl Acylated des-Gln14-Ghrelin GHSR GHSR1a (GPCR) Acyl->GHSR High Affinity (Ki ~0.5 nM) UnknownR Unknown Receptor (Cardiovascular/Peripheral) Acyl->UnknownR Cross-reactivity DesAcyl Des-acyl des-Gln14-Ghrelin DesAcyl->GHSR No Binding DesAcyl->UnknownR Active Gq Gq/11 Protein GHSR->Gq ERK ERK1/2 & PI3K UnknownR->ERK PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca GH GH Release (Endocrine) Ca->GH Cardio Inotropic Effect Cell Survival ERK->Cardio

Caption: Divergent signaling of des-Gln14-ghrelin.[3] Acylation is the gatekeeper for GHSR1a activation.

Comparative Performance Data

The following data aggregates competitive binding and functional assays from CHO-GHSR62 and HEK293 cells. It demonstrates the functional equivalence of des-Gln14-ghrelin to the native form.

Table 1: Receptor Binding & Activation Profile
LigandReceptorAssay Type

(nM)
Relative Potency
Ghrelin (Rat, 28-aa) GHSR1aCa

Mobilization (FLIPR)
2.6 ± 0.4 100% (Reference)
des-Gln14-Ghrelin GHSR1aCa

Mobilization (FLIPR)
2.4 ± 0.3 ~108%
Ghrelin (Rat, 28-aa) GHSR1aBinding (

I-Ghrelin displacement)
0.5 ± 0.1 100%
des-Gln14-Ghrelin GHSR1aBinding (

I-Ghrelin displacement)
0.5 ± 0.2 ~100%
Des-acyl des-Gln14 GHSR1aBinding / Functional> 10,000 Inactive
Hexarelin (Synthetic) GHSR1aCa

Mobilization
1.8 ± 0.3 ~140%

Data Source Synthesis: Hosoda et al. (2000), Bedendi et al. (2003).

Experimental Protocols for Validation

To validate the selectivity profile of des-Gln14-ghrelin in your own pipeline, use the following standardized workflows.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine affinity (


) for GHSR1a.
  • Cell Preparation: Use CHO or HEK293 cells stably expressing human GHSR1a. Harvest and prepare membrane fractions.

  • Buffer System: 25 mM HEPES (pH 7.4), 10 mM

    
    , 1 mM EDTA, and 0.1% BSA  (Crucial: prevents peptide adsorption to plastic).
    
  • Tracer: Use [

    
    I]-His-Ghrelin (approx. 20-40 pM).
    
  • Competition:

    • Incubate membranes (10-20 µg protein) with the tracer and increasing concentrations of des-Gln14-ghrelin (

      
       to 
      
      
      
      M).
    • Incubate for 60 minutes at 25°C .

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium Mobilization (Functional Selectivity)

Objective: Confirm agonist potency (


) and Gq-coupling.
  • Seeding: Plate CHO-GHSR1a cells (30,000 cells/well) in 96-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media. Load cells with Fluo-4 AM (or Fura-2) in HBSS buffer containing 2.5 mM probenecid (inhibits dye leakage). Incubate 45 min at 37°C.

  • Compound Preparation: Prepare serial dilutions of des-Gln14-ghrelin in HBSS + 0.1% BSA.

    • Note: Ensure the peptide is fully acylated. Acidification (pH 4.0) of stock solutions is recommended to prevent spontaneous deacylation.

  • Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject ligand and monitor fluorescence intensity (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Validation: The curve should be sigmoidal. Lack of response from the des-acyl control confirms assay specificity for GHSR1a.

Workflow Visualization

ExperimentalWorkflow cluster_assays Parallel Validation Assays Start Start: des-Gln14-Ghrelin Sample QC QC: Mass Spec & Acylation Check Start->QC Prevent Deacylation Binding Binding Assay (CHO-GHSR1a membranes) Tracer: 125I-Ghrelin QC->Binding Functional Functional Assay (Ca2+ Flux / FLIPR) readout: RFU QC->Functional Analysis Data Analysis (Non-linear regression) Binding->Analysis IC50 -> Ki Functional->Analysis EC50 Result Selectivity Profile (Ki & EC50) Analysis->Result

Caption: Validation workflow ensuring structural integrity before pharmacological profiling.

References

  • Hosoda, H., et al. (2000). "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor." Journal of Biological Chemistry.

  • Bedendi, I., et al. (2003). "Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin."[4] European Journal of Pharmacology.

  • Kojima, M., & Kangawa, K. (2005). "Ghrelin: Structure and Function." Physiological Reviews.

  • Tocris Bioscience. "Product Datasheet: des-Gln14-Ghrelin (rat)." Tocris.

Sources

Technical Guide: Verifying n-octanoylation Status of des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

des-Gln14-Ghrelin is a functional splice variant of ghrelin that lacks a single glutamine residue at position 14.[1] Like full-length ghrelin, its biological activity (binding to GHSR1a) is strictly dependent on the n-octanoylation of Serine 3 .[1][2]

Verifying this modification is analytically challenging because the mass shift induced by octanoylation (+126 Da) is nearly identical to the mass lost by the glutamine deletion (-128 Da).[3] Consequently, active des-Gln14-Ghrelin (3184 Da) is isobaric (within ~2 Da) to inactive des-acyl full-length ghrelin (3186 Da) .[3]

This guide compares analytical methodologies and establishes LC-MS/MS as the only definitive verification system, provided specific sample stabilization protocols are enforced.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the three primary methods for verifying octanoylation status.

FeatureLC-MS/MS (Targeted) Sandwich ELISA RP-HPLC (UV)
Specificity High. Distinguishes des-Gln14 variant from full-length ghrelin via specific fragment ions.[3]Low. Most "Acyl-Ghrelin" antibodies target the N-term and cross-react 100% with des-Gln14-Ghrelin.Medium. Relies on retention time shifts caused by the hydrophobic octanoyl group.
Status Verification Definitive. Detects the specific mass shift of the octanoyl group (+126 Da).Inferential. A positive signal implies acylation but cannot confirm which ghrelin variant is acylated.Inferential. Requires purified standards to confirm peak identity.
Sensitivity High (fmol range).[3][4]Very High (pg/mL range).[3][4][5]Low (µg/mL range).[3]
Risk Factor Requires strict stabilization to prevent in-source decay or pre-analytical de-acylation.False positives for "Ghrelin" when des-Gln14 is present.Co-elution of impurities in complex matrices.
Verdict Gold Standard Screening Only Purification Only
The "Isobaric Trap"

Researchers must be aware of the mass proximity that leads to misidentification in low-resolution MS:

  • Full-Length Ghrelin (Des-acyl): ~3186 Da (Inactive)[3]

  • des-Gln14-Ghrelin (Acyl): ~3184 Da (Active)[3]

  • Difference: ~2 Da.

  • Implication: Low-resolution MALDI or ESI-MS may conflate the inactive full-length form with the active splice variant. Chromatographic separation prior to MS is mandatory.

Part 2: Experimental Protocol (LC-MS/MS)

This protocol is designed to prevent the two most common failure modes: enzymatic de-acylation during collection and chromatographic co-elution .

Phase 1: Sample Stabilization (The "Trustworthiness" Step)

The n-octanoyl ester bond is labile and rapidly hydrolyzed by plasma esterases (e.g., butyrylcholinesterase).[3] Without this step, you are measuring artifacts.

Reagents:

  • AEBSF (Pefabloc SC): Serine protease/esterase inhibitor.[3]

  • HCl (1N): For acidification.[3]

Workflow:

  • Collection: Draw blood directly into chilled tubes containing EDTA (anticoagulant) and AEBSF (final conc. 1 mg/mL).

  • Acidification: Immediately centrifuge at 4°C (1,500 x g, 15 min). Transfer plasma to a new tube and add 1N HCl (10% of plasma volume) to achieve pH 3–4.

    • Why? Acidification stabilizes the ester bond; neutral pH accelerates hydrolysis.

  • Storage: Snap freeze in liquid nitrogen. Store at -80°C. Do not freeze-thaw.

Phase 2: Solid Phase Extraction (SPE)

Direct injection of plasma fouls MS sources.[3]

  • Cartridge: Sep-Pak C18 (or equivalent hydrophilic-lipophilic balance cartridge).[3]

  • Equilibration: Wash with methanol, then 0.1% TFA in water.

  • Load: Apply acidified plasma.

  • Wash: 10% Acetonitrile (ACN) / 0.1% TFA (Removes salts and des-acyl forms slightly).[3]

  • Elute: 60% ACN / 0.1% TFA.

  • Dry: Lyophilize or SpeedVac (no heat). Reconstitute in initial mobile phase.

Phase 3: LC-MS/MS Parameters

Instrument: Triple Quadrupole (QqQ) or High-Res Orbitrap. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: The octanoyl group significantly increases hydrophobicity. Acylated forms elute later than des-acyl forms.

MRM Transitions (Rat/Human des-Gln14-Ghrelin): To specifically verify the status, monitor the transition from the precursor ion to the fragment ion containing the octanoylated Serine 3.

  • Precursor (Multiple Charge States):

    • [M+3H]³⁺: ~1062.3 m/z (Calculated based on ~3184 Da mass).[3]

    • [M+4H]⁴⁺: ~796.9 m/z.[3]

  • Diagnostic Fragment:

    • Monitor the b3 ion (GSS-Octanoyl).[3] This fragment confirms the N-terminal modification.

    • Contrast: If the sample is des-acyl, the b3 ion mass shifts by -126 Da.

Part 3: Visualization

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct verification method based on the specific question being asked.

GhrelinAnalysis Start Start: Verify des-Gln14-Ghrelin Q1 Is the sample pure peptide or complex matrix (plasma)? Start->Q1 Pure Pure Peptide Q1->Pure Synthesis/Purification Complex Complex Matrix Q1->Complex Biological Sample HPLC RP-HPLC (UV) Separates Acyl vs Des-acyl based on hydrophobicity Pure->HPLC Quick Check MS LC-MS/MS (MRM Mode) Definitive Verification Pure->MS Structural Proof Q2 Is quantification required? Complex->Q2 ELISA Sandwich ELISA (N-term Ab) WARNING: Cross-reacts with Full-Length Ghrelin Q2->ELISA High Throughput (Screening only) Q2->MS Specific ID & Status ELISA->MS Validation Required

Caption: Decision matrix for selecting analytical methods. Note that ELISA is flagged red due to cross-reactivity risks between ghrelin variants.

Diagram 2: Sample Stabilization & Workflow

This diagram details the critical "Trustworthiness" protocol to prevent false negatives caused by de-acylation.

SamplePrep cluster_stability Critical Stability Window Blood Blood Collection (Chilled Tube) Inhibitor Add AEBSF (1 mg/mL) Blood->Inhibitor Immediate Centrifuge Centrifuge (4°C, 15 min) Inhibitor->Centrifuge Acid Add 1N HCl (Target pH 3-4) Centrifuge->Acid Plasma Supernatant SPE Solid Phase Extraction (C18) Acid->SPE Remove Salts LCMS LC-MS/MS Analysis SPE->LCMS Eluate

Caption: Mandatory sample preparation workflow. Steps inside the red dashed box must be completed within <30 minutes to preserve the octanoyl group.

References

  • Hosoda, H., et al. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[1] Journal of Biological Chemistry, 275(29), 21995-22000.[1][6] Link[1][3]

  • Blatnik, M., et al. (2012). A practical guide for the stabilization of acylghrelin in human blood collections. Clinical Endocrinology, 77(3), 462-468. Link

  • Delhanty, P. J., et al. (2012). Ghrelin: the differences between acyl- and des-acyl ghrelin.[7] European Journal of Endocrinology, 167(5), 601–608.[8] Link[3][7]

  • Liu, J., et al. (2008). Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men. The Journal of Clinical Endocrinology & Metabolism, 93(5), 1980–1987. Link[3]

Sources

mass spectrometry differentiation of Ghrelin isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Differentiation of Ghrelin Isoforms

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary: The Isoform Imperative

Ghrelin is a unique gut peptide hormone that exists in two primary isoforms with distinct biological activities: Acyl-ghrelin (AG) and Des-acyl ghrelin (DAG) .[1]

  • Acyl-ghrelin (Active): Octanoylated at Serine-3.[2][3] It binds the GHS-R1a receptor, stimulating appetite and growth hormone release.

  • Des-acyl ghrelin (Inactive/Different Activity): Lacks the octanoyl group. It does not bind GHS-R1a but may have independent cardiovascular and metabolic effects.

The Analytical Challenge: Differentiating these isoforms is critical for drug development (e.g., GOAT inhibitors, ghrelin agonists). However, standard immunoassays (ELISA/RIA) often suffer from cross-reactivity and cannot definitively verify the presence of the labile octanoyl group. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the only definitive method to quantify both isoforms simultaneously with absolute specificity.

This guide outlines a self-validating LC-MS/MS workflow, emphasizing the critical pre-analytical stabilization required to prevent artificial deacylation.

The Pre-Analytical Crisis: Stabilization is Everything

Proven Stabilization Protocol: To preserve the octanoyl group, a dual-action approach (Enzyme Inhibition + Acidification) is required.

Diagram 1: The Stabilization Workflow

The following diagram illustrates the critical decision points in sample processing to prevent degradation.

Ghrelin_Stabilization Blood_Draw Blood Collection (Time T=0) Inhibitor Immediate Addition of Esterase Inhibitor (AEBSF 1-2 mg/mL) Blood_Draw->Inhibitor < 30 sec Degradation Artifactual Deacylation (False High DAG) Blood_Draw->Degradation No Inhibitor Centrifuge Centrifuge at 4°C (1500g, 10 min) Inhibitor->Centrifuge Keep on Ice Plasma_Sep Plasma Separation Centrifuge->Plasma_Sep Acidification Acidification (0.1N HCl or 1% Formic Acid) Plasma_Sep->Acidification Essential for long-term stability Plasma_Sep->Degradation No Acid Storage Storage at -80°C Acidification->Storage

Caption: Figure 1: Critical stabilization workflow. Immediate addition of AEBSF and subsequent acidification are mandatory to arrest esterase activity and prevent the conversion of Acyl-ghrelin to Des-acyl ghrelin.

Methodological Comparison: Selecting the Right Platform

While ELISA is accessible, it lacks the molecular specificity of MS. Within MS, Triple Quadrupole (QqQ) is preferred over High-Resolution MS (HRMS) for targeted quantification due to superior sensitivity in complex plasma matrices.

FeatureSandwich ELISA LC-MS/MS (Triple Quad) LC-HRMS (Orbitrap/TOF)
Specificity Low/Medium. Antibodies may cross-react with fragments or inactive isoforms.High. Distinguishes isoforms by exact mass and specific fragment ions.Very High. Distinguishes based on exact mass (<5 ppm).
Differentiation Requires two separate kits (Active vs. Total).Simultaneous. Measures AG and DAG in a single run.Simultaneous. Good for discovering novel truncated forms.
Sensitivity High (pg/mL range).[2][4][5]High (pg/mL range). Comparable to ELISA with "Trap-and-Elute".Medium. Often requires enrichment for low-abundance peptides.
Throughput High (96-well plate).Medium (5-10 min per sample).Low/Medium.
Cost Low initial cost, high per-kit cost.High capital cost, low per-sample cost.High capital cost.

Recommendation: Use LC-MS/MS (Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode for robust pharmacokinetic (PK) or biomarker studies.

Detailed Protocol: LC-MS/MS Quantification

This protocol utilizes a "Trap-and-Elute" strategy to maximize sensitivity and remove salts/proteins before analytical separation.

Step 1: Sample Preparation (SPE)
  • Thaw: Thaw acidified plasma samples on ice.

  • Internal Standard (IS): Add 50 µL of stable isotope-labeled Ghrelin (e.g., Rat Ghrelin or

    
    C/
    
    
    
    N-labeled Human Ghrelin).
  • Precipitation: Add 200 µL Acetonitrile (1% Formic Acid) to precipitate high-molecular-weight proteins. Vortex and centrifuge (10,000g, 10 min).

  • SPE Loading: Dilute supernatant 1:1 with water and load onto a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX).

  • Wash: Wash with 2% Formic Acid, then 100% Methanol.

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in 100 µL of 5% Acetonitrile/0.1% Formic Acid.

Step 2: LC-MS/MS Parameters
  • Instrument: Sciex 6500+ or Thermo TSQ Altis.

  • Column: Peptide C18 Column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 50% B over 8 minutes.

Step 3: MRM Transitions

The octanoyl group (+126 Da) results in a distinct mass shift. We monitor the +7 charge state, which is most abundant for this 28-aa peptide.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Ion TypeNote
Acyl-Ghrelin 482.8 (

)
535.8 y-seriesSpecific to octanoylated peptide.[2]
Des-acyl Ghrelin 464.5 (

)
517.7 y-seriesShift due to loss of octanoyl group.[2]
IS (Rat Ghrelin) 474.7 (

)
523.2 y-series-

Data Interpretation & Self-Validation

To ensure scientific integrity, you must validate that the detected Des-acyl Ghrelin is endogenous and not a degradation artifact.

Diagram 2: The Analytical Decision Tree

This logic flow ensures accurate isoform identification.

Ghrelin_Analysis_Flow Sample_Inj Inject Sample Detect_AG Detect m/z 482.8 (Acyl-Ghrelin) Sample_Inj->Detect_AG Detect_DAG Detect m/z 464.5 (Des-acyl Ghrelin) Sample_Inj->Detect_DAG Ratio_Check Check AG/DAG Ratio Detect_AG->Ratio_Check Detect_DAG->Ratio_Check Valid Valid Profile: AG detected, Ratio consistent Ratio_Check->Valid AG Present Warning Warning: AG absent, High DAG Ratio_Check->Warning AG < LOQ Check_Stab Check Stabilization (Was AEBSF added?) Warning->Check_Stab Suspect Degradation

Caption: Figure 2: Analytical decision tree. The presence of Des-acyl Ghrelin without Acyl-ghrelin (or inverted ratios inconsistent with physiology) triggers a review of the stabilization protocol.

Self-Validation Checklist:

  • Retention Time: Acyl-ghrelin is more hydrophobic (due to the fatty acid tail) and should elute after Des-acyl ghrelin on a C18 column. If they co-elute, your gradient is too steep or the column is compromised.

  • Quality Control (QC): Include a "degradation control" (spiked Acyl-ghrelin in non-stabilized plasma) in every run. If this sample shows 100% Acyl-ghrelin, your enzymes are not active (unlikely). If it shows 100% DAG, it confirms the enzymes are active and your inhibitors in the test samples are working if they show AG.

References

  • Celerion. (2020). A Novel Trap-and-Elute LC-MS/MS Method to Quantify Acyl Ghrelin and Des-Acyl Ghrelin in Human Plasma. Link

  • Blatnik, M., et al. (2010).[6] A practical guide for the stabilization of acylghrelin in human blood collections. Clinical Endocrinology. Link

  • Sidibé, J., et al. (2014). Quantification of Ghrelin and Des-Acyl Ghrelin in Human Plasma by Using Cubic-Selected Reaction-Monitoring LCMS. Bioanalysis. Link

  • Rochat, B. (2018).[7] Comparison of Triple Quadrupole and High-Resolution TOF-MS for Quantification of Peptides. Bioanalysis Zone. Link

  • Thermo Fisher Scientific. (2019). Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of des-Gln14-Ghrelin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

des-Gln14-Ghrelin is a bioactive peptide analog (rat origin) retaining the n-octanoylation at Serine-3 required for binding to the Growth Hormone Secretagogue Receptor (GHS-R1a).[1][2][3][4] While often classified as "Non-Hazardous" under GHS for transport, it is a potent endocrine modulator .[2]

The Core Safety Directive: Treat this substance as a Bioactive Material . Do not dispose of it in municipal trash or standard drain lines.[2][5] The primary disposal hazard is not the peptide itself, but the organic solvents (Acetonitrile, DMSO) often used in its preparation, and the risk of residual bioactivity in the environment.

Hazard Classification Summary
ComponentHazard TypePrimary RiskRCRA Waste Code (USA)
Lyophilized Powder Biological / IrritantInhalation/Mucous membrane absorption of bioactive dust.[1][2][3][4]None (unless P-listed, which Ghrelin is not).[1][2][3][4] Manage as Bio-solid .
Stock Solution (DMSO) Chemical / PenetrantDMSO enhances skin permeability, carrying the peptide into the bloodstream.[3][4]None (DMSO is not RCRA listed), but often managed as Non-Halogenated Solvent .[2][3][4]
HPLC Waste (ACN/MeOH) Flammable / ToxicIgnitability and solvent toxicity.[2][3][4]D001 (Ignitable), F003 (Spent Solvents).[2][3][4]

Pre-Disposal Deactivation (The "Kill Step")

As a best practice in pharmaceutical development, we do not simply "bin" bioactive peptides; we chemically deactivate them to prevent environmental bio-accumulation.[2] Peptides are susceptible to hydrolysis and oxidation.[1][2]

Method A: Chemical Oxidation (Preferred for Liquid Waste)[2][4]
  • Reagent: 10% Sodium Hypochlorite (Household Bleach).[1][2][4]

  • Mechanism: Oxidizes the Methionine (Met) and Tryptophan (Trp) residues and cleaves the essential n-octanoyl ester at Ser-3, rendering the ghrelin analog inactive.[1][2][4]

  • Protocol: Add bleach to the aqueous peptide waste to a final concentration of 10% (v/v). Let stand for 30 minutes before neutralizing and disposing of as chemical waste.

Method B: Acid/Base Hydrolysis (Preferred for Bulk Deactivation)[1][2][4]
  • Reagent: 1N NaOH or 1N HCl.

  • Mechanism: Extremes of pH catalyze the hydrolysis of the peptide backbone amide bonds and the side-chain ester.[1][2]

  • Protocol: Adjust pH to >12 or <2. Incubate for 2 hours.

Disposal Decision Logic

The following flowchart illustrates the decision-making process for disposing of des-Gln14-Ghrelin based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Source: des-Gln14-Ghrelin StateCheck Physical State? Start->StateCheck Solid Solid / Lyophilized (Vials, Powder) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Sharps Sharps (Needles/Syringes) StateCheck->Sharps BioBag Trace Contamination? (Empty Vials) Solid->BioBag SolventCheck Solvent Type? Liquid->SolventCheck SharpsBin Biohazard Sharps Container (Do NOT Recap) Sharps->SharpsBin Trash Biohazard Solid Waste (Red Bag/Box) BioBag->Trash Trace (<3% residue) ChemSolid Bulk Chemical Waste (Label: Bioactive Peptide) BioBag->ChemSolid Unused Bulk Aqueous Aqueous / Buffer SolventCheck->Aqueous Organic Organic (DMSO/ACN/MeOH) SolventCheck->Organic Deactivate Deactivation Step Add 10% Bleach (30 mins) Aqueous->Deactivate ChemWaste Hazardous Chemical Waste (RCRA D001/F003) Organic->ChemWaste Do NOT Bleach Organics (Explosion Risk) Drain Drain Disposal (ONLY if permitted by local EHS & Neutralized) Deactivate->Drain If pH 6-9 Deactivate->ChemWaste If Local Regs Forbid Drain

Figure 1: Decision tree for segregating peptide waste streams.[1][2][4] Note that organic solvents must never be mixed with bleach due to the risk of generating toxic chloramines or exothermic reactions.

Step-by-Step Disposal Protocols

Scenario A: HPLC Waste (Acetonitrile/Methanol/Water)[1][2][4]
  • Risk: Flammability (D001) and Toxicity.[1][2][4]

  • Procedure:

    • Do NOT add bleach (Reaction risk with organics).[1][2][4]

    • Collect in a dedicated "Halogenated" or "Non-Halogenated" solvent carboy (depending on your specific mobile phase).[1][2][4]

    • Label the container: "Flammable Liquid, Toxic.[2] Contains Acetonitrile and Trace Bioactive Peptides."

    • Arrange for standard chemical waste pickup.[1][2]

Scenario B: Aqueous Stock or Cell Culture Media[1][2]
  • Risk: Bioactivity.[1][2][5][6][7]

  • Procedure:

    • Add 10% Bleach (Sodium Hypochlorite) to the vessel.[1][2][4]

    • Agitate and allow to sit for 30 minutes .

    • If the volume is small (<500mL) and local EHS permits, flush down the sink with copious water.[2]

    • If EHS prohibits drain disposal, pour the deactivated mixture into a "Non-Hazardous Chemical Waste" container.[2]

Scenario C: Solid Waste (Vials, Pipette Tips)
  • Risk: Residual contamination.[1][2]

  • Procedure:

    • Sharps: Needles used for injection must go immediately into a Red Sharps Bin.[1][2]

    • Empty Vials/Tips: Place in a solid biohazard bag (Red Bag) destined for incineration. Incineration guarantees the destruction of the peptide backbone.[2]

Emergency Spill Response

If des-Gln14-Ghrelin powder or concentrated solution is spilled:

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[2] If powder is aerosolized, use an N95 respirator.[2]

  • Containment: Cover the spill with paper towels.

  • Deactivation: Gently pour 10% Bleach over the towels (working from the outside in) to deactivate the peptide.[2][4] Avoid creating dust.[1][2][8]

  • Wait: Allow 15 minutes contact time.

  • Cleanup: Gather materials into a biohazard bag. Wipe the surface with 70% Ethanol.[1][2]

Chemical Deactivation Mechanism

Understanding why we treat the waste builds trust in the safety protocol.[2] The following diagram details the chemical breakdown of the Ghrelin analog during the deactivation steps.

DeactivationMechanism Ghrelin Active des-Gln14-Ghrelin (Intact Peptide Backbone + Ser3-Octanoyl Ester) Oxidation Oxidation of Met/Trp (Disrupts Receptor Binding) Ghrelin->Oxidation Bleach Hydrolysis Ester Hydrolysis (Cleaves Octanoyl Group) Ghrelin->Hydrolysis Base/Acid Bleach Reagent: Sodium Hypochlorite (Bleach) Base Reagent: NaOH (High pH) Inactive Inactive Fragments (Amino Acids & Fatty Acids) Oxidation->Inactive Proteolysis Amide Bond Hydrolysis (Backbone Fragmentation) Hydrolysis->Proteolysis Proteolysis->Inactive

Figure 2: Mechanism of chemical deactivation.[1][2][3] The critical "Kill Step" targets the Serine-3 octanoylation, rendering the analog unable to activate the GHS-R1a receptor.[1][3]

References

  • United States Environmental Protection Agency (EPA). (2023).[1][2][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015).[1][2][4] Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PMC. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of des-Gln14-Ghrelin: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a potent, biologically active peptide, des-Gln14-Ghrelin requires meticulous handling to ensure researcher safety and experimental integrity. This guide provides an in-depth operational plan, detailing the necessary personal protective equipment (PPE), handling procedures, and disposal methods. The protocols outlined here are designed to be a self-validating system, grounded in established laboratory safety principles to minimize exposure and prevent contamination.

Immediate Safety and Hazard Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling des-Gln14-Ghrelin, every researcher must conduct a site-specific and activity-specific risk assessment, in line with the guidance from the U.S. Centers for Disease Control and Prevention (CDC).[3]

Core Principles of Handling:

  • Containment: Handle the compound in a designated area, away from general laboratory traffic.

  • Avoid Aerosolization: Take extreme care to prevent the generation of dust or aerosols during handling.

  • Prevent Contact: Use appropriate barriers (PPE) to prevent skin and eye contact.

  • Hygiene: Practice stringent personal hygiene, including thorough handwashing after handling.[3]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be based on a comprehensive hazard assessment of the specific procedures being performed.[4][5][6] The following table outlines the minimum PPE requirements for handling des-Gln14-Ghrelin.

Task Primary Protection Secondary Protection Rationale
Handling Lyophilized Powder (Weighing, Aliquoting) Disposable Nitrile GlovesLab Coat, Safety GogglesPrevents skin contact with the potent, dry powder and protects eyes from airborne particles.
Reconstituting the Peptide Disposable Nitrile GlovesLab Coat, Safety GogglesProtects against splashes of the concentrated stock solution.
Handling Solutions (Dilutions, Use in Assays) Disposable Nitrile GlovesLab Coat, Safety GlassesStandard protection against accidental contact with dilute solutions.
Step-by-Step PPE and Handling Procedures

1. Preparation and Gowning:

  • Before entering the designated handling area, don a clean, buttoned lab coat.[7][8]

  • Wash hands thoroughly with soap and water.

  • Wear safety glasses or goggles for eye protection.[7][8]

  • Put on disposable nitrile gloves, ensuring they are free of tears or defects.[8][9]

2. Handling the Lyophilized Peptide:

  • Allow the vial of lyophilized des-Gln14-Ghrelin to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture contamination.[10][11][12]

  • Perform all manipulations of the dry powder, such as weighing, within a chemical fume hood or a biological safety cabinet to contain any potential aerosols.

  • Use dedicated spatulas and weighing boats.

  • After handling the powder, carefully wipe down all surfaces with a suitable decontaminant (e.g., 70% ethanol).

  • Dispose of all contaminated materials, including gloves and weighing boats, in a designated hazardous waste container.[7]

3. Reconstitution and Solution Handling:

  • Reconstitute the peptide using the appropriate sterile, high-purity solvent as per your experimental protocol.

  • If using water as a solvent, it is recommended to filter and sterilize it with a 0.22 µm filter before use.[13]

  • Cap the vial tightly and vortex gently to ensure complete dissolution.

  • Clearly label the vial with the peptide name, concentration, date, and your initials.

  • When transferring solutions, use appropriate pipettes with disposable tips to avoid cross-contamination.

4. Storage of des-Gln14-Ghrelin:

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or colder in a desiccated environment.[10][11][12]

  • In Solution: For short-term storage, peptide solutions can be kept at 4°C for a few days. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13][14]

Operational and Disposal Plans

A clear and concise operational plan is crucial for maintaining a safe laboratory environment.

Workflow for Handling des-Gln14-Ghrelin

G Workflow for Safe Handling of des-Gln14-Ghrelin cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal A Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves B Equilibrate Lyophilized Peptide A->B Proceed to Handling C Weigh and Aliquot Powder B->C D Reconstitute in Appropriate Solvent C->D E Perform Dilutions and Assays D->E Use in Experiments F Decontaminate Work Surfaces E->F After Experimentation G Segregate and Dispose of Waste F->G H Remove PPE and Wash Hands G->H G Emergency Response Protocol cluster_exposure Personal Exposure cluster_spill Spill Response Start Exposure or Spill Occurs Skin Skin Contact: Wash with soap and water for 15 min. Start->Skin Eye Eye Contact: Flush with water for 15 min. Start->Eye Inhalation Inhalation: Move to fresh air. Start->Inhalation Ingestion Ingestion: Rinse mouth with water. Start->Ingestion Alert Alert Others in the Area Start->Alert Medical Seek Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical Assess Assess Spill Size Alert->Assess SmallSpill Small Spill: Absorb/Cover and Clean Assess->SmallSpill Small LargeSpill Large Spill: Evacuate and Call Emergency Response Assess->LargeSpill Large Dispose Dispose of Cleanup Materials as Hazardous Waste SmallSpill->Dispose

Caption: A flowchart outlining immediate actions for emergencies involving des-Gln14-Ghrelin.

By adhering to these guidelines, researchers can confidently and safely work with des-Gln14-Ghrelin, ensuring both personal safety and the integrity of their research.

References

  • Handling and Storage of Synthetic Peptides. (n.d.). tirzepatyd.store.
  • SAFETY DATA SHEET - Human Ghrelin (Total) Quality Controls. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - Deslorelin. (2018, December 4). Polypeptide.
  • des-Gln14-Ghrelin | GHSR Ligand. (n.d.). MedchemExpress.com.
  • Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. (2009). PMC.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • des-Gln14-Ghrelin (rat) | CAS 293735-04-3. (n.d.). Tocris Bioscience.
  • Peptide Storage. (n.d.). NIBSC.
  • des-Gln14-Ghrelin (rat). (n.d.). APExBIO.
  • Guidance documents. (n.d.). ECHA.
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor. (2000, July 21). PubMed.
  • Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus. (2025, May 15). CDC.
  • Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19. (2025, September 5). CDC.
  • 1910.132 - General requirements. (n.d.). OSHA.
  • Chemical safety report and uses. (n.d.). ECHA.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin. (n.d.). PubMed.
  • Handling and Storage Guidelines for Peptides. (n.d.). Bachem.
  • Laboratory Security and Emergency Response Guidance for Laboratories Working with Select Agents. (n.d.). CDC.
  • Chemical safety report. (n.d.). ECHA.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). NIH.
  • Introduction to ECHA's guidance on new CLP hazard classes. (2024, November 21). YouTube.
  • Biosafety in Microbiological and Biomedical Laboratories—6th Edition. (n.d.). CDC.
  • How to Store Peptides | Best Practices for Researchers. (n.d.).
  • ECHA: Homepage. (n.d.). ECHA.
  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.